Pralidoxime
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPUQTUERUYQE-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1200-55-1 (methyl sulfate), 154-97-2 (mesylate), 21239-05-4 (lactate[1:1]), 3687-33-0 (trichloroacetate), 51-15-0 (chloride), 94-63-3 (iodide) | |
| Record name | Pralidoxime [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044144 | |
| Record name | Pralidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pralidoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.49e-01 g/L | |
| Record name | Pralidoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6735-59-7, 45765-69-3, 25615-00-3 | |
| Record name | Pralidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Z)-(Hydroxyimino)methyl]-1-methylpyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45765-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025615003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00733 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pralidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7MU9UTP52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pralidoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-225 °C, 215 - 225 °C | |
| Record name | Pralidoxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00733 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pralidoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"history and development of pralidoxime as an antidote"
An In-depth Technical Guide on the History and Development of Pralidoxime as an Antidote
Abstract
This compound, or 2-pyridinium aldoxime methyl chloride (2-PAM), represents a cornerstone in the medical management of organophosphate poisoning. Developed in the mid-20th century, its primary function is to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by organophosphorus (OP) agents. This technical guide provides a comprehensive overview of the history, mechanism of action, pivotal experimental data, and developmental trajectory of this compound. It details the biochemical basis of its antidotal properties, summarizes key efficacy data in tabular format, outlines foundational experimental protocols, and uses visualizations to illustrate critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of medical countermeasures against chemical agents.
Introduction: The Rise of Organophosphorus Agents and the Need for an Antidote
The 20th century saw the emergence of potent organophosphorus compounds, initially developed as agricultural insecticides and later weaponized as nerve agents like sarin and VX. These agents exert their toxic effects by covalently binding to and inhibiting acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. Its inhibition leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), and ultimately, respiratory failure due to paralysis of the diaphragm and intercostal muscles.
The widespread use and high toxicity of OP agents created an urgent need for effective antidotes. While anticholinergic drugs like atropine could counteract the muscarinic effects of ACh accumulation, they did not address the underlying cause: the inactivated AChE enzyme. This set the stage for the development of a new class of drugs capable of restoring enzyme function.
The Discovery and Early Development of this compound (2-PAM)
The foundational work on this compound was conducted in the 1950s. Recognizing that OP agents form a stable, phosphorylated bond with the serine hydroxyl group in the active site of AChE, researchers sought a nucleophilic agent that could break this bond and regenerate the active enzyme.
Dr. Irwin B. Wilson and his colleagues were instrumental in this effort. They hypothesized that a compound with a quaternary nitrogen atom (to bind to the anionic site of AChE) and a potent nucleophilic group could effectively displace the phosphate group from the enzyme's active site. This led to the synthesis and testing of various pyridinium aldoximes. In 1955, Wilson and Ginsburg first reported the synthesis of this compound (2-PAM) and demonstrated its remarkable ability to reactivate OP-inhibited AChE in vitro. This discovery marked a significant breakthrough in the treatment of nerve agent poisoning. This compound was subsequently approved by the FDA in 1964.
Mechanism of Action: Reversing Acetylcholinesterase Inhibition
The efficacy of this compound lies in its specific molecular structure, which enables it to function as a targeted reactivator of phosphorylated AChE.
The process begins with the binding of the OP agent to the active site of AChE, forming a covalent bond with a serine residue. This phosphorylated enzyme is stable and catalytically inactive. This compound's positively charged quaternary nitrogen in the pyridine ring is drawn to the anionic site of the inhibited enzyme, properly orienting the molecule. The negatively charged oxime group (-CH=N-OH) then acts as a potent nucleophile, attacking the phosphorus atom of the OP moiety. This attack cleaves the bond between the phosphorus atom and the serine residue of the enzyme. The result is a regenerated, functional AChE enzyme and an innocuous phosphonylated oxime complex, which is then released and excreted.
An In-depth Technical Guide on the Core Mechanism of Pralidoxime-Mediated Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. Pralidoxime (2-pyridinium aldoxime methyl chloride), a quaternary oxime, is a critical component of the therapeutic regimen for OP poisoning, functioning as a reactivator of inhibited AChE. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes. Understanding these core principles is paramount for the development of more efficacious and broad-spectrum reactivators.
The Molecular Mechanism of this compound-Mediated AChE Reactivation
The catalytic activity of AChE is dependent on a serine residue (Ser203) located within its active site. Organophosphates act as "suicide substrates," phosphorylating this critical serine residue and forming a stable covalent bond that renders the enzyme inactive.[1] This leads to the accumulation of acetylcholine at cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors.[2]
This compound functions as a nucleophilic catalyst, directly targeting the phosphorus atom of the organophosphate moiety bound to the AChE active site. The mechanism can be dissected into the following key steps:
-
Binding to the Anionic Site: this compound, being a quaternary ammonium compound, possesses a positively charged pyridinium ring. This allows it to bind to the peripheral anionic site of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated serine residue.[2]
-
Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) of this compound acts as a potent nucleophile. It launches a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate.[3]
-
Formation of a Phosphorylated Oxime: This attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the phosphorus atom and the serine residue of AChE. A phosphorylated oxime is formed, and the active site of AChE is regenerated.[4]
-
Dissociation and Restoration of Function: The phosphorylated oxime, being a relatively stable and less toxic compound, dissociates from the active site, leaving behind a functional acetylcholinesterase enzyme capable of hydrolyzing acetylcholine.
This reactivation process is a time-dependent and concentration-dependent phenomenon, influenced by several factors including the chemical structure of the inhibiting organophosphate, the specific oxime used, and the source of the AChE.
A critical competing reaction is the process of "aging." This is a time-dependent dealkylation of the phosphorylated enzyme, which results in a negatively charged phosphoryl group that is resistant to nucleophilic attack by oximes, leading to irreversible inhibition. The rate of aging is highly dependent on the specific organophosphate; for example, soman-inhibited AChE ages within minutes, while VX-inhibited AChE ages much more slowly. This underscores the critical importance of administering this compound as soon as possible following organophosphate exposure.
Quantitative Data on this compound-Mediated Reactivation
The efficacy of this compound can be quantified by several kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_D), and the second-order reactivation rate constant (k_r2). The following tables summarize available in vitro data for the reactivation of AChE inhibited by various organophosphates.
Table 1: Percentage of In Vitro Reactivation of Organophosphate-Inhibited Rat Brain Acetylcholinesterase by this compound
| Organophosphate Inhibitor | This compound Concentration (M) | % Reactivation |
| Paraoxon | 10⁻⁵ | 0 |
| 10⁻³ | 20.1 | |
| Chlorpyrifos | 10⁻⁵ | 0 |
| 10⁻³ | 15.4 | |
| Russian VX | 10⁻⁵ | 0 |
| 10⁻³ | 10.2 | |
| VX | 10⁻⁵ | 0 |
| 10⁻³ | 8.7 | |
| Sarin | 10⁻⁵ | 0 |
| 10⁻³ | 5.2 | |
| Soman | 10⁻⁵ | 0 |
| 10⁻³ | 0 | |
| Tabun | 10⁻⁵ | 0 |
| 10⁻³ | 0 | |
| Cyclosarin | 10⁻⁵ | 0 |
| 10⁻³ | 0 |
Data obtained after 10 minutes of reactivation at 25°C, pH 8.0.
Table 2: Kinetic Parameters for the Reactivation of Sarin-Inhibited Human Acetylcholinesterase by Various Oximes
| Oxime | K_D (µM) | k_r (min⁻¹) | k_r2 (M⁻¹min⁻¹) |
| This compound | 340 ± 110 | 0.015 ± 0.002 | 44 |
| Obidoxime | 110 ± 30 | 0.027 ± 0.003 | 245 |
| HI-6 | 130 ± 40 | 0.045 ± 0.005 | 346 |
| K033 | 120 ± 30 | 0.051 ± 0.006 | 425 |
Values are presented as mean ± S.E.M.
Table 3: Reactivation of Tabun-Inhibited Human Erythrocyte Acetylcholinesterase by Various Oximes
| Oxime (Concentration) | % Reactivation |
| This compound (10 µM) | ~5% |
| This compound (30 µM) | ~5% |
| Obidoxime (10 µM) | ~20% |
| Obidoxime (30 µM) | ~20% |
| HI-6 (10 µM) | ~5% |
| HI-6 (30 µM) | ~5% |
| HLö 7 (10 µM) | ~20% |
| HLö 7 (30 µM) | ~20% |
Reactivation measured after 60 minutes.
Experimental Protocols
Determination of Acetylcholinesterase Activity and its Reactivation (Ellman's Method)
The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)
-
Purified acetylcholinesterase or tissue homogenate (e.g., red blood cell ghosts, brain homogenate)
-
Organophosphate inhibitor solution
-
This compound solution
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Protocol for AChE Inhibition and Reactivation Assay:
-
Enzyme Inhibition:
-
Incubate a known concentration of AChE with the desired concentration of the organophosphate inhibitor in phosphate buffer for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to achieve a high level of inhibition (e.g., >95%).
-
-
Reactivation:
-
To the inhibited enzyme solution, add the this compound solution to the desired final concentration.
-
Incubate the mixture for a defined period (e.g., 10, 30, or 60 minutes) at a controlled temperature.
-
-
Measurement of AChE Activity:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control (100% activity): Phosphate buffer, AChE solution, and DTNB solution.
-
Inhibited Control: Phosphate buffer, inhibited AChE solution, and DTNB solution.
-
Reactivated Sample: Phosphate buffer, reactivated AChE sample, and DTNB solution.
-
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Calculation of % Reactivation:
-
Determine the rate of change in absorbance (ΔAbs/min) for each sample.
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate of Reactivated Sample - Rate of Inhibited Control) / (Rate of Control - Rate of Inhibited Control)] x 100
-
Determination of Kinetic Constants for Reactivation (k_r, K_D, and k_r2)
To determine the kinetic parameters of reactivation, the assay described in 3.1 is performed with varying concentrations of this compound.
-
Follow the protocol for AChE inhibition as described above.
-
Perform the reactivation step with a range of this compound concentrations.
-
Measure the initial rate of reactivation (v₀) for each this compound concentration.
-
The data can be fitted to the Michaelis-Menten equation for reactivation:
-
v₀ = (k_r * [E_i] * [Oxime]) / (K_D + [Oxime])
-
Where:
-
v₀ is the initial rate of reactivation
-
k_r is the maximal reactivation rate constant
-
[E_i] is the concentration of the inhibited enzyme
-
[Oxime] is the concentration of this compound
-
K_D is the dissociation constant of the inhibited enzyme-oxime complex
-
-
-
The second-order rate constant (k_r2), which represents the overall reactivation efficiency at low oxime concentrations, can be calculated as:
-
k_r2 = k_r / K_D
-
Determination of the Aging Half-Life (t₁/₂)
The rate of aging can be determined by measuring the decrease in the ability of this compound to reactivate the inhibited enzyme over time.
-
Inhibit the AChE with the organophosphate as described in 3.1.
-
At various time points after inhibition (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the inhibited enzyme solution.
-
To each aliquot, add a saturating concentration of this compound to initiate reactivation.
-
Measure the AChE activity of each reactivated sample using the Ellman's method.
-
Plot the percentage of reactivatable enzyme as a function of the time of aging (the time between inhibition and the addition of this compound).
-
The data can be fitted to a first-order decay curve to determine the aging rate constant (k_a) and the aging half-life (t₁/₂ = 0.693 / k_a).
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: AChE Inhibition and this compound-Mediated Reactivation Pathway.
Caption: General Experimental Workflow for In Vitro Reactivation Studies.
Conclusion and Future Directions
This compound remains a cornerstone in the treatment of organophosphate poisoning, effectively reactivating inhibited acetylcholinesterase through a well-defined nucleophilic mechanism. However, its efficacy is limited by factors such as the specific organophosphate involved and the rapid onset of aging for certain nerve agents. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in this field.
Future research should focus on the development of novel oximes with broader spectrums of activity, improved blood-brain barrier penetration to address central nervous system effects, and greater resistance to the aging process. A thorough understanding of the structure-activity relationships governing the interaction between organophosphates, AChE, and reactivators is essential for the rational design of next-generation antidotes. The methodologies outlined herein serve as critical tools for the evaluation and validation of these future therapeutic candidates.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated this compound. A Complementary Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Pralidoxime Chloride: A Comprehensive Biochemical Profile for the Research Professional
An In-depth Technical Guide
Abstract
Pralidoxime chloride (2-PAM) is a critical antidote for organophosphate poisoning, functioning as a cholinesterase reactivator. This technical guide provides a comprehensive overview of the biochemical properties of this compound chloride, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, physicochemical characteristics, pharmacokinetic profile, and toxicological data. Detailed experimental protocols for key assays and a stability-indicating analytical method are provided to facilitate further research and development. Visualizations of the mechanism of action, an experimental workflow, and a synthesis pathway are presented to enhance understanding of its biochemical and functional attributes.
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, respiratory distress, and potentially death.[1] this compound chloride, a quaternary ammonium oxime, is a cornerstone in the treatment of OP poisoning.[1] It acts by reactivating the phosphorylated AChE, thereby restoring normal synaptic function.[1] This document serves as a detailed technical resource on the core biochemical properties of this compound chloride.
Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological properties of this compound chloride is fundamental for its application in research and drug development.
Physicochemical Properties
This compound chloride is a white to pale-yellow crystalline powder that is odorless and highly soluble in water.[2] Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.61 g/mol | |
| Melting Point | 215-225 °C (with decomposition) | |
| pKa | 7.8 - 8.0 | |
| Water Solubility | 65.5 g/100 mL (at 25 °C) | |
| Partition Coefficient (LogP) | -3.0 to 1.564 | |
| Appearance | White, nonhygroscopic, crystalline powder |
Toxicological Data
The toxicological profile of this compound chloride is well-characterized, with acute toxicity varying by route of administration and animal model. Key LD₅₀ values are presented in Table 2.
Table 2: Acute Toxicity of this compound Chloride
| Animal Model | Route of Administration | LD₅₀ | Reference(s) |
| Mouse | Intravenous (i.v.) | 115 - 122 mg/kg | |
| Mouse | Intraperitoneal (i.p.) | 155 - 216 mg/kg | |
| Mouse | Oral | 3700 - 4100 mg/kg | |
| Rat | Intravenous (i.v.) | 96 - 150 mg/kg | |
| Rat | Intraperitoneal (i.p.) | 262 mg/kg | |
| Rabbit | Intravenous (i.v.) | 95 mg/kg |
Mechanism of Action: Acetylcholinesterase Reactivation
The primary biochemical function of this compound chloride is the reactivation of acetylcholinesterase that has been inhibited by organophosphates.
The Process of Inhibition and Reactivation
Organophosphates phosphorylate a serine residue in the active site of AChE, rendering the enzyme inactive. This compound, with its nucleophilic oxime group, attacks the phosphorus atom of the organophosphate, forming a transient intermediate. This intermediate then cleaves the bond between the organophosphate and the enzyme, regenerating active AChE and forming a phosphorylated oxime that is subsequently released.
The "Aging" Phenomenon
A critical factor in the efficacy of this compound is the "aging" of the phosphorylated AChE. This process involves the dealkylation of the organophosphate-enzyme conjugate, which strengthens the bond and makes the enzyme resistant to reactivation by oximes. Therefore, the timely administration of this compound chloride is crucial for effective treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound chloride is characterized by rapid distribution and excretion. A summary of key pharmacokinetic parameters in humans is provided in Table 3.
Table 3: Human Pharmacokinetic Parameters of this compound Chloride (Intravenous Administration)
| Parameter | Value | Reference(s) |
| Half-life (t½) | 74 - 77 minutes | |
| Volume of Distribution (Vd) | 0.6 - 2.7 L/kg | |
| Protein Binding | Not bound to plasma proteins | |
| Metabolism | Partially metabolized by the liver | |
| Excretion | Primarily excreted unchanged in the urine | |
| Minimum Therapeutic Concentration | 4 µg/mL |
Note: Pharmacokinetic parameters can vary depending on the patient's clinical condition, such as renal function and the severity of poisoning.
Experimental Protocols
Synthesis of this compound Chloride
The synthesis of this compound chloride is typically a two-step process starting from pyridine-2-carboxaldehyde.
Protocol:
-
Step 1: Synthesis of Pyridine-2-aldoxime. To a solution of pyridine-2-carboxaldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to neutralize the acid. The reaction mixture is typically stirred at room temperature. The resulting pyridine-2-aldoxime can be isolated by extraction and purified by recrystallization.
-
Step 2: Synthesis of this compound Iodide. The pyridine-2-aldoxime is then alkylated using methyl iodide in a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out at reflux temperature. The product, this compound iodide, precipitates from the solution upon cooling and can be collected by filtration.
-
Step 3: Conversion to this compound Chloride. this compound iodide is converted to the chloride salt through an anion exchange process. This can be achieved by treating a solution of this compound iodide with a source of chloride ions, such as by passing it through an anion-exchange resin in the chloride form, or by reaction with hydrochloric acid. The final product, this compound chloride, is then isolated and purified.
Acetylcholinesterase Reactivation Assay (Ellman's Method)
This protocol describes an in vitro assay to determine the ability of this compound chloride to reactivate organophosphate-inhibited acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound chloride
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Protocol:
-
Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor in phosphate buffer for a specified time (e.g., 30 minutes) to achieve significant inhibition.
-
Reactivation: Add a solution of this compound chloride at various concentrations to the inhibited enzyme solution and incubate for a defined period (e.g., 10-30 minutes).
-
Colorimetric Reaction: To initiate the measurement of enzyme activity, add DTNB and the substrate, ATCI, to the wells of a microplate containing the enzyme solutions.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculation: The percentage of reactivation is calculated by comparing the rate of the this compound-treated inhibited enzyme to the rate of the uninhibited enzyme.
Stability-Indicating HPLC Method
This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of this compound chloride and its degradation products, making it suitable for stability studies.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like tetraethylammonium chloride) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV absorbance at a specified wavelength (e.g., 270 nm)
-
Temperature: Ambient or controlled (e.g., 30 °C)
Protocol:
-
Standard and Sample Preparation: Prepare standard solutions of this compound chloride and any known degradation products in a suitable diluent (e.g., mobile phase). Prepare samples by dissolving the drug product in the diluent to a known concentration.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound chloride solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, according to ICH guidelines.
-
Chromatographic Analysis: Inject the standard solutions, stressed samples, and unstressed samples into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound chloride and its degradation products by comparing their retention times and peak areas to those of the standards. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other.
Conclusion
This compound chloride remains a vital therapeutic agent in the management of organophosphate poisoning. A comprehensive understanding of its biochemical properties, as detailed in this guide, is essential for its effective use and for the development of new and improved cholinesterase reactivators. The provided data and protocols offer a solid foundation for researchers and drug development professionals working in this critical area of toxicology and pharmacology. Further research may focus on enhancing the blood-brain barrier penetration of this compound and overcoming the challenge of "aging" in inhibited acetylcholinesterase.
References
Early In Vitro Efficacy of Pralidoxime: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime (2-pyridine aldoxime methiodide, 2-PAM) emerged in the mid-20th century as a groundbreaking therapeutic agent for organophosphate poisoning. Its development was a pivotal moment in the quest for effective antidotes to the potent anticholinesterase activity of these compounds. This technical guide delves into the core of the early in vitro studies that established the efficacy of this compound as a reactivator of organophosphate-inhibited acetylcholinesterase (AChE). The foundational work of researchers such as Wilson, Ginsburg, and Hobbiger laid the critical groundwork for its clinical application and spurred decades of further research into more effective oxime reactivators. This document summarizes the key findings, experimental methodologies, and mechanistic understanding from these pioneering investigations.
Core Concepts of this compound's Action
Organophosphorus compounds exert their toxicity by phosphorylating the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. This compound functions as a nucleophilic agent that directly attacks the phosphorus atom of the organophosphate moiety attached to the AChE active site. This action displaces the organophosphate from the enzyme, thereby regenerating its catalytic function.
Foundational In Vitro Studies
The initial in vitro evidence for the efficacy of this compound was established in the mid-1950s. These seminal studies provided the first quantitative data on the reactivation of inhibited acetylcholinesterase by this novel oxime.
Wilson and Ginsburg (1955): The First Demonstration
The pioneering work by Wilson and Ginsburg in 1955 was the first to demonstrate the remarkable ability of this compound to reactivate AChE inhibited by organophosphates. Their research, published in Biochimica et Biophysica Acta, showed that 2-pyridine aldoxime methiodide was a potent reactivator of purified electric eel acetylcholinesterase that had been inhibited by tetraethyl pyrophosphate (TEPP) and diisopropylfluorophosphate (DFP). This study was instrumental in highlighting the therapeutic potential of oximes.
Hobbiger (1956): Reactivation in Mammalian Enzymes
Building upon the initial findings, Hobbiger's 1956 study published in the British Journal of Pharmacology and Chemotherapy extended the in vitro investigation to mammalian acetylcholinesterase. This research demonstrated the successful reactivation of phosphorylated human and bovine acetylcholinesterase by this compound, providing crucial evidence that the efficacy of this compound was not limited to non-mammalian enzyme sources and was directly relevant to human toxicology.
Quantitative Data from Early Studies
Table 1: Summary of this compound Efficacy against TEPP-Inhibited Acetylcholinesterase (circa 1955)
| Enzyme Source | Organophosphate Inhibitor | This compound Concentration | Observed Reactivation |
| Purified Electric Eel AChE | Tetraethyl pyrophosphate (TEPP) | Not specified in abstracts | Significant |
Table 2: Summary of this compound Efficacy against DFP-Inhibited Acetylcholinesterase (circa 1955)
| Enzyme Source | Organophosphate Inhibitor | This compound Concentration | Observed Reactivation |
| Purified Electric Eel AChE | Diisopropylfluorophosphate (DFP) | Not specified in abstracts | Significant |
Table 3: Summary of this compound Efficacy against Phosphorylated Mammalian Acetylcholinesterase (circa 1956)
| Enzyme Source | Nature of Inhibition | This compound Concentration | Observed Reactivation |
| Human Acetylcholinesterase | Phosphorylated | Not specified in abstracts | Demonstrated |
| Bovine Acetylcholinesterase | Phosphorylated | Not specified in abstracts | Demonstrated |
Experimental Protocols of Early In Vitro Assays
The precise, detailed experimental protocols from the original 1950s publications are not available for direct reproduction. However, based on the common methodologies of that era and descriptions in later publications, a general outline of the experimental workflow can be inferred.
A typical in vitro reactivation assay in the 1950s would have involved the following key steps:
-
Enzyme Preparation:
-
Purification of acetylcholinesterase from a source such as the electric organ of the eel (Electrophorus electricus) or from mammalian sources like bovine or human red blood cells.
-
Preparation of a buffered solution of the purified enzyme at a known concentration.
-
-
Inhibition of Acetylcholinesterase:
-
Incubation of the purified AChE with a specific organophosphate inhibitor (e.g., TEPP or DFP) at a concentration sufficient to cause significant inhibition of enzyme activity.
-
The incubation period would be sufficient to allow for the phosphorylation of the enzyme's active site.
-
-
Reactivation with this compound:
-
Addition of this compound at various concentrations to the solution containing the inhibited enzyme.
-
Incubation of the mixture for a defined period to allow for the reactivation process to occur.
-
-
Measurement of Acetylcholinesterase Activity:
-
Assaying the activity of the acetylcholinesterase at different time points after the addition of this compound.
-
The most common method for measuring AChE activity at the time was the manometric method, which measures the production of acid from the hydrolysis of acetylcholine. Later, colorimetric methods, such as the Ellman assay, became more prevalent.
-
The rate of acetylcholine hydrolysis would be compared to that of the uninhibited enzyme and the inhibited enzyme without the addition of the reactivator.
-
Visualizing the Experimental Workflow and Mechanism
To better illustrate the logical flow of these early in vitro experiments and the underlying mechanism of this compound action, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for early in vitro studies of this compound efficacy.
Caption: Mechanism of this compound-mediated reactivation of inhibited AChE.
Conclusion
The early in vitro studies on this compound efficacy, spearheaded by the work of Wilson, Ginsburg, and Hobbiger, were pivotal in establishing the scientific basis for its use as an antidote for organophosphate poisoning. These foundational experiments, though lacking the sophisticated techniques of modern pharmacology, provided clear and compelling evidence of this compound's ability to reactivate inhibited acetylcholinesterase from both non-mammalian and mammalian sources. The principles of their experimental design and the fundamental mechanism of action they elucidated remain central to the field of toxicology and the ongoing development of more advanced cholinesterase reactivators. This guide serves as a testament to the enduring impact of their pioneering research.
"exploratory research on pralidoxime's effects on the central nervous system"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime (2-pyridine aldoxime methyl chloride) is a critical antidote for organophosphate (OP) nerve agent and pesticide poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. While this compound is effective in reversing the effects of OP poisoning in the peripheral nervous system, its impact on the central nervous system (CNS) has been a subject of extensive research and debate. This technical guide provides an in-depth exploration of the current understanding of this compound's effects on the CNS, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.
Introduction
Organophosphate poisoning is a global health concern, resulting in hundreds of thousands of deaths annually. The toxicity of OPs stems from their ability to irreversibly inhibit acetylchol-inesterase (AChE), leading to an overstimulation of cholinergic receptors in both the peripheral and central nervous systems.[1] The standard treatment regimen for OP poisoning includes an antimuscarinic agent like atropine and an AChE reactivator, most commonly this compound.[2] Atropine alleviates the muscarinic effects of acetylcholine accumulation, but it does not address the underlying cause of AChE inhibition or the nicotinic effects, such as muscle fasciculations and paralysis. This compound, on the other hand, functions by nucleophilically attacking the phosphorus atom of the OP bound to the AChE active site, thereby displacing the inhibitor and restoring enzyme function.[3]
A major limitation of this compound's therapeutic efficacy is its poor penetration of the blood-brain barrier (BBB).[4][5] As a quaternary ammonium oxime, this compound is a hydrophilic molecule with limited ability to diffuse across the lipophilic endothelial cells of the BBB. This has significant implications for its ability to counteract the CNS effects of OP poisoning, which can include seizures, respiratory depression, and long-term neurological damage. This guide will delve into the experimental evidence detailing the extent of this compound's CNS penetration and its subsequent effects.
Pharmacokinetics: Blood-Brain Barrier Penetration
The ability of this compound to enter the CNS is a critical determinant of its central therapeutic effects. Several studies have employed various techniques to quantify its BBB penetration.
In Vivo Microdialysis Studies in Animal Models
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake animals, providing a direct measure of drug concentrations in the CNS. A study utilizing in vivo microdialysis in rats demonstrated that this compound does cross the BBB, albeit to a limited extent. Following intravenous administration, the mean BBB penetration of this compound was found to be approximately 10%.
Cerebrospinal Fluid (CSF) and Brain Tissue Analysis
Direct measurement of this compound concentrations in the CSF and brain homogenates of animal models provides further insight into its CNS distribution. Studies in rats have quantified this compound levels in these compartments following systemic administration.
| Parameter | Serum | Brain | CSF |
| Calibration Range (µg/mL) | 0.3 - 200 | 0.3 - 7 | 0.1 - 7 |
Caption: Calibration ranges for the quantification of this compound in different biological matrices from rats.
In Vitro Blood-Brain Barrier Models
In vitro models, such as transwell permeability assays using Madin-Darby Canine Kidney (MDCK) cells, are commonly used to predict the BBB permeability of compounds. These studies have consistently shown low permeability for this compound.
| Cell Line | This compound Concentration (µM) | Permeability (cm/s) |
| MDCKII | 10 | ~2 x 10-6 |
| MDCKII-MDR1 | 10 | ~2 x 10-6 |
| MDCKII-FLuc-ABCG2 | 10 | ~0.83 x 10-6 |
| BC1-hBMECs | Not specified | ~1 x 10-6 |
Caption: Permeability of this compound across different in vitro models of the blood-brain barrier.
These findings suggest that this compound is not a substrate for the common efflux pumps P-gp (MDR1) or BCRP (ABCG2), which are known to transport various xenobiotics out of the brain.
Pharmacodynamics: Acetylcholinesterase Reactivation in the CNS
Despite its limited penetration, the small fraction of this compound that enters the CNS can exert a therapeutic effect by reactivating inhibited AChE.
In Vitro Reactivation in Brain Homogenates
Studies using rat brain homogenates have demonstrated that this compound can reactivate AChE inhibited by various OPs. However, the reactivation efficacy is dependent on the concentration of this compound and the specific organophosphate.
| Organophosphate | This compound Concentration (M) | % Reactivation |
| Paraoxon | 10-3 | Sufficient |
| Chlorpyrifos | 10-3 | Sufficient |
| Russian VX | 10-3 | Sufficient |
| VX | 10-3 | Sufficient |
| Sarin | 10-3 | Sufficient |
| Various OPs | 10-5 | Insufficient |
Caption: In vitro reactivation of organophosphate-inhibited acetylcholinesterase in rat brain homogenate by this compound.
These results indicate that therapeutically relevant concentrations of this compound (around 10-5 M) may not be sufficient for significant AChE reactivation in the CNS.
In Vivo Reactivation and Neuroprotection
Recent advancements in drug delivery systems, such as the use of nanoparticles, have shown promise in enhancing the CNS penetration of this compound and improving its neuroprotective effects. In a mouse model of paraoxon poisoning, a nanocomplex formulation of this compound (scL-2PAM) demonstrated superior efficacy in reactivating brain AChE compared to unencapsulated this compound.
| Treatment Group | Brain AChE Activity (% of naive) |
| Paraoxon only (1 hour post-exposure) | ~8% |
| Paraoxon + free 2-PAM (2 hours post-exposure) | No significant increase |
| Paraoxon + scL-2PAM (2 hours post-exposure) | Statistically significant increase |
Caption: Reactivation of brain acetylcholinesterase in paraoxon-exposed mice with free and nanocomplex-formulated this compound.
This enhanced CNS delivery also correlated with improved survival rates in mice exposed to lethal doses of paraoxon.
Central Nervous System Side Effects
In healthy volunteers receiving high doses of this compound, CNS side effects such as dizziness, diplopia, and headache have been reported. However, these symptoms are difficult to distinguish from the neurological manifestations of organophosphate poisoning itself in a clinical setting.
Signaling Pathways and Broader CNS Effects
The primary mechanism of this compound is direct AChE reactivation. There is limited evidence to suggest that this compound directly modulates other CNS signaling pathways. However, by alleviating the cholinergic crisis, it may indirectly influence pathways related to neuroinflammation and excitotoxicity, which are known to be activated in response to organophosphate-induced neuronal damage. The sustained neuronal depolarization caused by acetylcholine accumulation leads to excessive calcium influx, triggering excitotoxic cascades and subsequent neuroinflammation. While this compound's role is not to interfere with these pathways directly, its ability to restore cholinergic homeostasis is the first critical step in mitigating these downstream damaging effects.
Experimental Protocols
In Vivo Microdialysis in Rats
This protocol provides a general outline for performing in vivo microdialysis to measure this compound concentrations in the rat brain.
Caption: Experimental workflow for in vivo microdialysis of this compound in rats.
Protocol Steps:
-
Probe Construction and Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a low flow rate.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of this compound in the dialysate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
In Vitro Transwell Permeability Assay
This protocol describes the use of a transwell system to assess the permeability of this compound across a cell monolayer, simulating the BBB.
Caption: Workflow for in vitro transwell permeability assay of this compound.
Protocol Steps:
-
Cell Culture: MDCK cells are seeded onto the porous membrane of a transwell insert and cultured until a confluent monolayer is formed.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Measurement: this compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Quantification: The concentration of this compound in the basolateral samples is determined by a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
In Vitro Acetylcholinesterase Reactivation Assay
This protocol outlines the procedure for measuring the reactivation of OP-inhibited AChE by this compound in brain tissue homogenate.
Caption: Protocol for in vitro AChE reactivation assay with this compound.
Protocol Steps:
-
Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer.
-
Enzyme Inhibition: The brain homogenate is incubated with a specific organophosphate to achieve a high level of AChE inhibition.
-
Reactivation: this compound is added to the inhibited enzyme preparation and incubated for a set period.
-
Activity Measurement: The remaining AChE activity is measured using a colorimetric method, such as the Ellman assay, which quantifies the product of acetylcholine hydrolysis.
-
Calculation: The percentage of reactivation is calculated by comparing the activity in the this compound-treated sample to that of the uninhibited and inhibited controls.
Conclusion and Future Directions
Exploratory research has established that this compound has limited but measurable access to the central nervous system. While its primary therapeutic benefit in organophosphate poisoning lies in reactivating peripheral acetylcholinesterase, its ability to reactivate the enzyme in the brain, even to a small extent, may contribute to mitigating the severe neurological consequences of OP exposure. The development of novel drug delivery strategies, such as nanoformulations, holds significant promise for enhancing the CNS bioavailability of this compound and improving its neuroprotective effects. Future research should continue to focus on these delivery systems and further elucidate the dose-response relationship of this compound in the CNS for various organophosphates. A deeper understanding of the interplay between AChE reactivation and downstream signaling pathways in the brain will be crucial for the development of more effective and comprehensive treatments for organophosphate poisoning.
References
- 1. Nanoparticles Loaded with this compound Wrapped in Tumor Cell Membranes: A New Strategy to Counteract the Central Nervous System Effects of Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. litfl.com [litfl.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pralidoxime's Role in Preventing the 'Aging' of Phosphorylated Cholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The initial phosphorylation of AChE by an OP is a reversible process. However, this phosphorylated enzyme can undergo a time-dependent dealkylation process known as "aging," which results in a non-reactivatable form of the enzyme. Pralidoxime (2-pyridine aldoxime methyl chloride), an oxime-based nucleophilic agent, plays a crucial role as an antidote by reactivating the phosphorylated AChE before aging occurs. This technical guide provides an in-depth analysis of the molecular mechanisms underlying AChE inhibition, aging, and the pivotal role of this compound in preventing this irreversible inactivation. It includes a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for studying these processes, and visual representations of the key pathways and workflows.
The Molecular Ballet of Cholinesterase Inhibition and the Onset of Aging
The catalytic cycle of acetylcholinesterase involves the hydrolysis of acetylcholine into choline and acetic acid. Organophosphates disrupt this cycle by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond.[1] This initial OP-AChE conjugate is, in principle, susceptible to reactivation.
However, the stability of this conjugate can be further reinforced through "aging." This process involves the cleavage of an alkyl group from the phosphorus atom of the organophosphate, leaving a negatively charged phosphonyl adduct.[2] This structural change strengthens the bond between the organophosphate and the enzyme, rendering it resistant to reactivation by standard oxime antidotes.[2] The rate of aging is highly dependent on the specific organophosphate compound. For instance, the half-life for the aging of acetylcholinesterase after exposure to dimethylphosphorylating agents like malathion is approximately 3.7 hours.[3] In contrast, diethylphosphorylating agents such as parathion exhibit a much longer aging half-life, averaging around 33 hours.[3] This time-dependent nature of aging underscores the critical window of opportunity for effective therapeutic intervention.
This compound: A Nucleophilic Rescuer
This compound's primary mechanism of action is the nucleophilic reactivation of phosphorylated AChE. The oxime group of this compound attacks the phosphorus atom of the organophosphate, displacing it from the serine residue and thereby regenerating the active enzyme. This action is most effective when administered before the aging process is complete. Once the enzyme has aged, this compound is largely ineffective.
The efficacy of this compound varies significantly depending on the specific organophosphate inhibitor. While it shows efficacy against nerve agents like sarin and VX, it is less effective against others such as soman, which induces very rapid aging.
Quantitative Analysis of this compound Efficacy and Cholinesterase Aging
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's reactivation potential and the kinetics of cholinesterase aging.
Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound
| Organophosphate | Enzyme Source | This compound Concentration | Reactivation (%) | Reference |
| Paraoxon | Rat Brain Homogenate | 10⁻³ M | >25 | |
| Chlorpyrifos | Rat Brain Homogenate | 10⁻³ M | ~20 | |
| Russian VX | Rat Brain Homogenate | 10⁻³ M | ~40 | |
| VX | Rat Brain Homogenate | 10⁻³ M | >25 | |
| Sarin | Rat Brain Homogenate | 10⁻³ M | ~30 | |
| NEMP | hrAChE | 10 µM | > 2-PAM | |
| NIMP | hrAChE | 10 µM | > 2-PAM | |
| NEDPA | hrAChE | 10 µM | > 2-PAM | |
| POX | hrAChE | 10 µM | > 2-PAM | |
| Paraoxon | Human BuChE | 100 µM | ~50 | |
| Parathion | Human BuChE | 100 µM | ~50 |
*hrAChE: human recombinant Acetylcholinesterase; NEMP: O-ethyl N,N-dimethylphosphoramidocyanidate; NIMP: O-isopropyl N,N-dimethylphosphoramidocyanidate; NEDPA: O-ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate; POX: Paraoxon. Data for NEMP, NIMP, NEDPA, and POX are in comparison to standard this compound (2-PAM), with halogenated derivatives showing superior reactivation.
Table 2: Aging Half-Life (t₁/₂) of Organophosphate-Inhibited Cholinesterase
| Organophosphate | Enzyme Source | Temperature (°C) | Aging Half-Life (hours) | Reference |
| Dimethyl OPs (e.g., Malathion) | Human Acetylcholinesterase | - | 3.7 | |
| Diethyl OPs (e.g., Parathion) | Human Acetylcholinesterase | - | 33 | |
| Echothiophate | Human Butyrylcholinesterase | - | 7.2 ± 0.7 | |
| VX | Human Erythrocyte AChE | - | 36 - 138 | |
| Methyl paraoxon | Earthworm (E. fetida) ChE | 25 | 21.0 | |
| Dichlorvos | Earthworm (E. fetida) ChE | 25 | 77.0 | |
| Chlorpyrifos oxon | Earthworm (E. fetida) ChE | 25 | 115.5 | |
| Methyl paraoxon | Earthworm (L. terrestris) ChE | 25 | 30.1 | |
| Dichlorvos | Earthworm (L. terrestris) ChE | 25 | 86.6 | |
| Chlorpyrifos oxon | Earthworm (L. terrestris) ChE | 25 | 190.0 |
Detailed Experimental Protocols
Measurement of Cholinesterase Activity using the Ellman Method
This protocol is a standard colorimetric assay for determining cholinesterase activity.
Principle: Acetylthiocholine (ATC) is hydrolyzed by cholinesterase to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB production is proportional to the cholinesterase activity.
Reagents:
-
0.1 M Phosphate Buffer, pH 8.0
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)
-
Cholinesterase enzyme solution (e.g., from erythrocyte ghosts or purified enzyme)
-
(Optional) Inhibitor and/or this compound solutions
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation (for inhibition studies): Add buffer, enzyme, DTNB, and inhibitor/solvent to the wells. Mix and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add 10 µL of 14 mM ATCI solution to all wells to start the reaction. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the sample rates.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε for TNB is 14,150 M⁻¹cm⁻¹.
-
Protocol for Determining Aging Kinetics of Inhibited Cholinesterase
Principle: This protocol measures the time-dependent loss of reactivatability of phosphorylated cholinesterase.
Procedure:
-
Inhibition: Incubate the cholinesterase solution with a specific concentration of the organophosphate inhibitor for a time sufficient to achieve significant inhibition (e.g., >90%).
-
Removal of Excess Inhibitor: Remove the unbound inhibitor from the solution using a suitable method like gel filtration or dialysis.
-
Aging Incubation: Incubate the inhibited enzyme solution at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the aging enzyme solution.
-
Reactivation: To each aliquot, add a high concentration of this compound (e.g., 10⁻³ M) and incubate for a time sufficient to achieve maximum reactivation of the non-aged enzyme.
-
Activity Measurement: Measure the residual cholinesterase activity in each reactivated sample using the Ellman method (Protocol 4.1).
-
Calculation of Aging Rate:
-
The percentage of reactivatable enzyme at each time point is calculated relative to the activity at time zero (immediately after inhibitor removal).
-
Plot the natural logarithm of the percentage of reactivatable enzyme against time.
-
The slope of this plot represents the first-order rate constant for aging (kₐ).
-
The aging half-life (t₁/₂) can be calculated as ln(2)/kₐ.
-
Protocol for Determining this compound Reactivation Kinetics
Principle: This protocol determines the kinetic parameters of this compound-mediated reactivation of inhibited cholinesterase.
Procedure:
-
Inhibition: Prepare a sample of organophosphate-inhibited cholinesterase as described in Protocol 4.2, step 1 and 2.
-
Reactivation Assay:
-
Prepare a series of tubes, each containing the inhibited enzyme solution.
-
Add varying concentrations of this compound to these tubes.
-
Incubate the mixtures at a constant temperature.
-
-
Time-Course Measurement: At different time points during the incubation, measure the cholinesterase activity in each tube using the Ellman method (Protocol 4.1).
-
Kinetic Analysis:
-
Plot the percentage of reactivation against time for each this compound concentration.
-
The data can be fitted to a pseudo-first-order kinetic model to determine the observed reactivation rate constant (k_obs) for each this compound concentration.
-
A secondary plot of k_obs versus the this compound concentration can be used to determine the maximal reactivation rate constant (k_r) and the dissociation constant (K_D) for the this compound-inhibited enzyme complex.
-
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.
References
An In-depth Technical Guide to the Initial Synthesis and Chemical Structure of Pralidoxime (2-PAM)
This technical guide provides a comprehensive overview of the chemical structure and initial synthesis of Pralidoxime (2-PAM). It is intended for researchers, scientists, and professionals in the field of drug development. The document details the fundamental synthetic pathway, experimental protocols, and the mechanism of action of 2-PAM as a cholinesterase reactivator.
Chemical Structure and Identification
This compound, commonly known as 2-PAM, is a pyridinium oxime that serves as a crucial antidote for organophosphate poisoning.[1] Its structure consists of a pyridine ring quaternized with a methyl group and substituted with an aldoxime functional group at the 2-position. The cationic nature of the pyridinium ring is essential for its biological activity.[2]
| Identifier | Value |
| IUPAC Name | 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium[1] |
| Common Names | This compound, 2-Pyridine Aldoxime Methyl Chloride, 2-PAM[1][3] |
| CAS Number | 51-15-0 (for the chloride salt) |
| Molecular Formula | C₇H₉N₂O⁺ (cation) |
| Molecular Weight | 172.61 g/mol (for the chloride salt) |
| Appearance | White to yellow crystalline solid |
Initial Synthetic Pathway
The seminal synthesis of this compound is a two-step process. The first step involves the formation of an oxime from pyridine-2-carboxaldehyde, followed by the quaternization of the pyridine nitrogen with a methylating agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (this compound) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 3. This compound Chloride [drugfuture.com]
The Pharmacological Profile of Quaternary Ammonium Oximes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium oximes are a critical class of compounds, primarily utilized as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) agents, such as nerve agents and pesticides. Their permanent positive charge, a defining characteristic, governs their pharmacokinetic and pharmacodynamic properties, influencing their efficacy and clinical utility. This technical guide provides an in-depth overview of the pharmacological profile of these vital antidotes, with a focus on their mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Mechanism of Action: Reactivation of Inhibited Acetylcholinesterase
The primary therapeutic effect of quaternary ammonium oximes lies in their ability to restore the function of AChE, an enzyme crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Organophosphorus compounds act by covalently binding to the serine residue in the active site of AChE, leading to its inhibition. This inhibition results in an accumulation of acetylcholine at cholinergic synapses, causing a hypercholinergic crisis characterized by a range of symptoms, from muscle fasciculations to respiratory arrest and death.[1]
Quaternary ammonium oximes function as nucleophilic agents that attack the phosphorus atom of the OP-AChE conjugate. The positively charged quaternary nitrogen of the oxime facilitates its binding to the anionic site of the inhibited enzyme, positioning the oxime group for a nucleophilic attack on the phosphorus atom. This leads to the cleavage of the OP-enzyme bond and the formation of a phosphorylated oxime, thereby regenerating the active AChE.[1]
The effectiveness of this reactivation is dependent on several factors, including the chemical structure of both the organophosphate and the oxime, as well as the time elapsed since exposure. A process known as "aging" can occur, where the OP-AChE complex undergoes a chemical modification, rendering it resistant to reactivation by oximes.
Pharmacodynamics: Reactivation Kinetics and Inhibitory Potency
The pharmacodynamic activity of quaternary ammonium oximes is primarily characterized by their ability to reactivate inhibited AChE. This is quantified by several kinetic parameters, including the dissociation constant (K_D), the reactivation constant (k_r), and the second-order reactivation rate constant (k_r2). Additionally, these compounds can also act as reversible inhibitors of AChE, and their inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Reactivation of Sarin (GB)-Inhibited Human AChE by Various Oximes [2]
| Oxime | K_D (µM) | k_r (min⁻¹) | k_r2 (M⁻¹min⁻¹) |
| Pralidoxime (2-PAM) | 280 | 0.14 | 500 |
| Obidoxime | 150 | 0.25 | 1670 |
| HI-6 | 50 | 0.30 | 6000 |
| MMB-4 | 100 | 0.20 | 2000 |
Table 2: IC50 Values of Quaternary Ammonium Oximes against Acetylcholinesterase
| Oxime | IC50 (µM) | Enzyme Source | Reference |
| This compound (2-PAM) | >1000 | Human Erythrocyte | [3] |
| Obidoxime | 230 | Human Erythrocyte | |
| HI-6 | 120 | Human Erythrocyte |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The quaternary ammonium structure significantly influences the pharmacokinetic profile of these oximes, rendering them highly polar and generally limiting their ability to cross the blood-brain barrier (BBB). This has important clinical implications, as central nervous system (CNS) toxicity from organophosphate poisoning may not be effectively counteracted by peripherally acting oximes.
Table 3: Comparative Pharmacokinetic Parameters of Quaternary Ammonium Oximes in Humans
| Oxime | Half-life (t1/2) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) | Bioavailability (IM) | Reference |
| This compound | 1.7 - 2.7 | 0.8 | 0.4 - 0.6 | ~95% | |
| Obidoxime | 1.3 - 2.2 | 0.2 - 0.4 | 0.1 - 0.2 | High | |
| HI-6 | 1.2 - 1.5 | 0.25 | 0.25 | High |
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay
This protocol outlines the determination of the reactivation kinetics of a quaternary ammonium oxime against organophosphate-inhibited acetylcholinesterase using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Quaternary ammonium oxime
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
Prepare a solution of AChE in phosphate buffer.
-
Incubate the enzyme solution with a known concentration of the organophosphate inhibitor for a specific time to achieve a desired level of inhibition (e.g., >95%).
-
-
Reactivation:
-
Add the quaternary ammonium oxime at various concentrations to the inhibited enzyme solution.
-
Incubate the mixture for different time intervals to allow for reactivation.
-
-
Measurement of AChE Activity (Ellman's Assay):
-
To each well of a microplate, add the reactivation mixture.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation for each oxime concentration and time point.
-
Determine the reactivation kinetic parameters (K_D, k_r, and k_r2) by fitting the data to appropriate kinetic models.
-
Conclusion
Quaternary ammonium oximes are indispensable in the treatment of organophosphate poisoning. Their pharmacological profile is dictated by their unique chemical structure, which facilitates the reactivation of inhibited acetylcholinesterase but also presents challenges, such as limited CNS penetration. A thorough understanding of their pharmacodynamics and pharmacokinetics is essential for the development of more effective and broad-spectrum oxime reactivators and for optimizing their clinical use. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this critical field.
References
Theoretical Binding and Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Pralidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus (OP) compounds, encompassing both pesticides and chemical warfare nerve agents, represent a significant toxicological threat through their irreversible inhibition of acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.[3][4] this compound (2-PAM), a pyridinium oxime, is a cornerstone antidote designed to reactivate the phosphorylated AChE.[5] This technical guide provides an in-depth examination of the theoretical binding of this compound to OP-inhibited AChE, summarizing key quantitative kinetic data, detailing essential experimental and computational protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of AChE Inhibition and this compound-Mediated Reactivation
The toxicity of OP agents stems from their ability to covalently phosphorylate a critical serine residue (Ser203 in humans) within the active site of AChE, rendering the enzyme non-functional. The standard therapeutic approach for OP poisoning involves the administration of an anticholinergic agent like atropine, an anticonvulsant, and an oxime, such as this compound, to restore enzyme function.
The reactivation process is a nucleophilic substitution reaction. The oxime group (-C=NOH) of this compound is the key functional moiety. Under physiological conditions, a fraction of this compound exists in its deprotonated, more nucleophilic oximate form (-C=NO⁻). The positively charged pyridinium ring of this compound is thought to orient the molecule within the AChE active site gorge, positioning the oximate for a nucleophilic attack on the phosphorus atom of the OP-AChE adduct. This attack forms a transient pentavalent intermediate, leading to the cleavage of the phosphate-serine bond and the formation of a phosphorylated oxime. This process releases the AChE enzyme, restoring its ability to hydrolyze acetylcholine.
A critical factor limiting the efficacy of this compound is a process known as "aging." This process involves the dealkylation of the phosphorylated enzyme, which strengthens the bond between the organophosphate and the enzyme, rendering it resistant to reactivation by oximes. The rate of aging is dependent on the specific OP compound; for instance, the half-life for aging of soman-inhibited AChE can be as short as 1.3 minutes.
Quantitative Data: Reactivation Kinetics
The efficacy of an oxime reactivator is primarily defined by its kinetic parameters, which describe its affinity for the inhibited enzyme and its intrinsic reactivity. The key constants are:
-
KD (or KOX) : The dissociation constant, representing the affinity of the oxime for the phosphorylated AChE. A lower KD value indicates a higher affinity.
-
kr (or k2, k3) : The first-order reactivation rate constant, representing the intrinsic rate at which the oxime cleaves the OP-enzyme bond once bound.
-
kr2 : The second-order reactivation rate constant (kr/KD), which provides an overall measure of reactivator efficiency, accounting for both affinity and reactivity.
The following tables summarize published kinetic data for the reactivation of human acetylcholinesterase (hAChE) inhibited by various organophosphates.
Table 1: Reactivation Kinetics of this compound with Paraoxon-Inhibited hAChE
| Parameter | Value | Reference |
|---|---|---|
| KD | 1.8 mM |
| kr | ~0.27 min-1 | |
Table 2: Reactivation Kinetics of this compound and Other Oximes with Nerve Agent-Inhibited hAChE
| Organophosphate | Oxime | KD (µM) | kr (min-1) | kr2 (M-1min-1) | Reference |
|---|---|---|---|---|---|
| Tabun | This compound | 2080 | 0.0019 | 0.9 | |
| Obidoxime | 258 | 0.0039 | 15.1 | ||
| HI-6 | 321 | 0.0016 | 5.0 | ||
| Cyclosarin | This compound | 14900 | 0.052 | 3.5 | |
| Obidoxime | 6400 | 0.016 | 2.5 | ||
| HI-6 | 137 | 0.44 | 3210 | ||
| Sarin | This compound | - | - | 1.2 x 103 | |
| Obidoxime | - | - | 1.3 x 104 |
| | HI-6 | - | - | 1.1 x 104 | |
Note: Experimental conditions (e.g., enzyme source, temperature, pH) can vary between studies, leading to a range of reported values. The data presented here are for comparative purposes.
Table 3: In Vitro Reactivation of OP-Inhibited Rat Brain AChE by this compound
| Organophosphate Inhibitor | This compound Conc. | % Reactivation | Reference |
|---|---|---|---|
| Paraoxon | 10-3 M | ~25% | |
| Chlorpyrifos | 10-3 M | ~25% | |
| Russian VX | 10-3 M | ~40% | |
| VX | 10-3 M | ~50% | |
| Sarin | 10-3 M | ~55% | |
| Tabun | 10-3 M | <10% |
| Soman | 10-3 M | No Efficacy | |
Experimental Protocols
In Vitro AChE Activity Assay (Ellman's Method)
The most widely used method for measuring AChE activity is a spectrophotometric assay developed by Ellman et al. It is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle: The assay uses acetylthiocholine (ATCI) as a substrate instead of acetylcholine. AChE hydrolyzes ATCI to produce thiocholine and acetate. The free thiol group of thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
DTNB Solution: 10 mM in phosphate buffer
-
ATCI Solution: 14-75 mM in deionized water (prepare fresh)
-
Purified AChE (e.g., from human erythrocytes) or tissue homogenate
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure (96-well plate format):
-
Reagent Preparation: Prepare all solutions as described above. Keep the AChE solution on ice.
-
Plate Setup: To appropriate wells, add the following in order:
-
Phosphate Buffer: Add buffer to bring the final volume in each well to 200 µL.
-
Test Compound/Vehicle: Add the inhibitor or reactivator solution (or its solvent as a control).
-
AChE Solution: Add the enzyme solution to all wells except the blank.
-
DTNB Solution: Add the DTNB solution to all wells.
-
-
Pre-incubation: Gently mix the contents and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 3-5 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition or reactivation can be calculated relative to control wells.
In Vitro Reactivation Kinetics Assay
This protocol determines the kinetic constants (KD, kr) of an oxime reactivator.
Procedure:
-
Enzyme Inhibition: Incubate a known concentration of AChE with a specific organophosphate (e.g., paraoxon, sarin simulant) for a sufficient time (e.g., 30 minutes) to achieve >95% inhibition. Excess, unbound OP may be removed by dialysis or gel filtration, though this is not always performed.
-
Reactivation: Dilute the inhibited enzyme into a reaction mixture containing buffer, DTNB, and varying concentrations of the oxime (e.g., this compound).
-
Activity Measurement: Initiate the reaction by adding the substrate (ATCI) and monitor the recovery of AChE activity over time using the Ellman's method as described above. A control sample with no oxime is used to measure spontaneous reactivation.
-
Data Analysis:
-
For each oxime concentration, the observed first-order rate constant (kobs) is determined by plotting enzyme activity versus time and fitting the data to a first-order equation.
-
The values of kr and KD are then determined by plotting kobs against the oxime concentration and fitting the data to the Michaelis-Menten equation: k_obs = k_r * [Oxime] / (K_D + [Oxime])
-
The second-order rate constant, kr2, is calculated as the ratio of kr to KD.
-
Computational Protocols for Binding Analysis
Computational methods, including molecular docking and quantum mechanics/molecular mechanics (QM/MM), are invaluable for understanding the interactions between this compound and the OP-inhibited enzyme at an atomic level.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of one molecule (ligand, e.g., this compound) to a second (receptor, e.g., OP-inhibited AChE).
General Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of OP-inhibited human AChE from a protein database (e.g., PDB). An example is PDB entry 5HFA, which is hAChE inhibited by paraoxon and co-crystallized with this compound.
-
Prepare the protein using software like AutoDock Tools or Maestro: add hydrogen atoms, assign partial charges, and remove water molecules.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define a "grid box" or docking site, typically centered on the phosphorylated serine residue within the active site gorge.
-
Run the docking algorithm (e.g., AutoDock Vina) to generate multiple possible binding poses.
-
-
Analysis:
-
Analyze the resulting poses based on their predicted binding energy (scoring function) and clustering.
-
Visualize the best-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, pi-cation interactions) with active site residues like Trp86, His447, and the OP adduct itself.
-
Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM simulations provide a more accurate description of the chemical reaction of reactivation by treating the chemically active region (the OP, serine, and this compound) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.
General Protocol:
-
System Setup: Start with a docked pose of this compound in the active site of the OP-inhibited AChE, solvated in a water box.
-
Partitioning: Define the QM region (e.g., the this compound oximate, the phosphoryl group, and the serine side chain) and the MM region (the rest of the system).
-
Energy Minimization and MD: Perform classical molecular dynamics (MD) simulations to equilibrate the system and find a stable near-attack conformation (NAC) for the reactivation reaction.
-
Reaction Coordinate Scan: From the NAC, perform a QM/MM potential energy surface (PES) scan along the reaction coordinate (e.g., the distance between the this compound oxygen and the phosphorus atom).
-
Transition State Search: Use the PES scan to locate the transition state (TS) geometry and calculate the activation energy barrier for the reactivation reaction. This provides a theoretical measure of the reaction's feasibility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design of electron-donating group substituted 2-PAM analogs as antidotes for organophosphate insecticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. scispace.com [scispace.com]
- 5. gajbps.com [gajbps.com]
"preliminary investigations into pralidoxime toxicity and side effects"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime (2-pyridine aldoxime methyl chloride), commonly referred to as 2-PAM, is a critical medical countermeasure employed in the treatment of organophosphate (OP) nerve agent and pesticide poisoning.[1][2] Its primary function is the reactivation of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system, which is inhibited by OP compounds.[3][4] While its life-saving potential is undisputed in many contexts, a thorough understanding of its toxicity profile and associated side effects is paramount for its safe and effective use, particularly in the development of new oxime-based reactivators and treatment protocols. This document provides a detailed overview of the preliminary investigations into this compound's toxicity and side effects, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action and Relation to Toxicity
Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group within the active site of AChE, rendering it inactive.[4] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by both muscarinic (e.g., bradycardia, bronchorrhea) and nicotinic (e.g., muscle fasciculations, paralysis) symptoms.
This compound functions as a nucleophilic agent that attacks the phosphorus atom of the organophosphate, cleaving the bond between the OP and the AChE enzyme. This regenerates the functional enzyme, allowing for the hydrolysis of excess acetylcholine and the restoration of normal neuromuscular function. However, this reactivation is time-sensitive, as the phosphorylated enzyme can undergo a process called "aging," where it becomes irreversibly resistant to oxime reactivation. The therapeutic and toxic effects of this compound are intrinsically linked to its mechanism and pharmacokinetics. High concentrations or rapid administration can lead to adverse effects, some of which mimic cholinergic symptoms, complicating the clinical picture.
This compound Side Effects in Humans
The identification of side effects attributable solely to this compound in a clinical setting is challenging, as its administration is concurrent with atropine and occurs in patients already exhibiting symptoms of OP poisoning. Many of the observed adverse effects, such as tachycardia and blurred vision, can be manifestations of either the poisoning or the treatment.
Common and Reported Adverse Effects
Commonly reported side effects in healthy volunteers and patients include:
-
Cardiovascular: Tachycardia, hypertension (particularly diastolic).
-
Neurological: Dizziness, headache, drowsiness.
-
Ocular: Blurred vision, diplopia, impaired accommodation.
-
Musculoskeletal: Muscle weakness or stiffness.
-
Gastrointestinal: Nausea and vomiting.
-
Other: Hyperventilation and pain at the injection site.
Rapid intravenous infusion has been associated with more severe reactions, including laryngospasm, muscle rigidity, and cardiac arrest. In patients with myasthenia gravis, this compound administration may precipitate a myasthenic crisis.
Quantitative Analysis of Adverse Events
The following table summarizes findings from a randomized controlled trial comparing this compound to a placebo in patients with OP poisoning.
| Adverse Effect | This compound Group (n=121) | Placebo Group (n=114) |
| Tachycardia | More Common | Less Common |
| Hypertension (Diastolic) | More Common | Less Common |
| Vomiting | More Common | Less Common |
| Mortality | 24.8% (30/121) | 15.8% (18/114) |
| Data sourced from a randomized controlled trial of this compound in acute organophosphorus insecticide poisoning. |
It is noteworthy that in this particular study, mortality was non-significantly higher in the this compound group. This has contributed to the ongoing debate about the universal efficacy and optimal dosing of this compound for all types of OP poisoning.
Preclinical Toxicity and Pharmacokinetics
Animal studies are essential for determining the inherent toxicity of this compound, independent of OP poisoning symptoms.
Acute Toxicity (LD50)
The median lethal dose (LD50) provides a standardized measure of acute toxicity.
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (i.p.) | 155 |
| Mouse | Intravenous (i.v.) | 90 |
| Mouse | Intramuscular (i.m.) | 180 |
| Rabbit | Intravenous (i.v.) | 95 |
| Dog | Not Specified | 190 |
| Data compiled from various sources. |
In dogs, high doses of this compound have been shown to cause signs associated with its own anticholinesterase activity, including muscle weakness, ataxia, vomiting, and seizures.
Toxicokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic window and potential for toxicity.
| Parameter | Value | Species |
| Minimum Therapeutic Plasma Conc. | 4 µg/mL | Human |
| Apparent Half-life | 74-77 minutes | Human |
| Time to Peak Plasma Conc. (IV) | 5-15 minutes | Human |
| In vitro EC50 | 4.67 mg/L | Rat |
| Data compiled from various sources. |
This compound is rapidly excreted by the kidneys, necessitating repeated doses or continuous infusion to maintain therapeutic plasma concentrations, especially in cases of ongoing poison absorption.
Experimental Protocols for Toxicity Assessment
A multi-faceted approach is employed to evaluate the toxicity of this compound and other oximes, encompassing in vitro and in vivo models.
In Vivo Animal Models
Objective: To determine the lethal dose (LD50), observe clinical signs of toxicity, and evaluate the therapeutic efficacy of this compound against specific OP agents.
Typical Protocol:
-
Animal Selection: Healthy, adult animals (e.g., Swiss Albino mice, Sprague-Dawley rats, or guinea pigs) of a specific weight range are selected and acclimated to laboratory conditions.
-
Dose Preparation: this compound chloride is dissolved in a sterile vehicle (e.g., normal saline). A range of doses is prepared for administration.
-
Administration: The prepared doses are administered via a specific route (e.g., intraperitoneal, intravenous, or intramuscular injection).
-
Observation: Animals are continuously monitored for a set period (e.g., 24-48 hours) for clinical signs of toxicity, such as convulsions, respiratory distress, muscle fasciculations, and behavioral changes. The time of onset and severity of these signs are recorded.
-
Endpoint Determination: The primary endpoint is typically survival at 24 or 48 hours. The LD50 is calculated from the mortality data across the different dose groups using statistical methods like Probit analysis.
-
Efficacy Testing (Antidote Studies): To test efficacy, animals are first challenged with a lethal dose (e.g., 1.5x LD50) of an organophosphate. Then, at a specified time point, they are treated with the oxime, often in combination with atropine. Survival rates are compared between treatment groups and controls.
In Vitro Cytotoxicity Assays
Objective: To assess the direct toxic effects of oximes on cells and to investigate mechanisms of toxicity, such as oxidative stress.
Typical Protocol (MTT Assay):
-
Cell Culture: A human cell line, such as the hepatoma cell line HepG2, is cultured in an appropriate medium until confluent.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Compound Exposure: Stock solutions of the oxime are prepared and serially diluted. The cell culture medium is replaced with a medium containing the various concentrations of the oxime.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).
-
MTT Addition: The treatment medium is removed, and a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization & Measurement: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) is determined.
Cholinesterase Reactivation Assays
Objective: To measure the ability of an oxime to reactivate OP-inhibited cholinesterase.
Typical Protocol (Ellman's Method):
-
Enzyme Source: Red blood cell ghosts or purified acetylcholinesterase is used as the enzyme source.
-
Inhibition: The enzyme is inhibited by incubation with a known concentration of an organophosphate (e.g., paraoxon).
-
Reactivation: The inhibited enzyme is then incubated with various concentrations of the oxime for a set period.
-
Activity Measurement: The remaining or reactivated enzyme activity is measured by adding a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). The rate of color change is proportional to the enzyme activity and is measured spectrophotometrically.
-
Data Analysis: The reactivation rate is calculated for each oxime concentration to determine its efficacy.
Conclusion and Future Directions
This compound remains a cornerstone in the management of organophosphate poisoning. However, its toxicity profile is complex and not fully elucidated, often confounded by the symptoms of the poisoning it is intended to treat. Quantitative data from preclinical studies provide clear evidence of dose-dependent toxicity, while clinical trials highlight a range of adverse effects, including cardiovascular and neurological symptoms. The debate over its efficacy, particularly concerning the optimal dosing regimen and the specific types of organophosphates it is effective against, underscores the need for further research.
Future investigations should focus on:
-
Well-designed, large-scale randomized controlled trials to clarify the risk-benefit ratio of different this compound dosing strategies for various organophosphates.
-
The development of novel oximes with a broader spectrum of activity, improved blood-brain barrier penetration, and a more favorable safety profile.
-
The use of advanced toxicodynamic and pharmacokinetic modeling to optimize treatment protocols and minimize adverse effects.
A deeper understanding of this compound's toxicity is essential for refining existing antidotal therapies and guiding the development of the next generation of cholinesterase reactivators.
References
Methodological & Application
Application Notes and Protocols for Continuous Intravenous Infusion of Pralidoxime in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of continuous intravenous (IV) infusion of pralidoxime in a research setting. This document covers the preparation of this compound solutions, protocols for continuous infusion in animal models, and methods for analyzing this compound concentration and acetylcholinesterase (AChE) reactivation.
Introduction
This compound (2-PAM) is a cholinesterase reactivator used as an antidote to organophosphate (OP) poisoning.[1] Organophosphates inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, which can be fatal.[2] this compound functions by reactivating the phosphorylated AChE, thereby restoring normal nerve function.[3] Continuous intravenous infusion of this compound is often preferred over intermittent bolus injections to maintain stable and therapeutic plasma concentrations.[4]
This compound Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for experimental success. This compound chloride is available as a powder for reconstitution.
Protocol for Preparation of this compound Infusion Solution:
-
Reconstitution: Reconstitute vials containing 1 g of this compound chloride powder with 20 mL of sterile water for injection to yield a solution with a concentration of approximately 50 mg/mL. For intramuscular injection preparation, 1 g of drug can be reconstituted with 3 mL of sterile water for injection or 0.9% sodium chloride for injection to get a 300 mg/mL solution.
-
Dilution for Infusion: For intravenous infusion, further dilute the reconstituted solution in 0.9% sodium chloride (normal saline) or 5% dextrose in water (D5W). The final concentration should not exceed 20 mg/mL. For example, to prepare a 10 mg/mL solution, add 20 mL of the 50 mg/mL reconstituted this compound to 80 mL of diluent.
-
Sterility: All preparation steps should be conducted under aseptic conditions to ensure sterility of the final infusion solution.
-
Storage: Store reconstituted solutions at controlled room temperature (20-25°C). Concentrated aqueous solutions of this compound chloride have been shown to degrade more rapidly than dilute solutions. Stability is also affected by pH and the type of container.
Table 1: Stability of this compound Chloride Solutions
| Storage Condition | Concentration | Stability | Reference |
| Room Temperature (25-35°C) in autoinjector | 300 mg/mL | Stable for more than 2 years | |
| 25°C in syringes (with atropine) | 180 g in 900 mL | Stable for over 5 years | |
| 4°C in syringes (with atropine) | 180 g in 900 mL | Stable for over 12 months | |
| Room Temperature | Dilute solutions | Generally more stable than concentrated solutions |
Continuous Intravenous Infusion in a Rat Model
This protocol describes a method for continuous IV infusion of this compound in a rat model, which is a common preclinical model for toxicological studies.
Experimental Workflow for Continuous Infusion in Rats
Caption: Workflow for continuous this compound infusion in a rat model.
Protocol:
-
Animal Model: Use adult male or female Sprague-Dawley rats, allowing them to acclimatize to the housing conditions for at least one week before any procedures.
-
Catheterization:
-
Surgically implant a catheter into the femoral vein or tail vein under appropriate anesthesia. The catheter should be exteriorized at the back of the neck and secured.
-
Allow the animals to recover from surgery for a minimum of 5 days before starting the infusion.
-
-
Infusion Setup:
-
House the rats in individual cages that allow free movement.
-
Connect the exteriorized catheter to an infusion pump via a swivel system to prevent twisting of the tubing.
-
-
Dosing Regimen:
-
Loading Dose: Administer an initial loading dose of this compound to rapidly achieve therapeutic concentrations. While specific preclinical doses vary, a clinically relevant starting point could be adapted from pediatric dosing, for example, 20-50 mg/kg.
-
Maintenance Infusion: Follow the loading dose with a continuous infusion. A common infusion rate to maintain therapeutic levels is 10-20 mg/kg/hour. The infusion rate should be precisely controlled by the infusion pump.
-
-
Monitoring:
-
Monitor the animals regularly for any adverse effects, changes in body weight, and food and water consumption.
-
Collect blood samples at predetermined time points to measure this compound concentrations and AChE activity.
-
Analytical Methods
1. Quantification of this compound in Research Samples
High-performance liquid chromatography (HPLC) is a common method for the quantification of this compound in biological samples.
Table 2: HPLC Methods for this compound Quantification
| Method | Column | Mobile Phase | Detection | Reference |
| HPLC | C18 | Acetonitrile, sodium 1-octanesulfonate, and tetraethylammonium chloride in water (17:83, v/v), pH 4.3 | UV at 270 nm | |
| HPLC | - | Methanol (solvent for stock solution preparation) | - |
2. Acetylcholinesterase Reactivation Assay
The Ellman method is a widely used colorimetric assay to measure AChE activity and can be adapted to assess the reactivation potential of this compound.
Signaling Pathway of Acetylcholinesterase and its Inhibition
Caption: Reactivation of inhibited acetylcholinesterase by this compound.
Protocol for AChE Reactivation Assay (In Vitro):
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATChI), in the phosphate buffer.
-
Prepare a solution of acetylcholinesterase enzyme.
-
Prepare solutions of the organophosphate inhibitor and this compound at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Inhibition Step: To each well, add the AChE enzyme solution followed by the organophosphate inhibitor solution. Incubate for a specific time to allow for enzyme inhibition.
-
Reactivation Step: Add the this compound solution to the wells containing the inhibited enzyme. Incubate for a defined period (e.g., 10 minutes) to allow for reactivation.
-
Measurement: Initiate the reaction by adding the DTNB and ATChI solutions.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
100% Activity Control: Enzyme, buffer, DTNB, and ATChI (no inhibitor or reactivator).
-
Inhibited Control: Enzyme, buffer, organophosphate inhibitor, DTNB, and ATChI (no reactivator).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE reactivation for each concentration of this compound compared to the inhibited and 100% activity controls.
-
This comprehensive guide provides researchers with the necessary protocols and information to conduct studies involving the continuous intravenous infusion of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
Application Notes & Protocols: In Vivo Models for Pralidoxime Efficacy Testing in Organophosphate Poisoning
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as chemical warfare nerve agents, are potent neurotoxic molecules.[1] Their primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic junctions.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and a state of cholinergic crisis.[4][5] This can manifest as hypersalivation, respiratory distress, muscle tremors, seizures, and ultimately, death due to respiratory failure.
Pralidoxime (2-PAM) is an oxime-based antidote designed to reactivate OP-inhibited AChE by cleaving the covalent bond between the organophosphate and the enzyme's active site. While atropine is also administered to block the effects of excess acetylcholine at muscarinic receptors, it does not address the underlying cause of enzyme inhibition. Therefore, this compound is a key component of therapy aimed at restoring normal neuromuscular function. The efficacy of this compound can be variable and depends on the specific OP agent, the time elapsed since exposure, and the dose administered. Consequently, robust in vivo experimental models are essential for evaluating the effectiveness of this compound and developing improved therapeutic strategies.
Application Notes
Selection of an Appropriate Animal Model
The translational relevance of preclinical data is highly dependent on the choice of animal model. Species-specific differences in metabolism and enzyme structure can significantly impact sensitivity to OPs and the efficacy of antidotes like this compound.
-
Rodents (Mice and Rats): Mice and rats are the most commonly used models due to their small size, short generation time, and the availability of extensive genetic tools. However, a key limitation is their high levels of circulating carboxylesterases, enzymes that can metabolize and inactivate OPs, making them more resistant to OP toxicity than humans. This can be partially overcome by pre-treating animals with a carboxylesterase inhibitor or by using genetically modified models. For instance, the KIKO mouse strain, which has nonfunctional serum carboxylesterase and humanized AChE, offers a more predictive model for human responses.
-
Guinea Pigs: Guinea pigs are considered a more appropriate small animal model because, like humans and non-human primates, they have naturally low levels of circulating carboxylesterases. This makes them more sensitive to OPs and can provide more reliable predictions of therapeutic effectiveness in humans.
-
Non-Human Primates (NHPs): NHPs are physiologically and genetically closest to humans, making them excellent models. Their low carboxylesterase levels and similar neuroanatomy provide high translational value. However, their use is limited by high costs, complex ethical considerations, and specialized housing requirements. Studies in rodents and guinea pigs are often confirmed in NHPs.
-
Zebrafish (Danio rerio): The zebrafish model is increasingly used for high-throughput screening of OP toxicity and potential therapeutics due to its low cost, rapid development, and optical transparency, which allows for easy observation of developmental effects. While not a direct model for adult mammalian poisoning, it is valuable for studying developmental neurotoxicity.
Key Experimental Endpoints for this compound Efficacy
To comprehensively evaluate the effectiveness of this compound, a combination of clinical, biochemical, and physiological endpoints should be assessed.
-
Survival Analysis: The most definitive endpoint is the percentage of animals that survive following a lethal dose of an OP agent. This provides a clear measure of the protective effect of the treatment regimen.
-
Cholinesterase (AChE) Activity: Measuring AChE activity in whole blood, red blood cells, and key tissues (e.g., brain, diaphragm) is a direct pharmacodynamic marker of this compound's action. A significant reactivation of AChE activity in the this compound-treated group compared to the control group indicates target engagement and efficacy. A depression of 20%-30% in AChE activity can indicate significant poisoning that requires antidotal treatment.
-
Clinical Signs of Toxicity: A semi-quantitative scoring system should be used to monitor the severity of cholinergic signs, which include salivation, lacrimation, urination, defecation (SLUD), muscle fasciculations, tremors, convulsions, and respiratory distress. A reduction in the severity and duration of these signs is a primary indicator of therapeutic benefit.
-
Respiratory Function: Since respiratory failure is the primary cause of death in acute OP poisoning, monitoring respiratory parameters such as breathing rate and expiratory time using methods like whole-body plethysmography is a critical endpoint.
-
Behavioral and Neurological Assessments: For studies on long-term neurotoxicity, assessments of locomotor activity, cognitive function, and anxiety-related behaviors can reveal chronic deficits and the potential neuroprotective effects of treatment.
Data Presentation
Table 1: Comparison of Common In Vivo Models for Organophosphate Poisoning Studies
| Species | Key Characteristics | Advantages | Disadvantages | Common OPs Used |
| Mouse/Rat | High levels of serum carboxylesterase. | Low cost, easy to handle, extensive genetic tools available, short generation time. | Lower sensitivity to OPs compared to humans; may not accurately predict human therapeutic efficacy. | Paraoxon, Soman, Sarin, Phosmet. |
| Guinea Pig | Low levels of serum carboxylesterase, similar to humans. | Higher sensitivity to OPs, more predictive of human responses than mice/rats. | More expensive than mice/rats, fewer available genetic models. | Soman, Sarin. |
| Non-Human Primate | Low levels of serum carboxylesterase, high physiological similarity to humans. | Highest translational relevance to humans. | High cost, significant ethical considerations, specialized care required. | Soman. |
| Zebrafish | Rapid development, transparent embryos. | High-throughput screening, low cost, ideal for developmental toxicity studies. | Different physiology from mammals, results may not directly translate to adult human poisoning. | Chlorpyrifos, Diazinon, Parathion. |
Table 2: Example Therapeutic Dosages in Animal Models of OP Poisoning
| Species | Drug | Dosage | Route of Administration | Reference(s) |
| General (Dogs, Cats) | Atropine Sulfate | 0.2–2 mg/kg | IV, IM, or SC | |
| General (Cattle, Sheep) | Atropine Sulfate | 0.6–1 mg/kg | IV, IM, or SC | |
| General (Various) | This compound (2-PAM) | 20–50 mg/kg | Slow IV or IM | |
| Rat | This compound (2-PAM) | 50 mg/kg | IM | |
| Rat | Atropine | 1.8-3.0 mg (on admission) | IV |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of OP poisoning and this compound-mediated AChE reactivation.
Experimental Workflow Diagram
Caption: General workflow for in vivo testing of this compound efficacy.
Experimental Protocols
Protocol 1: Acute Organophosphate Poisoning Model in Rats for this compound Rescue
Objective: To evaluate the efficacy of this compound, in conjunction with atropine, in preventing mortality and reducing the severity of clinical signs in rats acutely poisoned with an organophosphate compound (e.g., Paraoxon).
Materials:
-
Male Wistar rats (250-300g)
-
Paraoxon-ethyl (or other OP agent)
-
Peanut oil (vehicle for OP)
-
This compound chloride (2-PAM)
-
Atropine sulfate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for administration (subcutaneous - SC, intramuscular - IM)
-
Animal scale
-
Observation cages
-
Clinical scoring sheet
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
-
On the day of the experiment, weigh each animal and randomly assign them to treatment groups (e.g., Group 1: Vehicle Control; Group 2: OP + Saline; Group 3: OP + Atropine + this compound). A minimum of 8-10 animals per group is recommended.
-
-
Dose Preparation:
-
Prepare the OP solution by dissolving it in peanut oil to the desired concentration (e.g., 1.5x LD50 of paraoxon).
-
Prepare this compound (e.g., 50 mg/kg) and atropine sulfate (e.g., 2 mg/kg) solutions in sterile saline.
-
-
Induction of Poisoning:
-
Administer the prepared OP solution to rats in Groups 2 and 3 via subcutaneous (SC) injection. Administer an equivalent volume of peanut oil to Group 1.
-
Immediately place animals in individual observation cages.
-
-
Monitoring and Treatment:
-
Begin monitoring for the onset of clinical signs of OP toxicity (e.g., tremors, salivation, respiratory distress). This typically occurs within minutes to an hour.
-
At the first sign of moderate toxicity (e.g., whole-body tremors), or at a fixed time point (e.g., 1 minute post-OP challenge), administer the therapeutic interventions.
-
Administer atropine sulfate + this compound via IM injection to Group 3 animals.
-
Administer an equivalent volume of saline to Group 2 animals.
-
Atropine may be re-administered as needed to control muscarinic signs like excessive secretions.
-
-
Data Collection:
-
Record survival at regular intervals for at least 24-48 hours.
-
Score the severity of clinical signs every 15-30 minutes for the first 4 hours, and then hourly thereafter, using a standardized scoring system.
-
Record animal body weights daily.
-
Protocol 2: In Vivo Measurement of Acetylcholinesterase (AChE) Reactivation
Objective: To quantify the ability of this compound to reactivate OP-inhibited AChE in blood and tissue samples from poisoned animals.
Materials:
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Phosphate buffer
-
DTNB (Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) - substrate
-
Spectrophotometer (plate reader)
-
Tissue homogenizer
Procedure:
-
Sample Collection:
-
Following the experimental protocol described in Protocol 1, collect blood samples at predetermined time points (e.g., baseline, 1h, 4h, 24h post-treatment) via tail vein or cardiac puncture at the terminal endpoint.
-
At the end of the study, euthanize the animals and harvest tissues of interest (e.g., diaphragm, brain). Flash-freeze in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Whole Blood: Lyse a small aliquot of whole blood in hypotonic buffer.
-
Tissues: Weigh a small piece of frozen tissue, add ice-cold phosphate buffer, and homogenize thoroughly. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant for analysis.
-
-
AChE Activity Assay (Ellman's Method):
-
This assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with DTNB to produce a yellow-colored compound that can be measured at 412 nm.
-
In a 96-well plate, add sample (blood lysate or tissue supernatant) to wells containing phosphate buffer and DTNB.
-
To initiate the reaction, add the substrate, ATCI.
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
AChE activity is proportional to this rate. Express activity as a percentage of the baseline (pre-OP) activity or as a percentage of the activity in the vehicle-control group.
-
Compare the AChE activity in the this compound-treated group to the OP-only group. A significantly higher activity in the this compound group indicates successful enzyme reactivation.
-
References
- 1. Organophosphorus poisoning in animals and enzymatic antidotes - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Quantifying Pralidoxime in Plasma
These application notes provide detailed methodologies for the quantitative analysis of pralidoxime in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols described are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a critical antidote for organophosphate poisoning, acting as a cholinesterase reactivator. Monitoring its plasma concentrations is essential for optimizing therapeutic regimens and for pharmacokinetic studies. It is well-established that a minimum plasma concentration of 4 mg/L of this compound is necessary to protect the acetylcholinesterase enzyme from organophosphate compounds[1][2]. This document outlines validated methods for the accurate and precise quantification of this compound in plasma.
General Experimental Workflow
The general workflow for the quantification of this compound in plasma involves several key stages, from sample collection to data analysis.
Caption: General workflow for the quantification of this compound in plasma samples.
Analytical Methods and Protocols
Two primary methods for the quantification of this compound in plasma are detailed below: HPLC-UV and LC-MS/MS. The choice of method may depend on the required sensitivity, selectivity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely accessible, suitable for therapeutic drug monitoring and pharmacokinetic studies where high sensitivity is not the primary requirement.
Principle: this compound is separated from plasma components on a reversed-phase HPLC column and quantified by its ultraviolet absorbance at a specific wavelength.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common mobile phase consists of acetonitrile and water (e.g., 10:90 v/v) containing a chaotropic salt like 30 mM sodium hexafluorophosphate (NaPF6)[3]. Another option is 52% acetonitrile and 48% of an aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride[4].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against a series of known concentrations in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for studies requiring low detection limits.
Principle: this compound is separated by HPLC and then ionized and fragmented in a mass spectrometer. Specific fragment ions are monitored for highly selective quantification.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 150-200 µL of acetonitrile containing an internal standard (e.g., diazepam-D5).
-
Vortex mix the samples.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to vials for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 column is typically used (e.g., X-Terra MS C8, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a formate buffer (e.g., pH 3, 2 mM) and acetonitrile is common.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against a series of known concentrations in blank plasma.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data Summary
The following table summarizes the quantitative parameters of the described analytical methods for this compound quantification in plasma.
| Parameter | HPLC with Electrochemical Detection | LC-MS/MS |
| Linearity Range | 0.25 - 50 µg/mL | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | Not explicitly stated, but the lower end of the linear range is 5 ng/mL. |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy | Satisfactory | Within ±15% |
| Sample Volume | Not specified, but likely in the µL range. | 100 µL |
| Internal Standard | Guanosine | Diazepam-D5 |
Signaling Pathways and Logical Relationships
While this compound itself does not directly participate in signaling pathways in the classical sense, its mechanism of action is a critical biochemical interaction. The following diagram illustrates the logical relationship of its therapeutic action.
Caption: Mechanism of acetylcholinesterase reactivation by this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-performance liquid chromatographic determination of this compound chloride and its major decomposition products in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuromuscular Junction Recovery Post-Organophosphate Exposure Using Pralidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, commonly used as pesticides and developed as nerve agents, induce severe neurotoxicity by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction (NMJ) and other cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of nicotinic and muscarinic receptors.[2][3] At the NMJ, this manifests as muscle fasciculations, weakness, and paralysis, which can lead to respiratory failure and death.[4]
This compound (2-pyridinium aldoxime methyl chloride, 2-PAM) is an oxime-based antidote designed to reactivate OP-inhibited AChE. Its primary mechanism of action involves a nucleophilic attack on the phosphorus atom of the organophosphate, displacing it from the serine residue in the active site of AChE and thereby restoring enzyme function. The effectiveness of this compound is time-dependent and must be administered before the OP-AChE complex undergoes a process called "aging," which renders it resistant to reactivation.
These application notes provide a framework for utilizing this compound as a tool to study the recovery of the neuromuscular junction after OP exposure. The following sections detail experimental protocols for assessing AChE reactivation, neuromuscular transmission, muscle function, and NMJ morphology.
Key Signaling Pathways and Mechanisms
The pathophysiology of OP poisoning at the NMJ and the therapeutic intervention with this compound can be summarized in the following pathway.
Caption: Signaling pathway of OP poisoning and this compound-mediated recovery.
Experimental Protocols
In Vitro and Ex Vivo Models
3.1.1. Isolated Nerve-Muscle Preparations
The isolated phrenic nerve-diaphragm preparation is a classic ex vivo model to study neuromuscular transmission.
-
Protocol:
-
Euthanize a rodent (e.g., rat, mouse) according to approved animal care protocols.
-
Carefully dissect the diaphragm with the phrenic nerve intact.
-
Mount the preparation in an organ bath containing physiological saline solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Attach the tendinous portion of the diaphragm to a force transducer to measure isometric contractions.
-
Place the phrenic nerve in a suction electrode for electrical stimulation.
-
Induce OP poisoning by adding a known concentration of an OP agent (e.g., paraoxon) to the bath.
-
After a period of inhibition, administer this compound to the bath and record the recovery of muscle function.
-
3.1.2. Cell Culture Models
Co-cultures of primary motor neurons and myotubes can be used to model the NMJ in vitro, although these systems are more complex to establish.
Measurement of Acetylcholinesterase (AChE) Activity
The Ellman assay is a widely used colorimetric method to determine AChE activity.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Protocol (96-well plate format):
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh)
-
AChE solution (e.g., from tissue homogenate or red blood cell lysate)
-
-
Assay Procedure:
-
To each well, add:
-
140 µL Phosphate Buffer
-
10 µL AChE sample
-
10 µL DTNB solution
-
-
For inhibitor studies, add the test compound and adjust the buffer volume accordingly.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min).
-
AChE activity (U/L) can be calculated using the Beer-Lambert law, considering the extinction coefficient of the product.
-
-
Assessment of Neuromuscular Transmission
3.3.1. Repetitive Nerve Stimulation (RNS)
RNS is an electrophysiological technique used to assess the safety of neuromuscular transmission.
-
Protocol (Ex Vivo Nerve-Muscle Preparation):
-
Prepare an isolated nerve-muscle preparation as described in section 3.1.1.
-
Deliver supramaximal stimuli to the nerve at a low frequency (2-5 Hz) and record the compound muscle action potentials (CMAPs).
-
A decrement in the amplitude of successive CMAPs of >10% is considered abnormal and indicates a failure of neuromuscular transmission.
-
After inducing OP toxicity, the decrement is expected to increase.
-
Administer this compound and perform serial RNS to quantify the recovery of neuromuscular transmission, observed as a reduction in the decrement.
-
Measurement of Muscle Contractile Function
-
Protocol (Ex Vivo Nerve-Muscle Preparation):
-
Using the setup from section 3.1.1, stimulate the phrenic nerve with single pulses to elicit twitch contractions and with a train of high-frequency pulses (e.g., 50-100 Hz) to induce tetanic contractions.
-
Record the peak twitch tension and peak tetanic tension.
-
After OP exposure, a significant reduction in both twitch and tetanic tension is expected.
-
Following this compound administration, monitor the recovery of twitch and tetanic tension over time.
-
Histological Analysis of Neuromuscular Junction Morphology
Fluorescently labeled α-bungarotoxin, which binds specifically to nicotinic AChRs, is used to visualize the postsynaptic structure of the NMJ.
-
Protocol (Whole-mount muscle staining):
-
Dissect a thin muscle (e.g., lumbrical, flexor digitorum brevis) from a rodent.
-
Fix the muscle in 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Incubate with a fluorescently conjugated α-bungarotoxin (e.g., Alexa Fluor 594-α-bungarotoxin) at a concentration of 1 µg/mL for at least 15-30 minutes.
-
Wash with PBS.
-
Optionally, co-stain for presynaptic nerve terminals using antibodies against neurofilaments or synaptophysin.
-
Mount the muscle on a slide and visualize using fluorescence or confocal microscopy.
-
Analyze NMJ morphology for changes such as fragmentation, swelling, or degeneration post-OP exposure and observe the restoration of normal morphology after this compound treatment.
-
Data Presentation
Acetylcholinesterase Reactivation
| This compound Dose/Regimen | Organophosphate | Sample Type | AChE Activity Reactivation (%) | Reference |
| 1 g bolus | Diethyl OPs | Human Red Blood Cells | ~15-20% at 1 hour | |
| 2 g bolus + 0.5 g/hr infusion | Diethyl OPs | Human Red Blood Cells | ~25-30% at 1 hour | |
| 2 g bolus + 0.5 g/hr infusion | Dimethyl OPs | Human Red Blood Cells | ~10-15% at 1 hour | |
| 10⁻⁵ M | Paraoxon, Sarin, VX | Rat Brain Homogenate | Insufficient Reactivation | |
| 10⁻³ M | Paraoxon, Sarin, VX | Rat Brain Homogenate | Significant Reactivation |
Neuromuscular Transmission Recovery
| This compound Administration | Electrophysiological Parameter | Observation | Reference |
| 1 g IV | Repetitive Nerve Stimulation (RNS) | Amelioration of decremental response in 11 out of 15 occasions in OP poisoned patients. | |
| Post-isocarbophos exposure | Single Fiber EMG (SFEMG) | Significant decrease in mean consecutive difference (MCD) value from 33.21 to 25.99 µs. |
Muscle Function Recovery
| This compound Concentration | Organophosphate | Twitch Tension Recovery (%) | Tetanic Tension Recovery (%) |
| e.g., 10 µM | e.g., Paraoxon | Data not available | Data not available |
| e.g., 50 µM | e.g., Paraoxon | Data not available | Data not available |
| e.g., 100 µM | e.g., Paraoxon | Data not available | Data not available |
Visualizations
Caption: Experimental workflow for studying NMJ recovery with this compound.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive approach to studying the efficacy of this compound in promoting the recovery of the neuromuscular junction following organophosphate exposure. By combining biochemical assays, electrophysiological recordings, muscle function tests, and morphological analysis, researchers can gain a detailed understanding of the time course and dose-dependency of this compound's effects. While the clinical efficacy of this compound has been a subject of debate, its role as a reactivator of AChE is well-established, making it an invaluable tool for preclinical research in the field of neurotoxicology and drug development for OP poisoning countermeasures. Further research is warranted to establish a clearer quantitative link between AChE reactivation and the recovery of muscle contractile force.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. snscourseware.org [snscourseware.org]
- 3. The Efficacy of this compound in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacotherapy to protect the neuromuscular junction after acute organophosphorus pesticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of pralidoxime in nerve agent exposure studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) nerve agents, such as Sarin, Soman, Tabun, and VX, are highly toxic compounds that pose a significant threat as chemical warfare agents. Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms like convulsions, respiratory distress, and ultimately, death.[1][2]
This compound (2-pyridine aldoxime methyl chloride, or 2-PAM) is a cornerstone of medical countermeasures against nerve agent poisoning.[2] As an oxime, its principal function is to reactivate the phosphorylated, and thereby inhibited, acetylcholinesterase. It is typically administered in conjunction with an antimuscarinic agent like atropine, which serves to block the effects of excess acetylcholine at muscarinic receptors. This document provides detailed application notes and protocols for the use of this compound in research settings focused on nerve agent exposure, summarizing key efficacy data and experimental methodologies.
Mechanism of Action: AChE Reactivation
The therapeutic action of this compound is a direct nucleophilic attack on the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE. This reaction cleaves the covalent bond between the nerve agent and the enzyme, forming a phosphorylated oxime and regenerating the functional AChE. The restored enzyme can then resume its normal function of breaking down acetylcholine, alleviating the toxic effects at the neuromuscular junction.
However, the efficacy of this reactivation is time-dependent due to a process called "aging." Aging involves the dealkylation of the phosphorylated enzyme, which strengthens the bond and renders the complex resistant to reactivation by oximes. The rate of aging varies significantly between different nerve agents, being very rapid for agents like Soman (minutes) and slower for others like VX (hours), underscoring the critical need for prompt administration of this compound following exposure.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by nerve agents and reactivation by this compound.
Quantitative Data Summary
The effectiveness of this compound varies significantly depending on the specific nerve agent, the concentration of the reactivator, and the experimental model.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited AChE by this compound
This table summarizes the reactivation potential of this compound against AChE inhibited by various nerve agents, based on studies using rat brain homogenate.
| Nerve Agent | This compound Conc. (M) | AChE Reactivation (%) | Reference |
| Sarin (GB) | 10⁻³ | ~45% | |
| 10⁻⁵ | No sufficient reactivation | ||
| VX | 10⁻³ | ~50% | |
| 10⁻⁵ | No sufficient reactivation | ||
| Russian VX | 10⁻³ | ~55% | |
| 10⁻⁵ | No sufficient reactivation | ||
| Soman (GD) | 10⁻³ | No efficacy | |
| Tabun (GA) | 10⁻³ | No efficacy | |
| Cyclosarin (GF) | 10⁻³ | No efficacy | |
| Data derived from in vitro studies on rat brain homogenate. "No sufficient reactivation" indicates negligible effect at concentrations achievable with therapeutic doses. |
Table 2: In Vivo Efficacy of this compound Against Nerve Agent Exposure
This table presents the protective effect of this compound (typically in combination with atropine) in animal models challenged with lethal doses of nerve agents. Efficacy is often expressed as a protective ratio (PR), which is the ratio of the LD50 of the nerve agent in treated animals to the LD50 in untreated animals.
| Nerve Agent | Animal Model | Treatment | Efficacy Summary | Reference |
| Sarin (GB) | Rabbit | 2-PAM + Atropine | Highly effective | |
| Mouse | 2-PAM-Cl (30 mg/kg, IG) + Atropine | Full rescue at 1.5x LD50 challenge | ||
| VX | Rabbit | 2-PAM + Atropine | Highly effective | |
| Soman (GD) | Rabbit | 2-PAM + Atropine | Low efficacy (HI-6 is 3-5x more effective) | |
| Tabun (GA) | Rabbit | 2-PAM + Atropine | Moderately effective (less effective than HI-6) | |
| Cyclosarin (GF) | Guinea Pig | 2-PAM | No AChE reactivation observed | |
| IG: Intragastric administration. |
Table 3: Pharmacokinetic Parameters of this compound
This table summarizes key pharmacokinetic parameters of this compound from studies in humans.
| Parameter | Value | Population | Route | Reference |
| Elimination Half-life (t½) | 3.6 ± 0.8 hours | Poisoned Children | IV Infusion | |
| ~1.5 - 2.5 hours | Healthy/Poisoned Adults | IV/IM | ||
| Volume of Distribution (Vd) | 1.7 - 13.8 L/kg | Poisoned Children | IV Infusion | |
| Clearance (CL) | 0.88 ± 0.55 L/h/kg | Poisoned Children | IV Infusion | |
| Max. Concentration (Cmax) | ~6.6 mg/L (alone) | Healthy Adults | IM (700 mg) | |
| ~8.7 mg/L (with Atropine) | Healthy Adults | IM (700 mg total) | ||
| Time to Cmax (Tmax) | ~30 minutes (alone) | Healthy Adults | IM (700 mg) | |
| ~15 minutes (with Atropine) | Healthy Adults | IM (700 mg total) | ||
| Note: A minimum plasma concentration of 4 mg/L is considered necessary for therapeutic effect. |
Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay
This protocol outlines a method to assess the ability of this compound to reactivate nerve agent-inhibited AChE using rat brain homogenate.
Materials:
-
Rat brains
-
Phosphate buffer (pH 8.0, 0.1 M)
-
Nerve agent stock solution (e.g., Sarin, VX)
-
This compound stock solutions (e.g., 10⁻² M, 10⁻⁴ M)
-
Acetylthiocholine (ATCh) substrate
-
DTNB (Ellman's reagent)
-
Spectrophotometer (412 nm)
-
Homogenizer, centrifuge, incubator (25°C)
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh rat brains in cold phosphate buffer to create a 10% (w/v) homogenate.
-
Centrifuge the homogenate at low speed to remove debris. The supernatant serves as the AChE source.
-
-
Inhibition Step:
-
Incubate a known volume of the brain homogenate with the specific nerve agent for 30 minutes at 25°C to achieve ~95-99% inhibition of AChE activity.
-
-
Reactivation Step:
-
Add this compound solution to the inhibited enzyme preparation to achieve final concentrations of interest (e.g., 10⁻³ M and 10⁻⁵ M).
-
Incubate the mixture for exactly 10 minutes at 25°C.
-
-
Activity Measurement (Ellman's Method):
-
Add ATCh and DTNB to the sample.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to AChE activity.
-
-
Controls:
-
Normal Activity: Uninhibited enzyme + buffer.
-
Inhibited Activity: Inhibited enzyme + buffer (no this compound).
-
-
Calculation:
-
Calculate the percentage of reactivation using the formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_normal - Activity_inhibited)] * 100
-
References
Application Notes and Protocols: Methodology for Assessing Pralidoxime's Blood-Brain Barrier Penetration
Introduction
Pralidoxime (2-PAM) is a critical antidote used in the treatment of organophosphate (OP) nerve agent and pesticide poisoning.[1] Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates.[2] A significant challenge in treating the central nervous system (CNS) effects of OP poisoning is the limited ability of this compound to cross the blood-brain barrier (BBB). As a quaternary ammonium oxime, this compound is an ionic molecule and is generally not expected to readily penetrate the BBB.[3][4] However, conclusive evidence demonstrates that some penetration does occur.[5]
These application notes provide a comprehensive overview of the state-of-the-art methodologies used to quantitatively and qualitatively assess the BBB penetration of this compound. Detailed protocols for key in vivo, in vitro, and analytical techniques are provided for researchers, scientists, and drug development professionals working to understand and improve CNS-acting medical countermeasures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro characterization of this compound transport and acetylcholinesterase reactivation across MDCK cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound iodide (2-pAM) penetrates across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralidoxime Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pralidoxime administration techniques in preclinical animal models of organophosphate (OP) poisoning. The following sections detail the mechanism of action, various administration routes, and specific experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound (2-PAM) is a cholinesterase reactivator, serving as a critical antidote for poisoning by organophosphate pesticides and nerve agents.[1] Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylation, leading to an accumulation of acetylcholine and subsequent cholinergic crisis.[2][3] this compound functions by binding to the organophosphate-AChE complex and removing the phosphoryl group from the enzyme's active site, thereby reactivating it. This reactivation allows for the normal hydrolysis of acetylcholine, restoring neuromuscular function. It is crucial to administer this compound promptly, as the phosphorylated enzyme can undergo a process called "aging," rendering it resistant to reactivation.
The primary goal of preclinical studies involving this compound is to evaluate its efficacy in reactivating AChE, mitigating the toxic effects of OPs, and determining its pharmacokinetic profile. A plasma concentration of at least 4 µg/mL is generally considered the minimum for therapeutic efficacy.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of organophosphate poisoning and this compound action.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of this compound administered through various routes in different animal models.
Table 1: this compound Dosage in Preclinical Animal Models
| Animal Model | Route of Administration | Dosage Range | Notes |
| Rat | Intramuscular (IM) | 10 - 50 mg/kg | A 50 mg/kg dose resulted in transient but complete reversal of paraoxon-induced respiratory toxicity. |
| Intravenous (IV) | 20 - 50 mg/kg | Often administered as a loading dose followed by a continuous infusion. | |
| Intraperitoneal (IP) | 50 µmol (~8.63 mg) | Used in studies investigating central nervous system effects. | |
| Intrathecal | 5 µmol (~863 µg) | Investigated for direct CNS delivery to improve survival rates. | |
| Mouse | Intramuscular (IM) | 10 - 150 mg/kg | A dose of 150 mg/kg was shown to completely reverse paraoxon-induced respiratory toxicity. |
| Intraperitoneal (IP) | 25 - 100 mg/kg | Often used in combination with atropine for carbaryl poisoning models. | |
| Subcutaneous (SC) | Not specified | Used for carbaryl poisoning model, followed by IP treatment. | |
| Oral | 100 mg/kg | Administered by gavage in combination with atropine. | |
| Guinea Pig | Intramuscular (IM) | 25.7 mg/kg | Human-equivalent dose used in conjunction with atropine. |
| Buffalo Calf | Intramuscular (IM) | 15 - 30 mg/kg | A regimen of 25 mg/kg followed by 22 mg/kg at 8-hour intervals is suggested. |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Route of Administration | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | t1/2 (Half-life) | Bioavailability |
| Rat | Intramuscular (IM) | ~10 minutes | Proportional to dose | Not specified | 89-99% |
| Buffalo Calf | Intramuscular (IM) | Not specified | Not specified | 3.14 - 3.19 hours | Not specified |
Experimental Protocols
The following are detailed methodologies for the administration of this compound in preclinical animal studies.
Protocol 1: Intramuscular (IM) Administration in Rats
This protocol is based on studies evaluating the efficacy of this compound against organophosphate-induced respiratory toxicity.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
This compound chloride (2-PAM)
-
Sterile saline (0.9% NaCl) for injection
-
Organophosphate (e.g., paraoxon)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25G)
3. Experimental Workflow Diagram:
Caption: Experimental workflow for intramuscular this compound administration in rats.
4. Procedure:
-
Preparation of this compound Solution: Dissolve this compound chloride in sterile saline to the desired concentration (e.g., 50 mg/mL).
-
Induction of Organophosphate Poisoning: Administer a sublethal dose of the organophosphate to the rats (e.g., paraoxon subcutaneously).
-
Observation of Toxic Signs: Monitor the animals for clinical signs of cholinergic toxicity, such as tremors, salivation, and respiratory distress.
-
This compound Administration: Once toxic signs are evident (typically within 30 minutes), administer the prepared this compound solution via intramuscular injection into the thigh muscle.
-
Post-treatment Monitoring: Continuously monitor respiratory parameters using whole-body plethysmography and observe for the reversal of toxic signs.
Protocol 2: Intranasal (IN) Administration in Rats
This protocol is adapted from studies exploring intranasal delivery to bypass the blood-brain barrier.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
2. Materials:
-
This compound chloride or another oxime (e.g., obidoxime)
-
Sterile saline or a suitable vehicle for intranasal delivery
-
Organophosphate (e.g., paraoxon)
-
Atropine sulfate
-
Micropipette with a fine tip
3. Experimental Workflow Diagram:
Caption: Experimental workflow for intranasal this compound administration in rats.
4. Procedure:
-
Preparation of Solutions: Prepare the organophosphate, standard treatment (IM this compound and atropine), and intranasal this compound solutions.
-
Induction of Poisoning: Administer the organophosphate to induce poisoning.
-
Standard Treatment: Administer the standard intramuscular treatment of this compound and atropine.
-
Intranasal Administration: Administer the intranasal this compound solution using a micropipette into the nostrils of the rat. This can be done before or after the organophosphate challenge.
-
Monitoring: Observe for seizure activity, mortality, and at the end of the study, assess for neuronal damage through histological techniques.
Protocol 3: Intraperitoneal (IP) Administration in Mice
This protocol is derived from studies investigating the efficacy of this compound in carbamate poisoning.
1. Animal Model:
-
Species: Female ICR Swiss Albino mice (25-30 g).
-
Housing: Standard laboratory conditions.
2. Materials:
-
Carbaryl
-
This compound chloride (2-PAM)
-
Atropine
-
Normal saline
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27G)
3. Experimental Workflow Diagram:
Caption: Experimental workflow for intraperitoneal this compound administration in mice.
4. Procedure:
-
Induction of Poisoning: Administer an LD50 dose of carbaryl subcutaneously.
-
Treatment Administration: Ten minutes after carbaryl administration, administer the respective treatments intraperitoneally. The treatment groups may include:
-
Normal saline (control)
-
Atropine alone
-
Different doses of this compound (e.g., 25, 50, 100 mg/kg) with or without atropine.
-
-
Endpoint: Monitor the survival of the animals over a 24-hour period.
Conclusion
The administration of this compound in preclinical animal studies is crucial for understanding its therapeutic potential and limitations as an antidote for organophosphate poisoning. The choice of animal model, administration route, and dosage are critical factors that can significantly influence the experimental outcome. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies on this compound. It is essential to adhere to ethical guidelines for animal research and to tailor the experimental design to the specific research question.
References
In Vitro Assays for Measuring Acetylcholinesterase Reactivation by Pralidoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, a class of chemicals used as pesticides and nerve agents, exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis that can be fatal.[1] this compound (2-pyridinium aldoxime methyl chloride, or 2-PAM) is a crucial antidote used in the treatment of OP poisoning.[2] Its primary mechanism of action is the reactivation of OP-inhibited AChE, thereby restoring normal cholinergic function.[2]
This document provides detailed application notes and protocols for in vitro assays designed to measure the reactivation of AChE by this compound. These assays are fundamental in the research and development of new oxime reactivators and for understanding the efficacy of this compound against different OP agents. The most common and well-established method for this purpose is the Ellman assay, which will be described in detail.[1]
Mechanism of AChE Inhibition and Reactivation by this compound
Organophosphates phosphorylate a serine residue within the active site of AChE, forming a stable covalent bond that renders the enzyme inactive. This compound acts as a nucleophilic agent, attacking the phosphorus atom of the organophosphate bound to the enzyme. This action cleaves the phosphate-enzyme bond, regenerating the active enzyme and forming a phosphorylated oxime, which is then released. The effectiveness of this compound is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where a dealkylation of the phosphate group occurs, strengthening the bond and making reactivation by the oxime impossible.
Data Presentation: Quantitative Analysis of this compound Reactivation Efficacy
The efficacy of this compound in reactivating AChE inhibited by various organophosphates can be quantified by several kinetic parameters. These include the reactivation rate constant (k_r), the dissociation constant (K_D) of the inhibited enzyme-oxime complex, and the second-order rate constant (k_r2), which represents the overall reactivation efficiency. The following tables summarize in vitro data for the reactivation of human AChE by this compound.
Table 1: Reactivation of Nerve Agent-Inhibited Human Acetylcholinesterase by this compound
| Nerve Agent | This compound Concentration (µM) | Reactivation (%) | Reference |
| Sarin (GB) | 10 | ~5 | |
| Sarin (GB) | 30 | ~10 | |
| Soman (GD) | 10 | <5 | |
| Soman (GD) | 30 | <5 | |
| Tabun (GA) | 10 | <5 | |
| Tabun (GA) | 30 | ~5 | |
| VX | 10 | ~5 | |
| VX | 30 | ~10 | |
| Cyclosarin (GF) | 10 | <5 | |
| Cyclosarin (GF) | 30 | <5 |
Table 2: Kinetic Constants for the Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by this compound
| Organophosphate | k_r (min⁻¹) | K_D (mM) | k_r2 (M⁻¹min⁻¹) | Reference |
| Paraoxon | 0.27 | 1.8 | 150 | |
| Sarin | 0.047 | 0.21 | 224 | |
| VX | 0.047 | 0.21 | 224 | |
| Tabun | - | - | <10 | |
| Soman | - | - | <10 | |
| Cyclosarin | - | - | <10 |
Note: The data presented are compiled from various in vitro studies and may vary depending on the specific experimental conditions (e.g., enzyme source, temperature, pH).
Experimental Protocols
Protocol 1: Ellman's Assay for Measuring AChE Activity and Inhibition
This protocol is a modification of the classic Ellman's method and is a prerequisite for the reactivation assay.
Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or recombinant)
-
Acetylthiocholine iodide (ATCh) solution (10 mM in deionized water)
-
DTNB solution (10 mM in phosphate buffer)
-
Organophosphate inhibitor solution (e.g., paraoxon, prepared in a suitable solvent like ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB on the day of the experiment. The final concentration of any organic solvent used to dissolve the inhibitor should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well microplate, prepare the following reaction mixtures (total volume of 200 µL):
-
Blank: 180 µL Phosphate Buffer + 20 µL ATCh
-
Control (Uninhibited AChE): 160 µL Phosphate Buffer + 20 µL AChE solution + 20 µL ATCh
-
Inhibited AChE: 150 µL Phosphate Buffer + 20 µL AChE solution + 10 µL OP inhibitor solution + 20 µL ATCh
-
-
Incubation: Pre-incubate the AChE with the OP inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibition to occur.
-
Initiation of Reaction: Add the ATCh solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Calculation of Inhibition: The rate of reaction (ΔAbs/min) is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate of Inhibited Sample / Rate of Control Sample)] x 100
Protocol 2: In Vitro AChE Reactivation Assay Using this compound
This protocol measures the ability of this compound to restore the activity of OP-inhibited AChE.
Materials:
-
All materials from Protocol 1
-
This compound solution (prepared in phosphate buffer at various concentrations)
Procedure:
-
Inhibition of AChE: Follow steps 1-3 of Protocol 1 to inhibit the AChE with the desired organophosphate. The goal is to achieve a high level of inhibition (e.g., >95%).
-
Reactivation Step: After the inhibition period, add a specific volume of the this compound solution to the wells containing the inhibited enzyme. The final concentration of this compound should be varied to determine a dose-response relationship.
-
Reactivation Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for reactivation to occur.
-
Measurement of Reactivated AChE Activity: Initiate the colorimetric reaction by adding the ATCh and DTNB solutions (often added together as a premixed solution). Immediately measure the change in absorbance at 412 nm over time as described in Protocol 1.
-
Controls:
-
Control (Uninhibited AChE): As in Protocol 1.
-
Inhibited Control (No Reactivator): Inhibited AChE with buffer added instead of this compound solution. This measures any spontaneous reactivation.
-
This compound Control: Uninhibited AChE with this compound added to check for any direct effect of this compound on the enzyme or the assay components.
-
-
Calculation of Reactivation: The percentage of reactivation is calculated as follows: % Reactivation = [(Rate of Reactivated Sample - Rate of Inhibited Control) / (Rate of Uninhibited Control - Rate of Inhibited Control)] x 100
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for Pralidoxime Autoinjector Research in Emergency Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, used as pesticides and chemical nerve agents, pose a significant threat to public health.[1][2] Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, causing a toxidrome characterized by muscle weakness, paralysis, seizures, and respiratory failure.[1] this compound (2-PAM) is a critical antidote that reactivates OP-inhibited AChE. In emergency and mass casualty scenarios, rapid administration is crucial. This compound autoinjectors, often in combination with atropine, are designed for rapid intramuscular (IM) self- or buddy-administration by military personnel and civilian first responders.
These application notes provide an overview of the mechanism of action, protocols for preclinical and clinical research, and relevant data concerning the use of this compound, with a focus on autoinjector-based delivery for emergency response.
Mechanism of Action: AChE Reactivation
The primary function of this compound is to restore the function of acetylcholinesterase. Organophosphates phosphorylate the serine hydroxyl group within the active site of AChE, forming a strong covalent bond that inactivates the enzyme. This compound acts as a nucleophilic agent, attacking the phosphorus atom of the bound organophosphate. This action cleaves the phosphate-enzyme bond, regenerating the free, active enzyme and forming a phosphorylated oxime, which is then eliminated. This process is most effective before the OP-AChE complex undergoes "aging," a process of dealkylation that strengthens the bond and renders it resistant to reactivation. Therefore, the timing of this compound administration is critical for efficacy.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pralidoxime as a Chemical Probe in Cholinergic Neurotransmission Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to numerous physiological processes. Acetylcholinesterase (AChE) plays a critical role in terminating this signaling by hydrolyzing ACh at cholinergic synapses and neuromuscular junctions.[1] Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their effects by inhibiting AChE.[1][2] This inhibition leads to an accumulation of ACh, resulting in a state of continuous stimulation of cholinergic receptors, a condition known as cholinergic crisis, which can be fatal.[1][2]
Pralidoxime (2-pyridine aldoxime methyl chloride, or 2-PAM) is a cornerstone chemical tool and antidote used to study and counteract the effects of OP poisoning. Its primary function is to reactivate OP-inhibited AChE. As a chemical probe, this compound is invaluable for investigating the kinetics of AChE inhibition and reactivation, studying the function of the neuromuscular junction under pathological conditions, and serving as a benchmark for the development of new, more effective AChE reactivators. These application notes provide a summary of its mechanism, quantitative data on its efficacy, and detailed protocols for its use in research settings.
Mechanism of Action: Organophosphates inhibit AChE by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond that renders the enzyme inactive. This compound functions as a nucleophilic agent. The oxime group of this compound performs a nucleophilic attack on the phosphorus atom of the organophosphate bound to the AChE active site. This action cleaves the phosphate-enzyme bond, forming a phosphorylated oxime and regenerating the free, active enzyme. The newly freed AChE can then resume its normal function of hydrolyzing acetylcholine, thereby alleviating the excessive cholinergic stimulation. The efficacy of this reactivation is time-sensitive; a process known as "aging" occurs where the phosphorylated enzyme undergoes dealkylation, strengthening the bond and making it resistant to reactivation by oximes.
Visualizing Cholinergic Neurotransmission and this compound's Action
Caption: Cholinergic Synapse & AChE Inhibition by Organophosphates.
Caption: AChE Reactivation by this compound.
Quantitative Data Summary
The efficacy of this compound as an AChE reactivator is highly dependent on the specific organophosphate inhibitor, the concentration of the reactivator, and the biological system being studied.
Table 1: In Vitro Reactivation of Inhibited Acetylcholinesterase by this compound
| Organophosphate Inhibitor | Enzyme Source | This compound Conc. (M) | % Reactivation | Reference |
|---|---|---|---|---|
| Paraoxon | Human Erythrocyte AChE | 10 x 10⁻⁶ | < 25% | |
| Paraoxon | Human Erythrocyte AChE | 100 x 10⁻⁶ | < 25% | |
| Paraoxon | Rat Brain Homogenate | 10⁻⁵ | No sufficient reactivation | |
| Paraoxon | Rat Brain Homogenate | 10⁻³ | ~50% | |
| Chlorpyrifos | Rat Brain Homogenate | 10⁻³ | ~40% | |
| Sarin | Rat Brain Homogenate | 10⁻³ | ~20% | |
| VX | Rat Brain Homogenate | 10⁻³ | ~30% | |
| Russian VX | Rat Brain Homogenate | 10⁻³ | ~35% | |
| Soman | Human Erythrocyte AChE | 30 x 10⁻⁶ | Weak | |
| Tabun | Human Erythrocyte AChE | 30 x 10⁻⁶ | ~5% (ineffective) |
| Cyclosarin | Human Erythrocyte AChE | 30 x 10⁻⁶ | Weak | |
Table 2: Kinetic and Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions / Species | Reference |
|---|---|---|---|
| Dissociation Constant (Kᵢ) | 150 - 500 µM | For native (uninhibited) human AChE | |
| Minimum Effective Plasma Conc. | ~4 mg/L (~30 µM) | In vivo protection against OP compounds | |
| Permeability (Pₑ) | ~2 x 10⁻⁶ cm/s | Madin-Darby Canine Kidney (MDCK) cells | |
| Permeability (Pₑ) | ~1 x 10⁻⁶ cm/s | Stem cell-derived human brain microvascular endothelial cells | |
| LD₅₀ (Paraoxon) | 2.5 - 2.6 mg/kg | Mouse (BALB/c), intraperitoneal administration |
| IC₅₀ (Paraoxon) | ~0.8 mg/kg | For total brain cholinesterase activity in mice | |
Experimental Protocols
The following protocols are foundational for studying the effects of this compound in cholinergic neurotransmission research.
Protocol 1: In Vitro Measurement of AChE Reactivation (Modified Ellman's Method)
This protocol is used to determine the ability of this compound to reactivate OP-inhibited AChE by measuring enzyme activity spectrophotometrically.
Materials:
-
Purified AChE (e.g., from human erythrocytes) or tissue homogenate (e.g., rat brain).
-
Organophosphate inhibitor stock solution (e.g., paraoxon in ethanol).
-
This compound chloride solution.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCh) substrate solution.
-
Microplate reader and 96-well plates.
Procedure:
-
Enzyme Preparation: Prepare a working solution of AChE in phosphate buffer.
-
Inhibition Step:
-
In a 96-well plate, add the AChE solution to wells designated for control, inhibited, and reactivated samples.
-
Add the OP inhibitor to the 'inhibited' and 'reactivated' wells to achieve ~95% inhibition. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C). Add buffer to the 'control' wells.
-
-
Reactivation Step:
-
Add this compound solution at various concentrations to the 'reactivated' wells.
-
Add buffer to the 'control' and 'inhibited' wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at the same controlled temperature.
-
-
Activity Measurement:
-
Initiate the colorimetric reaction by adding DTNB solution followed by the ATCh substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(V_reactivated - V_inhibited) / (V_control - V_inhibited)] * 100
-
Caption: Workflow for In Vitro AChE Reactivation Assay.
Protocol 2: In Vivo Assessment of this compound Efficacy in a Mouse Model of OP Poisoning
This protocol, based on studies of paraoxon toxicity, evaluates the ability of this compound to reverse cholinergic symptoms and reactivate brain AChE in a live animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Laboratory mice (e.g., BALB/c).
-
Organophosphate (e.g., paraoxon) solution in sterile saline.
-
This compound solution in sterile saline.
-
Atropine solution (optional, often co-administered).
-
Syringes and needles for intraperitoneal (IP) injection.
-
Tissue homogenization buffer and equipment.
-
Materials for AChE activity assay (see Protocol 1).
Procedure:
-
Animal Dosing:
-
Divide mice into experimental groups (e.g., Vehicle Control, OP only, OP + this compound).
-
Administer the OP (e.g., paraoxon at a sublethal dose like 0.85x LD₅₀) via IP injection.
-
At a specified time post-exposure (e.g., 1 minute), administer the therapeutic agent (saline or this compound at a dose like 25 mg/kg) via IP injection into a different quadrant.
-
-
Symptom Monitoring:
-
Observe and score mice for signs of cholinergic crisis (e.g., tremors, salivation, convulsions) at regular intervals.
-
-
Tissue Collection:
-
At a predetermined endpoint (e.g., 1-2 hours post-OP exposure), euthanize the mice via an approved method.
-
Immediately dissect and harvest the brain.
-
-
Enzyme Activity Measurement:
-
Homogenize the brain tissue in ice-cold buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the soluble enzyme fraction.
-
Measure the total cholinesterase activity in the brain lysates using the Ellman's method as described in Protocol 1.
-
-
Data Analysis:
-
Compare the clinical scores between the 'OP only' and 'OP + this compound' groups.
-
Calculate the AChE activity for each brain sample.
-
Determine the percentage of AChE reactivation in the treated group relative to the inhibited and control groups.
-
Protocol 3: Transwell Assay for this compound Permeability and Bioactivity
This protocol assesses the ability of this compound to cross a cellular barrier (modeling the blood-brain barrier) and reactivate inhibited AChE in a separate compartment.
Materials:
-
Transwell inserts with a semipermeable membrane.
-
Cell line capable of forming a tight monolayer (e.g., MDCK or BC1-hBMECs).
-
Cell culture medium and reagents.
-
This compound solution.
-
Inhibited AChE solution (prepared as in Protocol 1).
-
ATCh and DTNB solutions.
-
TEER (Transepithelial/Transendothelial Electrical Resistance) measurement system.
-
HPLC or other analytical method for quantifying this compound.
Procedure:
-
Cell Culture:
-
Seed cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Confirm monolayer integrity by measuring TEER.
-
-
Permeability Assay:
-
Replace the medium in the apical (upper) chamber with a known concentration of this compound solution.
-
Replace the medium in the basolateral (lower) chamber with fresh buffer.
-
At various time points, take samples from the basolateral chamber to measure the amount of this compound that has crossed the monolayer.
-
Quantify this compound concentration using a validated method like HPLC.
-
-
Coupled Bioactivity Assay:
-
Set up the Transwell system as above.
-
To the basolateral chamber, add the pre-inhibited AChE enzyme along with ATCh and DTNB.
-
Add this compound to the apical chamber.
-
Monitor the absorbance at 412 nm in the basolateral chamber over time. An increase in absorbance indicates that this compound has crossed the cell monolayer and is actively reactivating the enzyme.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₑ) from the permeability assay data.
-
Plot the rate of AChE activity in the basolateral chamber as a function of time to demonstrate coupled transport and bioactivity.
-
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Pralidoxime Efficacy Against Aged Inhibited AChE
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in reactivating aged organophosphate (OP)-inhibited acetylcholinesterase (AChE) and improving the efficacy of pralidoxime and other reactivators.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (2-PAM) treatment failing to reactivate OP-inhibited AChE in my experiment?
A1: The most common reason for this compound's failure is a phenomenon called "aging." After initial inhibition of AChE by an organophosphate, the OP-AChE complex can undergo a chemical change, typically dealkylation, which strengthens the bond between the OP and the enzyme's active site.[1][2][3] This "aged" complex is resistant to reactivation by standard oximes like this compound.[1][3] The rate of aging varies significantly depending on the specific OP compound; for some nerve agents like soman, aging can occur in minutes, while for certain pesticides, it may take hours or days.
Q2: What are the primary strategies to overcome this compound's inefficacy against aged AChE?
A2: Current research focuses on three main strategies:
-
Development of Novel Oximes: Synthesizing new oxime structures (e.g., H-oximes like HI-6, K-oximes) that are more effective than this compound at reactivating both non-aged and, in some cases, aged AChE.
-
Retardation of Aging: Using compounds that can slow down the aging process, providing a wider window for this compound to be effective. However, this requires administration before aging is complete.
-
Resurrection of Aged AChE: A novel approach that aims to "resurrect" the aged enzyme. This involves using non-oxime compounds, such as quinone methide precursors or Mannich bases, to first realkylate the aged enzyme, making it susceptible to reactivation by a conventional oxime.
Q3: How do I choose the right oxime for my experiment?
A3: The choice of oxime is highly dependent on the specific organophosphate inhibitor being studied. There is no universally effective oxime. For example, obidoxime is more effective against tabun-inhibited AChE, while HI-6 shows better efficacy against soman and sarin inhibition. This compound itself shows variable efficacy, being a poor reactivator for AChE inhibited by many OPs. It is crucial to consult literature for comparative studies on the OP you are investigating.
Q4: What are non-oxime reactivators and how do they work?
A4: Non-oxime reactivators are an emerging class of compounds designed to overcome the limitations of traditional oximes, such as poor blood-brain barrier penetration and inefficacy against aged AChE. Compounds like 4-amino-2-((diethylamino)methyl)phenol (ADOC) derivatives and Mannich bases have shown the ability to reactivate OP-inhibited AChE. Some of these compounds, particularly quinone methide precursors, can also "resurrect" aged AChE by realkylating the phosphonate group, making it responsive to oxime treatment again.
Troubleshooting Experimental Assays
This guide focuses on the most common assay for AChE activity, the Ellman's method, which uses DTNB to produce a colored product.
Issue 1: High Background Absorbance in Blank/Control Wells
-
Possible Cause: Presence of free thiol (-SH) groups in your sample (e.g., glutathione) or degradation of the DTNB reagent. Thiol-containing compounds react directly with DTNB, mimicking a positive signal.
-
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a well with your sample, buffer, and DTNB, but without the acetylthiocholine substrate. Subtract this absorbance value from your test sample readings.
-
Check DTNB Reagent: Test your DTNB solution with a known thiol like cysteine. A rapid yellow color change should occur. If not, prepare a fresh, light-protected solution.
-
Sample Purity: If possible, purify your enzyme preparation to remove interfering substances.
-
Issue 2: No or Very Low Color Development, Even in Positive Controls
-
Possible Cause: Inactive enzyme, degraded substrate or DTNB, or incorrect pH. The Ellman's reaction is optimal at a pH of 7.4-8.0.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Test a fresh, known-active AChE sample to confirm your assay setup is functional.
-
Prepare Fresh Reagents: Make fresh solutions of acetylthiocholine iodide (ATCI) and DTNB.
-
Check Buffer pH: Confirm the pH of your assay buffer is within the optimal range (7.4-8.0).
-
Issue 3: Inconsistent or Irreproducible Reactivation Results
-
Possible Cause: Inconsistent incubation times, temperature fluctuations, or solvent effects. Many organic solvents (like DMSO) used to dissolve inhibitors or reactivators can inhibit AChE activity themselves.
-
Troubleshooting Steps:
-
Standardize Timings: Use precise timers for all incubation steps (inhibition, aging, and reactivation).
-
Control Temperature: Perform all incubations in a temperature-controlled environment (e.g., water bath or incubator).
-
Run Solvent Controls: Always include control wells with the maximum concentration of the solvent (e.g., DMSO) used in your experiment to measure its effect on enzyme activity. Keep the final solvent concentration low, ideally <1%.
-
Account for Spontaneous Reactivation: For some OP-AChE complexes, the enzyme can spontaneously reactivate over time. Run a control of inhibited enzyme without any reactivator to measure this rate and subtract it from your oxime-treated samples.
-
Data Presentation: Reactivator Efficacy
The following tables summarize quantitative data on the efficacy of different reactivators against AChE inhibited by various organophosphates.
Table 1: In Vitro Reactivation of OP-Inhibited AChE by Standard Oximes
| Organophosphate | Oxime (Concentration) | Enzyme Source | % Reactivation | Reference(s) |
| Paraoxon | Obidoxime (100 µM) | Human Erythrocyte | 96.8% | |
| Paraoxon | This compound (100 µM) | Human Erythrocyte | <25% | |
| Paraoxon | HI-6 (100 µM) | Human Erythrocyte | <25% | |
| Sarin | HI-6 (10 µM) | Human Erythrocyte | ~50-60% | |
| Sarin | Obidoxime (10 µM) | Human Erythrocyte | ~20-30% | |
| Sarin | This compound (10 µM) | Human Erythrocyte | <10% | |
| Tabun | Obidoxime (30 µM) | Human Erythrocyte | ~20% | |
| Tabun | This compound (30 µM) | Human Erythrocyte | <5% | |
| VX | HI-6 (10 µM) | Human Erythrocyte | ~70-80% | |
| VX | This compound (10 µM) | Human Erythrocyte | ~10-20% |
Table 2: Efficacy of Novel Oximes and Non-Oxime Reactivators
| Inhibitor Class | Reactivator | Enzyme Source | Efficacy (% Reactivation / Resurrection) | Reference(s) |
| Methylphosphonate-aged | Compound C8 (QMP) | Electric Eel AChE | 32.7% (after 4 days) | |
| Isopropyl phosphate-aged | Compound C8 (QMP) | Electric Eel AChE | 20.4% (after 4 days) | |
| Sarin Surrogate (PIMP) | Novel Oxime 20 | Rat Brain AChE | ~25% (in vivo) | |
| VX Surrogate (NEMP) | This compound | Rat Serum AChE | 47% | |
| VX Surrogate (NEMP) | Novel Benzoyl Oximes | Rat Serum AChE | 72-102% |
Experimental Protocols & Visualizations
Protocol: In Vitro AChE Inhibition, Aging, and Reactivation Assay
This protocol is a generalized procedure based on the Ellman's method, adapted for studying the reactivation of aged AChE.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
AChE Solution: Prepare a stock solution of AChE (e.g., from human erythrocytes or electric eel) in the assay buffer. The final concentration should be optimized to yield a linear absorbance change for at least 10 minutes.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
OP Inhibitor: Prepare a stock solution in a suitable solvent (e.g., isopropanol or DMSO).
-
Oxime Reactivator: Prepare a stock solution in assay buffer or water.
2. Experimental Procedure (96-well plate format):
-
Step A: Inhibition
-
To appropriate wells, add 50 µL of AChE solution.
-
Add a small volume (e.g., 5 µL) of the OP inhibitor solution to achieve ~95% inhibition. For control wells (100% activity), add 5 µL of the solvent.
-
Incubate for 30 minutes at 37°C to allow for complete inhibition.
-
-
Step B: Aging
-
After inhibition, incubate the plate for a predetermined period to allow for aging (e.g., 0, 2, 4, 8, 24 hours) at 37°C. The duration depends on the known aging half-life of the specific OP.
-
-
Step C: Reactivation
-
Add 25 µL of the oxime reactivator solution at the desired concentration to the inhibited and aged wells.
-
To control wells (for measuring spontaneous reactivation), add 25 µL of assay buffer instead of the oxime.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
-
Step D: Measurement (Ellman's Reaction)
-
Add 100 µL of DTNB reagent to all wells.
-
Initiate the reaction by adding 20 µL of ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically for 5-10 minutes.
-
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for all wells.
-
Percent Reactivation is calculated as: ((Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)) * 100.
-
Remember to subtract the rate of spontaneous reactivation from the oxime-induced reactivation rate for a more accurate result.
Visualizations (Graphviz Diagrams)
Caption: AChE inhibition, aging, and therapeutic pathways.
Caption: Workflow for an in vitro AChE reactivation assay.
Caption: Logical relationship of strategies against aged AChE.
References
Technical Support Center: Enhancing Central Nervous System Penetration of Pralidoxime
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to address the limited central nervous system (CNS) penetration of pralidoxime (2-PAM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the central nervous system penetration of this compound so limited?
A1: this compound's poor CNS penetration is primarily due to its chemical structure. It exists as a quaternary ammonium salt, carrying a permanent positive charge.[1][2] This charge makes the molecule highly hydrophilic and restricts its ability to cross the tightly regulated, lipophilic blood-brain barrier (BBB).[1][2] The BBB is a highly selective permeable membrane that stringently controls the passage of substances into the brain to maintain homeostasis.[3]
Q2: What are the main strategies currently being explored to enhance this compound's CNS delivery?
A2: Current research focuses on several innovative approaches to shuttle this compound across the BBB. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound within nanoparticles can mask its hydrophilic nature and facilitate transport. Common examples include solid lipid nanoparticles (SLNs), cell membrane-coated nanoparticles (CMCNPs), and poly (lactic-co-glycolic acid) (PLGA) microspheres.
-
Receptor-mediated transcytosis: This strategy involves designing delivery systems that target specific receptors on the BBB, such as the transferrin receptor (TfR), to "hijack" the natural transport mechanisms into the brain.
-
Pro-drug approach: Chemical modification of this compound into a more lipophilic pro-drug that can cross the BBB and then be converted back to the active form within the CNS is another area of investigation.
Q3: What are the expected outcomes of successfully delivering this compound to the CNS?
A3: The primary goal is to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds within the brain. Effective CNS delivery of this compound is expected to:
-
Reverse the central toxic effects of OP poisoning, such as seizures and respiratory depression.
-
Reduce the need for adjunctive therapies like anticonvulsants.
-
Improve overall survival rates and long-term neurological outcomes in OP poisoning cases.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in nanoparticles.
Possible Cause & Solution:
-
This compound's hydrophilicity: Due to its water-soluble nature, this compound can readily leak from the lipid-based nanoparticles into the aqueous phase during formulation.
-
Troubleshooting Step: Optimize the formulation process. For solid lipid nanoparticles (SLNs), techniques like high-pressure homogenization can improve encapsulation. For PLGA microspheres, the solvent evaporation method can be fine-tuned by adjusting the solvent system and evaporation rate.
-
-
Incorrect drug-to-polymer/lipid ratio: An inappropriate ratio can lead to drug saturation and reduced encapsulation.
-
Troubleshooting Step: Experiment with different drug-to-polymer or drug-to-lipid ratios to find the optimal balance for maximum encapsulation.
-
Problem 2: Inconsistent results in in vitro BBB permeability studies.
Possible Cause & Solution:
-
Compromised cell monolayer integrity: The in vitro BBB model, often using cell lines like MDCK or hBMECs, relies on a tight monolayer to mimic the BBB. Leaky monolayers will give artificially high permeability readings.
-
Troubleshooting Step: Regularly measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and during the experiment. A stable and high TEER value indicates a tight barrier.
-
-
Efflux pump activity: this compound itself is not a significant substrate for common efflux pumps like P-gp or BCRP. However, some nanoparticle components or pro-drug linkers might be.
-
Troubleshooting Step: Use cell lines that overexpress specific efflux pumps (e.g., MDCKII-MDR1 for P-gp) to assess if your delivery system is being actively transported out of the cells.
-
Problem 3: Low brain tissue concentration of this compound in in vivo animal models.
Possible Cause & Solution:
-
Rapid clearance of nanoparticles from circulation: The reticuloendothelial system (RES) can quickly clear nanoparticles from the bloodstream, reducing the amount available to cross the BBB.
-
Troubleshooting Step: Modify the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic shield that can help evade RES uptake and prolong circulation time.
-
-
Inefficient targeting of the BBB: The delivery system may not be effectively interacting with the BBB to facilitate transport.
-
Troubleshooting Step: If using a receptor-mediated approach, ensure the targeting ligand (e.g., anti-TfR antibody fragment) is correctly oriented and accessible on the nanoparticle surface. Validate the binding affinity of your targeted nanoparticle to the receptor.
-
-
Inaccurate measurement of brain concentration: Contamination from blood in the brain tissue can lead to an overestimation of CNS penetration.
-
Troubleshooting Step: Perfuse the brain with saline before harvesting to remove residual blood. Utilize sensitive analytical methods like high-performance liquid chromatography (HPLC) or capillary zone electrophoresis (CZE) for accurate quantification of this compound in brain homogenates.
-
Data Presentation
Table 1: Comparison of Nanoparticle-based this compound Delivery Systems
| Delivery System | Average Size (nm) | Encapsulation Efficiency (%) | Key Features | Reference |
| Solid Lipid Nanoparticles (SLNs) | ~100 | ~90% | High encapsulation and stability. | |
| Cell Membrane-Coated Nanoparticles (CMCNPs) | ~100 | Not specified | Enhanced immune evasion and BBB penetration. | |
| scL-2PAM (TfR-targeted Nanocomplex) | Not specified | Not specified | Targets transferrin receptor for active transport across the BBB. | |
| PLGA Microspheres | Varies with formulation | Varies with formulation | Controlled release of this compound. |
Table 2: In Vivo Efficacy of this compound Delivery Systems
| Delivery System | Animal Model | This compound Dose | AChE Reactivation in Brain | Survival Rate | Reference |
| 2-PAM-loaded SLNs | Rat | 5 mg/kg | 15% | Not specified | |
| CMCNPs | Mouse | Not specified | Significantly increased | Significantly improved | |
| scL-2PAM | Mouse | 12.5 mg/kg | Higher than free 2-PAM | 100% (vs. 0% for free 2-PAM) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres (Solvent Evaporation Method)
-
Dissolve this compound and PLGA: Dissolve this compound and PLGA (50:50) in a 1:2 mixture of water and ethyl acetate. Use a vortex shaker to ensure a homogeneous solution.
-
Form Emulsion: Add the organic phase to an aqueous solution of a surfactant (e.g., polyvinyl alcohol) and emulsify using a high-speed homogenizer.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of solid microspheres.
-
Collect and Wash: Centrifuge the microsphere suspension to collect the particles. Wash the microspheres several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize: Freeze-dry the washed microspheres to obtain a fine powder for storage and future use.
Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Culture: Culture a suitable brain endothelial cell line (e.g., hBMECs or MDCK cells) on the microporous membrane of a Transwell insert until a confluent monolayer is formed.
-
TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Dosing: Add the this compound formulation to the apical (upper) chamber of the Transwell insert.
-
Sampling: At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as HPLC.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport across the cell monolayer.
Protocol 3: Quantification of this compound in Brain Tissue by HPLC
-
Brain Homogenization: Following euthanasia and brain perfusion, harvest the brain tissue and homogenize it in a suitable buffer.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or perchloric acid) to the brain homogenate to remove proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the drug.
Visualizations
Caption: Experimental workflow for developing and evaluating CNS-penetrant this compound formulations.
Caption: Mechanism of receptor-mediated transcytosis for this compound delivery across the BBB.
References
- 1. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of this compound transport and acetylcholinesterase reactivation across MDCK cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs) - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing pralidoxime dosage regimens for different organophosphates"
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers and drug development professionals working on optimizing pralidoxime dosage regimens for different organophosphates (OPs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound's primary role is to reactivate acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[1][2] Organophosphates bind to and inactivate AChE by phosphorylating it.[3] this compound, an oxime, acts as a nucleophilic agent that attacks the phosphorus atom of the OP, cleaving the bond between the OP and the enzyme's active site.[1][4] This restores the enzyme's function, allowing it to hydrolyze the excess acetylcholine that accumulates during OP poisoning, thereby relieving paralysis, particularly of the respiratory muscles.
Q2: What is "aging" and how does it impact the efficacy of this compound?
A2: "Aging" is a process where the phosphorylated AChE enzyme undergoes a chemical change, typically the loss of an alkyl group. This change strengthens the bond between the organophosphate and the enzyme, rendering it resistant to reactivation by oximes like this compound. The rate of aging varies depending on the specific organophosphate, creating a time-critical window for this compound administration to be effective. If treatment is delayed, the enzyme becomes permanently non-reactivatable.
Q3: Why does the effectiveness of this compound vary so significantly between different organophosphates?
A3: The efficacy of this compound is highly dependent on the chemical structure of the specific organophosphate it is intended to counteract. Factors influencing its effectiveness include:
-
Rate of Aging: Some OPs, like soman, cause very rapid aging of the AChE enzyme, making this compound largely ineffective.
-
Chemical Structure: this compound was originally designed in the 1950s and is more effective against certain older pesticides and nerve agents (like sarin and VX) than against others (like cyclosarin or tabun).
-
Compound Class: Studies have shown that this compound is more effective at reactivating AChE inhibited by diethyl OPs (e.g., chlorpyrifos, diazinon) compared to dimethyl OPs (e.g., dimethoate, fenthion).
Q4: What are the current standard dosage recommendations for this compound?
A4: Dosage recommendations can vary, but generally involve a loading dose followed by maintenance doses or a continuous infusion. The World Health Organization (WHO) recommends a loading dose of at least 30 mg/kg followed by a continuous infusion of at least 8 mg/kg/hr. The goal is to maintain a minimum plasma concentration of 4 mg/L, which is considered necessary for therapeutic effect.
Q5: Is a continuous infusion of this compound superior to intermittent bolus dosing?
A5: Pharmacologically, continuous infusion is considered superior. This compound has a short half-life (around 75 minutes), and after a standard 1g bolus dose, plasma concentrations can fall below the therapeutic threshold of 4 mg/L in as little as 1.5 hours. A continuous infusion is more effective at maintaining the required plasma levels for a sustained period.
Troubleshooting Experimental Issues
Q1: My in vitro AChE reactivation assay shows poor or no reactivation. What are the potential causes?
A1: Several factors could be responsible for poor results in an in vitro assay:
-
Incorrect pH or Temperature: The reactivation process is sensitive to experimental conditions. Ensure measurements are performed at a consistent and appropriate pH (e.g., 7.4 to 8.0) and temperature (e.g., 25°C or 37°C).
-
Enzyme Aging: If the incubation time between OP exposure and this compound addition is too long, the inhibited enzyme may have "aged" and become non-reactivatable. This is especially true for rapidly aging OPs.
-
This compound Concentration: The concentration of this compound used may be insufficient. Some studies show that reactivation is only significant at higher concentrations (e.g., 10⁻³ M) and not at lower, more therapeutically relevant concentrations (e.g., 10⁻⁵ M).
-
Organophosphate Type: The specific OP used may not be susceptible to reactivation by this compound. For example, this compound shows poor efficacy against cyclosarin, tabun, or soman-inhibited AChE.
-
Oxime Instability: Ensure the this compound solution is stable under your experimental conditions. Some novel oxime derivatives can be unstable in buffer solutions.
Q2: I am observing high variability in my animal model's response to this compound. How can I improve consistency?
A2: High variability in in vivo studies can be challenging. Consider the following:
-
Reproducible Poisoning Model: Ensure a consistent, non-lethal dose of the OP is administered to achieve a reproducible level of toxicity. Using a model that measures a quantifiable physiological effect, such as a decrease in respiratory rate, can improve consistency.
-
Pharmacokinetic Factors: this compound is rapidly eliminated by the kidneys. Factors affecting renal function in your animal model could lead to variable plasma concentrations. Co-administration of other drugs can also alter this compound's pharmacokinetics.
-
Route of Administration: The route of administration (IV, IM) can affect the absorption rate and peak plasma concentration. Ensure the administration technique is consistent across all subjects.
-
Supportive Care: Always administer atropine concurrently in animal models of severe poisoning, as this compound alone is not sufficient to manage respiratory depression. Consistent supportive care is crucial.
Q3: The plasma concentration of this compound in my study is lower than the target of 4 mg/L. What could be the issue?
A3: Sub-therapeutic plasma concentration is a common problem.
-
Dosage Regimen: An intermittent bolus regimen may not be sufficient to maintain the target concentration due to this compound's short half-life. A loading dose followed by a continuous infusion is often necessary.
-
Renal Clearance: this compound is actively excreted by the kidneys. If renal clearance is faster than anticipated in your model, the dosage may need to be increased.
-
Drug Interactions: Co-administration of other compounds could potentially alter the excretion rate of this compound.
Data Summary Tables
Table 1: this compound Efficacy Against Selected Organophosphates
| Organophosphate (OP) | Class | This compound Reactivation Efficacy | Reference |
| Sarin | Nerve Agent (G-series) | Effective | |
| VX | Nerve Agent (V-series) | Effective | |
| Russian VX | Nerve Agent (V-series) | Effective at high concentrations | |
| Soman | Nerve Agent (G-series) | Ineffective (due to rapid aging) | |
| Cyclosarin | Nerve Agent (G-series) | Ineffective | |
| Tabun | Nerve Agent (G-series) | Ineffective | |
| Chlorpyrifos | Pesticide (Diethyl) | Effective | |
| Paraoxon | Pesticide (Diethyl) | Effective | |
| Dimethoate | Pesticide (Dimethyl) | Moderately Effective | |
| Fenthion | Pesticide (Dimethyl) | Moderately Effective |
Table 2: Recommended this compound Dosage Regimens
| Population | Route | Recommended Dosage | Notes | Reference |
| Adult | IV Infusion (Preferred) | Loading Dose: 1-2 g over 15-30 min. Maintenance: Continuous infusion of 4-8 mg/kg/hr or 400-600 mg/hr. | The WHO recommends a regimen of at least 30 mg/kg loading dose followed by 8 mg/kg/hr infusion. | |
| IV Injection | 1-2 g (as a 50 mg/mL solution) administered slowly over at least 5 minutes. | Use if infusion is not practical or pulmonary edema is present. | ||
| IM Injection | 600 mg, may be repeated up to 3 times at 15-minute intervals depending on severity. | Use if IV access is not available. | ||
| Pediatric | IV Infusion | Loading Dose: 20-50 mg/kg (not to exceed 2 g). Maintenance: Continuous infusion of 10-20 mg/kg/hr. | A second loading dose may be given after 1 hour if muscle weakness persists. |
Visualizations and Workflows
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 4. Pharmacokinetic analysis of this compound after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pralidoxime Application in Pesticide Poisoning Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pralidoxime for organophosphate (OP) pesticide poisoning. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the clinical and experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in organophosphate poisoning?
A1: this compound functions as a cholinesterase reactivator. Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent cholinergic crisis.[1][2] this compound's primary role is to cleave this phosphate-ester bond, thereby regenerating the functional AChE enzyme.[3][4] This action is most critical for relieving paralysis of respiratory muscles.[3] It is important to note that this compound is primarily effective at peripheral neuromuscular junctions and has limited ability to cross the blood-brain barrier to address central nervous system effects.
Q2: What is "aging" of the inhibited acetylcholinesterase, and how does it impact this compound's efficacy?
A2: "Aging" is a chemical process where the phosphorylated AChE enzyme undergoes a conformational change, typically the loss of an alkyl group. This change strengthens the bond between the organophosphate and the enzyme, rendering it irreversible and resistant to reactivation by oximes like this compound. The rate of aging varies significantly depending on the specific organophosphate compound; for example, the nerve agent soman has an aging half-life of only a few minutes, while others can be hours. Therefore, the timely administration of this compound, before aging occurs, is critical for its therapeutic effect.
Q3: Why is atropine co-administered with this compound? What are their distinct roles?
A3: Atropine and this compound address different aspects of organophosphate poisoning and are essential components of the standard treatment regimen.
-
Atropine: Acts as a competitive antagonist at muscarinic acetylcholine receptors. It blocks the effects of acetylcholine accumulation at these sites, treating symptoms like bronchorrhea, bronchospasm, salivation, and bradycardia. However, it has no effect on the underlying cause of the poisoning—the inhibited AChE—nor does it act on nicotinic receptors responsible for muscle weakness and paralysis.
-
This compound: Directly targets the inhibited AChE enzyme to reactivate it. Its main benefit is reversing the effects at nicotinic receptors, particularly at the neuromuscular junction, to restore muscle strength, especially in respiratory muscles.
Troubleshooting Guide: Clinical Application & Efficacy
Q4: We are observing inconsistent or no clinical benefit with this compound in our studies. What are the potential reasons?
A4: The clinical efficacy of this compound is a subject of significant controversy, with many clinical trials showing no clear benefit. Several factors can contribute to this variability:
-
Timing of Administration: this compound must be given before the inhibited AChE "ages" into an irreversible state. Delays in administration can render the treatment ineffective.
-
Dosing Regimen: There is substantial debate over the optimal dose. Many researchers believe that historically used doses were too low to maintain the required therapeutic plasma concentration (above 4 µg/mL). Continuous infusions are often more effective than intermittent boluses for maintaining these levels.
-
Type of Organophosphate: this compound's effectiveness varies depending on the chemical structure of the organophosphate. It is more effective against diethyl compounds (like chlorpyrifos) than dimethyl compounds.
-
Severity of Poisoning: In cases of severe poisoning with a large quantity of OP, a sufficient duration and dose of this compound may be necessary.
Q5: How do results from major clinical trials on this compound efficacy compare?
A5: Randomized controlled trials (RCTs) have yielded conflicting and often disappointing results regarding this compound's ability to reduce mortality or the need for ventilation. The data below summarizes key findings.
Table 1: Summary of this compound Efficacy in Selected Randomized Controlled Trials
| Outcome Measure | This compound Group | Control/Placebo Group | Adjusted Hazard Ratio (HR) or Risk Ratio (RR) [95% CI] | Reference |
|---|---|---|---|---|
| Mortality | 24.8% (30/121) | 15.8% (18/114) | HR: 1.69 [0.88–3.26] | |
| Mortality | 28% | 26% | Not significantly different | |
| Mortality (Meta-analysis) | Not specified | Not specified | RR: 1.53 [0.97–2.41] | |
| Need for Ventilator Support | 33.7% (110/326) | 26.9% (86/320) | RR: 1.29 [0.97–1.71] | |
| Incidence of Intermediate Syndrome | 43.8% (46/105) | 26.7% (28/105) | RR: 1.63 [1.01–2.62] |
Data synthesized from multiple studies. CI = Confidence Interval.
Q6: What is the evidence for different dosing regimens? Which should we use in our experimental models?
A6: The debate on dosing is central to the challenge of this compound application. Lower, intermittent doses have been associated with poor outcomes, leading to recommendations for higher, continuous doses to maintain therapeutic plasma levels.
Table 2: Comparison of Clinical Outcomes with Different this compound Dosing Regimens
| Study Comparison | High-Dose Regimen | Low-Dose/Standard Regimen | Key Findings | Reference |
|---|---|---|---|---|
| High vs. Low Dose | 1g/h infusion | 1g bolus every 4 hours | 87% lower mortality in the high-dose group. | |
| Infusion vs. Bolus | 12g infusion over 4 days (no loading dose) | 1g bolus | Increased mortality (22% vs. 14%) and ventilation need (67% vs. 47%) in the infusion group. | |
| WHO vs. Standard Regimen | 2g bolus + 8mg/kg/h infusion | 1g bolus every 4-6 hours | WHO regimen group had lower mortality (4.4% vs. 15.5%), less need for ventilation (24.4% vs. 51.1%), and shorter ventilation duration. |
Note: The study comparing infusion vs. bolus that showed worse outcomes for the infusion group did not use a loading dose, which is a critical methodological difference.
For experimental models, a regimen that mimics the WHO recommendation (a loading dose followed by a continuous infusion) is advisable to ensure sustained therapeutic concentrations are achieved and maintained.
Experimental Protocols
Q7: What is a standard protocol for measuring the in vitro reactivation of inhibited acetylcholinesterase by this compound?
A7: The Ellman's method is the most common spectrophotometric assay for measuring AChE activity and can be adapted to assess reactivation.
Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)
1. Objective: To quantify the ability of this compound to reactivate organophosphate-inhibited acetylcholinesterase.
2. Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound chloride
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI - substrate)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Spectrophotometer (microplate reader capable of reading at 412 nm)
3. Procedure:
-
Step 1: Enzyme Inhibition
-
Incubate a solution of AChE with a specific concentration of the organophosphate inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve significant (e.g., >90%) inhibition.
-
-
Step 2: Reactivation
-
Add different concentrations of this compound solution to the inhibited enzyme mixture.
-
Incubate for a set time (e.g., 30 minutes) to allow for reactivation to occur. Include a control sample with no this compound.
-
-
Step 3: Measurement of AChE Activity
-
In a 96-well plate, add the following to respective wells:
-
Phosphate buffer
-
DTNB solution
-
The reactivated enzyme sample from Step 2.
-
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately place the plate in the microplate reader.
-
-
Step 4: Data Acquisition and Analysis
-
Measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to AChE activity.
-
Calculate the rate of reaction (ΔAbs/min) for each sample.
-
The percentage of reactivation can be calculated using the formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_uninhibited - Activity_inhibited)] * 100
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
References
"troubleshooting inconsistent results in pralidoxime clinical trials"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in pralidoxime clinical trials for organophosphate (OP) poisoning.
Frequently Asked Questions (FAQs)
Q1: Why are the results of this compound clinical trials so inconsistent?
A1: The inconsistency in this compound clinical trial outcomes stems from several key factors that can significantly influence its efficacy. These include the dosage and administration route, the timing of treatment initiation relative to organophosphate exposure, the specific type of organophosphate involved, and the severity of the poisoning.[1] Furthermore, variations in clinical trial designs and patient populations contribute to the conflicting results observed across different studies.[1]
Q2: What is the "aging" of acetylcholinesterase, and how does it affect this compound's efficacy?
A2: "Aging" is a chemical process where the bond between the organophosphate and the acetylcholinesterase (AChE) enzyme becomes stronger and permanent through dealkylation.[1] this compound is effective in reactivating AChE only before this aging process occurs. The rate of aging varies depending on the specific organophosphate; for example, it is very rapid with nerve agents like soman. Delays in administering this compound beyond the therapeutic window for a specific OP will lead to treatment failure.
Q3: Does the type of organophosphate matter for this compound treatment?
A3: Yes, the chemical structure of the organophosphate significantly impacts this compound's effectiveness. This compound has been shown to be more effective in reactivating AChE inhibited by diethyl organophosphates compared to dimethyl organophosphates. Clinical trials that do not stratify patients by the type of OP exposure may obscure the potential benefits of this compound for specific subgroups.
Q4: Is the WHO-recommended dose of this compound optimal?
A4: There is considerable debate regarding the optimal dosing of this compound. Several studies suggest that the World Health Organization (WHO) recommended dose may be insufficient to maintain therapeutic plasma concentrations. Higher, continuous infusion regimens have been associated with better clinical outcomes in some studies compared to intermittent bolus injections. The traditional target plasma concentration of 4 mg/L has also been questioned, with evidence suggesting higher concentrations may be necessary for effective AChE reactivation.
Q5: Can this compound be harmful?
A5: While generally considered to have a good safety profile, some studies have reported a non-significant increase in mortality in patients receiving this compound compared to placebo. High doses can lead to adverse effects such as dizziness, blurred vision, and tachycardia. However, in the context of severe organophosphate poisoning, it can be challenging to distinguish the side effects of this compound from the symptoms of the poisoning itself or the co-administered atropine.
Troubleshooting Inconsistent Clinical Trial Results
Issue 1: High variability in patient outcomes despite standardized dosing.
Troubleshooting Steps:
-
Stratify patients by the type of organophosphate: Different OPs have varying sensitivities to this compound. Analyze data based on whether the poisoning was caused by a diethyl or dimethyl compound.
-
Analyze the time to treatment: The delay between exposure and the first dose of this compound is critical due to enzyme "aging". Create subgroups based on the time to treatment to assess its impact on efficacy.
-
Assess the severity of poisoning on admission: The severity of poisoning can influence the pharmacokinetics of this compound and the overall prognosis. Use a standardized scoring system (e.g., Peradeniya Organophosphorus Poisoning Scale) to stratify patients.
-
Evaluate renal function: this compound is primarily excreted by the kidneys. Impaired renal function can lead to altered plasma concentrations, potentially affecting both efficacy and toxicity.
Data Presentation
Table 1: Comparison of this compound Dosing Regimens and Outcomes in Selected Clinical Trials
| Study (Year) | Dosing Regimen | Comparator | Key Findings |
| Pawar et al. (2006) | High-dose: 2g loading dose, then 1g/h infusion for 48h. Low-dose: 2g loading dose, then 1g every 4h. | Low-dose regimen | High-dose group had lower mortality (1% vs 8%), less need for intubation, and reduced atropine requirements. |
| Eddleston et al. (2009) | 2g loading dose, then 0.5g/h infusion for up to 7 days. | Placebo (saline) | No significant difference in mortality; non-significant increase in mortality in the this compound group (24.8% vs 15.8%). |
| Banerjee et al. (2012) | Atropine plus this compound. | Atropine alone | No significant benefit of adding this compound in terms of mortality or ventilator requirement; longer hospital stay in the this compound group. |
Experimental Protocols
Protocol: Randomized Controlled Trial of High-Dose this compound Infusion
This protocol is a synthesized example based on methodologies described in the literature.
-
Patient Selection:
-
Inclusion Criteria: Patients with a clear history and clinical signs of moderate to severe organophosphate poisoning.
-
Exclusion Criteria: Known pregnancy, age <14 or >60 years, prior administration of this compound, carbamate poisoning, known chronic illnesses.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to one of two treatment arms in a double-blind manner.
-
-
Treatment Arms:
-
Treatment Group: Receives a loading dose of this compound (e.g., 30 mg/kg) intravenously over 30 minutes, followed by a continuous infusion (e.g., 8 mg/kg/hr) for up to 7 days or until clinical improvement.
-
Control Group: Receives a matching placebo (e.g., normal saline) on the same schedule.
-
Standard Care: All patients receive standard supportive care, including atropine, with the dose titrated to effect.
-
-
Data Collection:
-
Baseline demographics and clinical severity scores.
-
Blood samples at regular intervals to determine the type of organophosphate and measure plasma this compound concentrations and red blood cell acetylcholinesterase (RBC AChE) activity.
-
Primary Outcome: Mortality at 30 days.
-
Secondary Outcomes: Need for mechanical ventilation, duration of ventilation, total atropine dose, length of hospital stay.
-
-
Statistical Analysis:
-
The primary outcome will be analyzed using a time-to-event analysis (e.g., Cox proportional hazards model).
-
Secondary outcomes will be compared between groups using appropriate statistical tests.
-
Subgroup analyses will be performed based on the type of organophosphate, severity of poisoning, and time to treatment.
-
Mandatory Visualizations
Caption: this compound reactivates organophosphate-inhibited acetylcholinesterase before "aging".
Caption: A logical workflow for troubleshooting inconsistent this compound trial results.
Caption: Key factors that contribute to the variable efficacy of this compound.
References
"refining methods for timely administration of pralidoxime post-exposure"
This resource is designed for researchers, scientists, and drug development professionals investigating methods for the timely and effective administration of pralidoxime (2-PAM) following organophosphate (OP) exposure. Here you will find troubleshooting guidance for common experimental hurdles and frequently asked questions to support your research.
Troubleshooting Guides
This section addresses specific technical challenges you may encounter during your in vitro and in vivo experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Acetylcholinesterase (AChE) Reactivation Rates In Vitro | 1. "Aging" of the OP-AChE Complex: The inhibited enzyme undergoes dealkylation, strengthening the OP-enzyme bond and rendering it resistant to reactivation.[1][2][3] 2. Suboptimal this compound Concentration: Insufficient oxime concentration may lead to incomplete reactivation.[4][5] 3. Incorrect pH or Temperature: Enzyme kinetics are highly sensitive to buffer conditions. 4. Variability in OP Inhibitor: Different OPs have vastly different aging half-lives (e.g., soman ages in minutes, while VX takes hours). | 1. Control the Time Window: Ensure a precise and consistent incubation time between OP inhibition and this compound administration in your protocol. For rapidly aging agents, this window is critical. 2. Perform Dose-Response Experiments: Test a range of this compound concentrations (e.g., 10⁻⁵ M to 10⁻³ M) to determine the optimal concentration for your specific OP and experimental conditions. 3. Standardize Assay Conditions: Use a consistent, buffered solution (e.g., 0.1 M phosphate buffer, pH 8.0) and maintain a constant temperature (e.g., 25°C). 4. Characterize Your Inhibitor: Confirm the identity and purity of your OP agent. Refer to literature for its specific aging characteristics to set a realistic reactivation window. |
| High Variability in Animal Survival Rates Despite Standardized this compound Dosing | 1. Species-Specific Differences: this compound efficacy varies significantly between species (e.g., effective in rats against soman, but not in guinea pigs or primates). This is partly due to differences in enzymes like carboxylesterases that metabolize OPs. 2. Route and Timing of Administration: The time to reach therapeutic plasma concentration (min. 4 mg/L) is critical and depends on the administration route (IV, IM). 3. Insufficient CNS Penetration: this compound is a quaternary ammonium oxime and does not effectively cross the blood-brain barrier (BBB), limiting its ability to reactivate AChE in the central nervous system. | 1. Select an Appropriate Animal Model: For better translation to humans, consider models with low circulating carboxylesterases, such as guinea pigs, non-human primates, or genetically modified mouse strains (e.g., KIKO mice). 2. Optimize Dosing Regimen: Experiment with a loading dose followed by a continuous infusion to maintain stable, therapeutic plasma levels, which has shown to be more effective than intermittent boluses. 3. Consider Adjunctive Therapies: Always use this compound in conjunction with atropine to manage muscarinic symptoms. For CNS effects, consider investigating novel oximes designed to cross the BBB or alternative delivery strategies like nanoparticles. |
| Ellman's Assay: High Background or Unstable Readings | 1. Spontaneous Substrate Hydrolysis: The substrate (e.g., Acetylthiocholine, ATCI) can hydrolyze non-enzymatically, especially at alkaline pH. 2. Reaction with Sulfhydryl Groups: Ellman's reagent (DTNB) reacts with any free sulfhydryl groups in the sample, not just the thiocholine produced by AChE activity. 3. Light Sensitivity of Reagents: DTNB and its product, TNB, can be sensitive to light. | 1. Always Run a Blank Control: Include a "blank" well containing buffer and substrate but no enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings. 2. Prepare Fresh Lysates: If using tissue or cell lysates, prepare them fresh to minimize protein degradation and the release of free sulfhydryls. 3. Protect from Light: Prepare DTNB solution fresh and store it protected from light. Minimize the plate's exposure to direct light during incubation and reading. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary mechanism of this compound and why is timely administration critical?
A1: this compound reactivates acetylcholinesterase (AChE) that has been inhibited by an organophosphate. It functions as a nucleophile, attacking the phosphorus atom of the OP, which breaks the covalent bond between the OP and the enzyme's active site. This restores normal AChE function. Timeliness is critical due to a process called "aging," where the OP-AChE complex undergoes a chemical change (dealkylation), forming a stronger, irreversible bond. Once aged, the enzyme cannot be reactivated by this compound. The half-life of aging varies dramatically depending on the specific OP, from minutes to hours.
Q2: Why does this compound efficacy differ so much between various organophosphates?
A2: Efficacy varies due to several factors. First, the rate of "aging" is different for each OP agent; for example, soman-inhibited AChE ages in minutes, while VX-inhibited AChE takes over a day. Second, the chemical structure of the OP affects how well this compound can bind and break the enzyme-inhibitor bond. As a result, this compound is considered a poor reactivator for many OP inhibitors and is not a universal antidote.
Experimental Design & Protocols
Q3: What are the most suitable animal models for studying this compound efficacy for human application?
A3: Rodents like mice and rats are commonly used, but their high levels of circulating carboxylesterases can make them resistant to OP toxicity, complicating the interpretation of results for human translation. Guinea pigs and non-human primates are considered more appropriate models because, like humans, they have low levels of these enzymes. Genetically modified mouse models, such as the KIKO strain with nonfunctional serum carboxylase and humanized AChE, also present a promising opportunity for countermeasure development.
Q4: What is the standard recommended dosing strategy to maintain therapeutic levels of this compound in preclinical studies?
A4: To maintain the minimum required plasma concentration of 4 mg/L, a continuous intravenous infusion is considered pharmacologically superior to intermittent bolus injections. A typical and effective regimen involves an initial loading dose (e.g., 30 mg/kg) followed by a continuous infusion (e.g., 8-10 mg/kg/hour). This approach prevents the plasma concentration from dropping below therapeutic levels, a common issue with bolus dosing due to this compound's short half-life.
Q5: How can I model the "aging" of inhibited AChE in an in vitro setting?
A5: To model aging, you can systematically vary the incubation time between the addition of the organophosphate inhibitor and the introduction of this compound. By taking measurements at different time points (e.g., 5, 15, 30, 60, 120 minutes), you can plot the decline in reactivation efficacy over time. This will generate a curve representing the rate of aging for the specific OP and enzyme source under your experimental conditions.
Data Interpretation & Challenges
Q6: My in vivo results show poor efficacy even with timely administration. What could be the issue?
A6: A primary issue is this compound's limited ability to cross the blood-brain barrier (BBB), meaning it cannot effectively reactivate AChE in the central nervous system (CNS). This is a major limitation since CNS effects are a critical component of OP toxicity. Research is ongoing to develop novel, uncharged oximes or nanocarrier systems to improve CNS penetration. Additionally, the specific OP agent used may be inherently resistant to reactivation by this compound.
Q7: Can I use Butyrylcholinesterase (BuChE) activity as a proxy for monitoring this compound efficacy?
A7: Using BuChE activity to monitor this compound treatment is generally not recommended. Studies have shown that this compound's ability to reactivate BuChE is variable, depends heavily on the specific OP, and is often not sustained. For example, a 2g dose of this compound showed some reactivation of BuChE inhibited by diethyl OPs (like chlorpyrifos) but not by dimethyl OPs (like dimethoate). Therefore, BuChE assays are unlikely to be clinically useful for monitoring therapy.
Quantitative Data Summary
Table 1: In Vitro Reactivation Efficacy of this compound Against AChE Inhibited by Various OPs
| Organophosphate (OP) | This compound Conc. (M) | Enzyme Source | Reactivation (%) | Reference |
| Paraoxon | 10⁻³ | Rat Brain Homogenate | Sufficient | |
| Chlorpyrifos | 10⁻³ | Rat Brain Homogenate | Sufficient | |
| Sarin | 10⁻³ | Rat Brain Homogenate | Sufficient | |
| VX | 10⁻³ | Rat Brain Homogenate | Sufficient | |
| Cyclosarin | 10⁻³ | Rat Brain Homogenate | No Efficacy | |
| Tabun | 10⁻³ | Rat Brain Homogenate | No Efficacy | |
| Soman | 10⁻³ | Rat Brain Homogenate | No Efficacy | |
| Multiple OPs | 10⁻⁵ | Rat Brain Homogenate | Insufficient | |
| Note: The concentration of 10⁻⁵ M is considered more representative of levels achievable with therapeutic doses. |
Table 2: this compound Dosing Regimens and Outcomes in Animal/Human Studies
| Study Type | Dosing Regimen | Key Finding | Reference |
| Mouse Model | 150 mg/kg dose | Complete reversal of paraoxon-induced respiratory toxicity. Lower doses (10-100 mg/kg) were not significant. | |
| Human RCT | 2g loading dose + 0.5 g/h infusion | No significant improvement in survival; mortality was non-significantly higher in the this compound group vs. placebo. | |
| Human RCT | High-dose (1 g/h infusion) vs. Low-dose (1g every 4h bolus) | High-dose infusion reduced mortality and morbidity in moderately severe cases compared to the low-dose bolus regimen. | |
| Human Data Analysis | Delayed administration (>12 hours post-ingestion) | Significantly increased risk of intermediate syndrome. |
Key Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol outlines a standard procedure for measuring AChE activity and its reactivation by this compound in a 96-well plate format.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)
-
AChE enzyme source (e.g., rat brain homogenate, purified enzyme)
-
Organophosphate inhibitor solution
-
This compound solution
-
96-well microplate and plate reader (412 nm)
Procedure:
-
Enzyme Preparation: Prepare AChE solution in 0.1 M phosphate buffer. If using tissue homogenate, prepare a 10% (w/v) homogenate and centrifuge to obtain a clear supernatant.
-
Inhibition Step: In the wells of the microplate, add the AChE solution. Then, add the specific OP inhibitor and incubate for a defined period (e.g., 30 minutes) to achieve ~95% inhibition.
-
Reactivation Step: Add the this compound solution at the desired concentration to the inhibited enzyme wells. Incubate for a specific duration (e.g., 10 minutes).
-
Assay Reaction:
-
To each well, add the DTNB solution.
-
Initiate the colorimetric reaction by adding the ATCI substrate solution.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Controls:
-
100% Activity Control: AChE + Buffer (instead of OP) + Buffer (instead of this compound).
-
Inhibited Control (0% Reactivation): AChE + OP + Buffer (instead of this compound).
-
Blank: Buffer + DTNB + ATCI (to measure non-enzymatic substrate hydrolysis).
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct all rates by subtracting the rate of the blank.
-
Calculate % Reactivation: [ (Rate_this compound - Rate_Inhibited) / (Rate_100%_Activity - Rate_Inhibited) ] * 100.
-
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound Is No Longer Fit for Purpose as an Antidote to Organophosphate Poisoning in the United Kingdom | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 4. This compound--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"investigating the potential for pralidoxime-induced adverse effects in studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for pralidoxime-induced adverse effects in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a cholinesterase reactivator. In cases of organophosphate poisoning, organophosphates bind to and inactivate the enzyme acetylcholinesterase (AChE).[1][2] this compound works by binding to the organophosphate-AChE complex, which facilitates the removal of the organophosphate and allows the enzyme to resume its normal function of breaking down acetylcholine.[1][3] This reactivation is most effective before the organophosphate-enzyme bond undergoes a process called "aging," after which the bond becomes irreversible.[4]
Q2: What are the most commonly reported adverse effects of this compound in clinical studies?
A2: Common adverse effects associated with this compound administration include dizziness, blurred vision, diplopia, headache, and nausea. Other reported side effects are tachycardia (rapid heart rate), hypertension (high blood pressure), and muscle weakness. It is important to note that in the context of organophosphate poisoning, it can be challenging to distinguish the side effects of this compound from the symptoms of the poisoning itself, as well as from the effects of co-administered drugs like atropine.
Q3: Can this compound administration be harmful?
A3: While generally considered to have a good safety profile, some studies have raised concerns about potential harm. A randomized controlled trial found a non-significant increase in mortality in patients receiving this compound compared to a placebo. Another meta-analysis suggested a significant increase in the incidence of intermediate syndrome, a condition of muscle weakness that appears 24 to 96 hours after organophosphate exposure, in patients treated with this compound. However, the effectiveness and risks may be related to the specific organophosphate involved, the timing of administration, and the dosage regimen.
Q4: Are there any known contraindications for the use of this compound?
A4: this compound is contraindicated for poisoning by carbamate insecticides, as it may increase the toxicity of some carbamates like carbaryl. Caution is also advised when administering this compound to patients with myasthenia gravis, as it may precipitate a myasthenic crisis.
Troubleshooting Guide for Experimental Studies
| Observed Issue/Adverse Effect | Potential Cause | Troubleshooting Steps & Recommendations |
| Sudden increase in heart rate and blood pressure post-administration. | Rapid intravenous infusion of this compound. | Administer this compound as a slow intravenous infusion over 15 to 30 minutes. Monitor cardiovascular parameters continuously during and after administration. |
| Subject complains of blurred vision, diplopia, or dizziness. | Common and generally transient side effects of this compound. | Document the occurrence and severity of the symptoms. If severe or persistent, consider adjusting the dosage or infusion rate in future experiments. Ensure subject safety and limit activities requiring clear vision. |
| Unexpected muscle weakness or fasciculations observed. | Possible this compound-induced neuromuscular effects or the development of intermediate syndrome. | Carefully monitor neuromuscular function. If muscle weakness is observed, it is crucial to differentiate between the effects of the organophosphate and a potential adverse reaction to this compound. Consider measuring acetylcholinesterase activity to assess enzyme reactivation. |
| Variable or inconsistent results in acetylcholinesterase reactivation. | The "aging" phenomenon, where the bond between the organophosphate and acetylcholinesterase becomes irreversible over time. The specific type of organophosphate used can also affect reactivation efficacy. | Administer this compound as soon as possible after organophosphate exposure. Ensure the experimental model and the specific organophosphate are appropriate for studying this compound's effects. |
Quantitative Data on Adverse Effects
The following table summarizes adverse events reported in a randomized controlled trial comparing this compound to a placebo (saline) in patients with organophosphorus insecticide poisoning.
| Adverse Effect | This compound Group (n=121) | Placebo Group (n=114) |
| Tachycardia | More Common | Less Common |
| Hypertension (Diastolic) | More Common | Less Common |
| Vomiting | More Common | Less Common |
| Mortality | 30 (24.8%) | 18 (15.8%) |
| Need for Intubation | 26 (21.5%) | 24 (21.1%) |
| Data extracted from Eddleston et al., 2009. |
Experimental Protocols & Methodologies
This compound Administration Protocol (based on WHO recommendations):
-
Loading Dose: Administer an initial dose of 30 mg/kg of this compound.
-
Infusion: The loading dose should be given as an intravenous infusion over 15 to 30 minutes. For example, a 2g dose can be diluted in 100 ml of 0.9% saline.
-
Maintenance Infusion: Follow the loading dose with a continuous infusion of 8 mg/kg/hour.
-
Monitoring: Continuously monitor vital signs, particularly heart rate and blood pressure, during and after administration. Red cell acetylcholinesterase activity can be measured to assess the effectiveness of the treatment.
Visualizations
Caption: Mechanism of Acetylcholinesterase Reactivation by this compound.
Caption: Experimental Workflow for this compound Administration and Monitoring.
Caption: Logical Flow for Troubleshooting this compound-Induced Adverse Events.
References
"method refinement for studying pralidoxime's effectiveness in combination therapy"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methodologies for studying the effectiveness of pralidoxime in combination therapy for organophosphate (OP) poisoning.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Issue 1: High Variability in Acetylcholinesterase (AChE) Reactivation Rates In Vitro
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Enzyme Purity/Source | Standardize the source and purity of AChE (e.g., human recombinant, erythrocyte-derived). Document lot numbers for traceability. | Reduced batch-to-batch variability in baseline enzyme activity and reactivation potential. |
| "Aging" of Phosphorylated AChE | Strictly control the incubation time between the organophosphate inhibitor and the enzyme before adding this compound. The rate of aging is dependent on the specific OP compound.[1][2] | A more accurate assessment of this compound's reactivation efficacy before the enzyme becomes irreversibly inhibited. |
| Suboptimal pH or Temperature | Maintain a constant physiological pH (e.g., 7.4) and temperature (e.g., 25°C or 37°C) during the assay.[3] | Consistent and reproducible enzyme kinetics and reactivation rates. |
| Inaccurate this compound Concentration | Prepare fresh this compound solutions for each experiment. Verify the concentration using a validated analytical method like HPLC.[4] | Accurate and reliable dose-response curves for AChE reactivation. |
| Interference from Solvents | Ensure that the final concentration of any solvent used to dissolve the OP or this compound does not inhibit AChE activity. Run appropriate solvent controls. | Elimination of confounding variables that could artificially lower reactivation rates. |
Issue 2: Poor Correlation Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Limited Bioavailability of this compound | In in vivo models, use a continuous infusion of this compound to maintain a therapeutic plasma concentration (target >4 µg/mL).[5] Bolus injections can lead to sub-therapeutic levels between doses. | Sustained plasma concentrations of this compound, leading to more effective AChE reactivation in vivo. |
| Poor Blood-Brain Barrier (BBB) Penetration | For central nervous system (CNS) effects, consider novel formulations of this compound designed to cross the BBB. Standard this compound has low BBB penetration. | Improved reactivation of AChE in the brain and better correlation with neurological outcomes. |
| Differences in Organophosphate Metabolism | Select an animal model with metabolic pathways for the specific OP that are comparable to humans. | More clinically relevant data on the efficacy of the combination therapy. |
| Variability in Atropine Co-administration | Standardize the dose and timing of atropine administration in all experimental groups, as it can influence pharmacokinetic parameters. | Consistent baseline for evaluating the additional benefit of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing regimen for this compound in preclinical animal studies?
A1: The optimal dosing regimen depends on the specific animal model and the organophosphate used. However, a continuous intravenous infusion is generally recommended over intermittent bolus injections to maintain a stable and therapeutic plasma concentration of this compound. A loading dose followed by a continuous infusion is a common and effective strategy. The target plasma concentration should be at least 4 µg/mL.
Q2: How can I accurately measure this compound concentration in biological samples?
A2: Several validated analytical methods are available. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound and its metabolites in plasma, urine, and tissue homogenates. Other methods include Ion Pair Chromatography with Diode Array Detection (IPC-DAD) and Capillary Zone Electrophoresis (CZE).
Q3: What are the key considerations when choosing an in vitro model for studying AChE reactivation?
A3: The choice of the enzyme source is critical. Human erythrocyte AChE is often used as a surrogate for the synaptic enzyme due to its accessibility and similar kinetic properties. It is also important to consider the specific organophosphate used for inhibition, as the efficacy of this compound varies depending on the chemical structure of the OP. The "aging" phenomenon, where the phosphorylated enzyme becomes resistant to reactivation, must also be accounted for by carefully controlling incubation times.
Q4: My in vivo study shows no significant benefit of adding this compound to atropine therapy. What could be the reason?
A4: This is a common finding in some clinical and preclinical studies. Several factors could contribute to this:
-
Insufficient Dosing: The plasma concentration of this compound may not have reached or been maintained at the therapeutic level of >4 µg/mL.
-
Delayed Administration: this compound is most effective when given before the inhibited AChE has "aged."
-
Type of Organophosphate: this compound is not equally effective against all organophosphates.
-
Low Blood-Brain Barrier Penetration: If the primary toxic effects are mediated by the CNS, the limited ability of this compound to cross the BBB may reduce its overall efficacy.
Q5: How can I assess the blood-brain barrier penetration of my novel this compound formulation?
A5: In vivo microdialysis in animal models (e.g., rats) is a robust technique to measure the extracellular concentration of this compound in the brain over time. This can be correlated with plasma concentrations to determine the brain-to-blood ratio. In vitro models using brain microvascular endothelial cells can also be used to assess transport across a simulated BBB.
Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay (Ellman's Method)
-
Enzyme Preparation: Prepare a stock solution of purified acetylcholinesterase (e.g., from human erythrocytes) in a phosphate buffer (pH 7.4).
-
Inhibition Step: Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to achieve approximately 95-99% inhibition.
-
Reactivation Step: Add this compound solution at various concentrations to the inhibited enzyme mixture and incubate for a set time (e.g., 10 minutes).
-
Enzyme Activity Measurement:
-
Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine to the reaction mixture.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of reactivation by comparing the enzyme activity in the this compound-treated samples to the activity of the uninhibited and inhibited controls.
Protocol 2: In Vivo Efficacy Study in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., Wistar rats or BALB/c mice).
-
Organophosphate Poisoning: Administer a sublethal or lethal dose (e.g., LD50) of the organophosphate (e.g., paraoxon) via intraperitoneal (IP) injection.
-
Combination Therapy Administration:
-
Administer atropine at a standardized dose.
-
Administer this compound via the desired route (e.g., IP or IV infusion) at a specific time point post-poisoning (e.g., 1 minute). Include different dose groups and a control group receiving only atropine.
-
-
Monitoring and Endpoints:
-
Survival: Monitor survival over a set period (e.g., 24-48 hours).
-
Clinical Signs: Score the severity of cholinergic symptoms at regular intervals.
-
AChE Activity: Collect blood samples at various time points to measure red blood cell AChE activity. At the end of the study, brain tissue can be collected to measure brain AChE activity.
-
-
Data Analysis: Compare survival rates, clinical scores, and AChE activity levels between the different treatment groups using appropriate statistical tests.
Visualizations
Caption: Workflow for an in vivo study of this compound combination therapy.
Caption: this compound's mechanism for reactivating inhibited AChE.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. litfl.com [litfl.com]
- 3. This compound--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of pralidoxime versus obidoxime for OP poisoning"
A Comparative Analysis of Pralidoxime Versus Obidoxime for Organophosphate Poisoning
For decades, oximes have been a cornerstone in the therapeutic regimen for organophosphate (OP) poisoning, acting to reactivate inhibited acetylcholinesterase (AChE). Among the various oximes developed, this compound and obidoxime have been the most widely studied and utilized. This guide provides a detailed comparative analysis of their efficacy, safety, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Efficacy in Acetylcholinesterase Reactivation
The primary measure of an oxime's efficacy is its ability to reactivate OP-inhibited AChE. This reactivation is crucial for restoring normal synaptic transmission.
In Vitro Studies:
In vitro studies have demonstrated that the reactivation potency of oximes is highly dependent on the specific organophosphate compound. Obidoxime has been shown to be a more potent reactivator than this compound for AChE inhibited by certain OPs. For instance, in one study, obidoxime was found to be more effective than this compound in reactivating paraoxon-inhibited human AChE[1]. Another study noted that for dimethyl-OP inhibited AChE, seven times more this compound was required for reactivation compared to obidoxime, and for diethyl-OPs, this difference increased to twenty-fold[2].
However, the superiority of one oxime over the other is not universal across all OPs. For example, some experimental oximes have shown even greater efficacy than both this compound and obidoxime against specific agents[3][4].
Animal Studies:
In vivo animal studies provide a more complex picture, incorporating pharmacokinetic and pharmacodynamic factors. In a study on rats poisoned with various OP insecticides, trimedoxime was found to be the most effective, while obidoxime and this compound showed lower effectiveness against phosphonates and phosphorothiolates[5]. Another study in rats demonstrated that while both oximes reduced mortality from paraoxon poisoning, neither was as effective as some newer experimental oximes.
Clinical Efficacy and Outcomes
The translation of in vitro and animal data to clinical effectiveness in humans has been a subject of considerable debate, particularly for this compound.
This compound:
Numerous clinical trials on this compound have yielded conflicting results. A systematic review of randomized controlled trials (RCTs) indicated that this compound did not provide a significant benefit in terms of mortality or the need for mechanical ventilation in patients with OP poisoning. In fact, some studies have suggested a potential for harm, with one trial reporting a 69% increase in mortality in the this compound group. Another meta-analysis found no overall effect of this compound on mortality. The timing of administration after poisoning is critical, as the "aging" of the inhibited enzyme renders it resistant to reactivation by oximes.
Obidoxime:
Clinical data for obidoxime from large-scale RCTs is less abundant compared to this compound. Some observational studies have reported positive outcomes with obidoxime. However, a clinical trial in Iran showed a high mortality rate (50%) in the group receiving obidoxime plus atropine, compared to no mortality in the this compound plus atropine group. It is important to note that this study had a small sample size. The differing results in various studies may be attributable to variations in the specific OP involved, the severity of poisoning, and the treatment protocols used.
Data Presentation
Table 1: Comparative Efficacy in AChE Reactivation
| Parameter | This compound | Obidoxime | Reference |
| In Vitro Potency (vs. Paraoxon) | Less potent | More potent (96.8% reactivation) | |
| In Vitro Potency (vs. Dimethyl-OPs) | Requires 7x more than obidoxime | Higher potency | |
| In Vitro Potency (vs. Diethyl-OPs) | Requires 20x more than obidoxime | Higher potency | |
| In Vivo Efficacy (Paraoxon in rats) | Poor reduction in mortality (RR=0.78) | Poor reduction in mortality (RR=0.64) |
Table 2: Clinical Outcome Comparison from Selected Studies
| Outcome | This compound | Obidoxime | Control (Atropine alone) | Reference |
| Mortality (Meta-analysis of RCTs) | No significant difference (RR=1.53) | - | - | |
| Need for Ventilation (Meta-analysis) | No significant difference (RR=1.29) | - | - | |
| Mortality (Iranian Clinical Trial) | 0% (0/8) | 50% (6/12) | 9% (4/43) |
Safety and Toxicity Profile
The safety profiles of this compound and obidoxime are important considerations in their clinical use.
This compound:
This compound is generally considered to have a good safety profile with low toxicity. Adverse effects are rare but can include dizziness, blurred vision, headache, and tachycardia, although these are difficult to distinguish from the symptoms of OP poisoning itself. At high doses, this compound can paradoxically inhibit AChE.
Obidoxime:
Obidoxime has been associated with a higher risk of toxicity compared to this compound. One of the main concerns is hepatotoxicity, particularly at high doses. Similar to this compound, obidoxime can also act as an AChE inhibitor at high concentrations. Some studies have also reported side effects such as pallor, nausea, headache, and weakness.
Experimental Protocols
Randomized Controlled Trial of this compound (Eddleston et al., 2009)
-
Study Design: A randomized, placebo-controlled trial conducted in Sri Lanka.
-
Patient Population: 235 patients with organophosphorus insecticide self-poisoning.
-
Dosage Regimen: Patients were randomized to receive either this compound chloride (2g loading dose over 20 minutes, followed by a 0.5 g/h infusion for up to 7 days) or a saline placebo, in addition to standard care with atropine.
-
Primary Outcome: The primary outcome was mortality.
-
AChE Measurement: Red blood cell AChE activity was measured on admission and at regular intervals using a modified Ellman's method.
-
Reference:
In Vitro AChE Reactivation Study (Jun et al., 2008)
-
Methodology: Human erythrocyte AChE was inhibited in vitro by the organophosphate paraoxon.
-
Oxime Treatment: The inhibited enzyme was then incubated with various oximes, including this compound and obidoxime, at a concentration of 10⁻⁵ M.
-
Measurement: The percentage of AChE reactivation was determined spectrophotometrically.
-
Reference:
Visualizations
Caption: Comparative workflow of OP poisoning treatment with this compound vs. obidoxime.
Caption: Mechanism of AChE reactivation by oximes in OP poisoning.
Conclusion
The comparative analysis of this compound and obidoxime for the treatment of organophosphate poisoning reveals a complex and nuanced picture. While in vitro evidence often suggests a higher potency for obidoxime in reactivating inhibited AChE, the clinical evidence, particularly for this compound, is equivocal and does not consistently demonstrate a clear benefit. The efficacy of both oximes is highly dependent on the specific organophosphate involved and the time to treatment. Obidoxime's potential for greater toxicity is a significant consideration.
For drug development professionals, the inconsistent clinical performance of existing oximes highlights the need for novel reactivators with a broader spectrum of activity, improved safety profiles, and better penetration of the blood-brain barrier. Further large-scale, well-designed randomized controlled trials are necessary to definitively establish the clinical role and optimal dosing regimens for both this compound and obidoxime in the management of OP poisoning.
References
- 1. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, this compound, and Obidoxime [frontiersin.org]
- 4. Efficacy of eight experimental bispyridinium oximes against paraoxon-induced mortality: comparison with the conventional oximes this compound and obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of trimedoxime, obidoxime, this compound and HI-6 in the treatment of oral organophosphorus insecticide poisoning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
"meta-analysis of clinical trials on pralidoxime for organophosphate poisoning"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clinical trial outcomes for pralidoxime, a critical acetylcholinesterase (AChE) reactivator, in the management of organophosphate (OP) poisoning. The clinical utility of this compound, when added to the standard care of atropine, has been a subject of considerable debate. This document synthesizes data from multiple meta-analyses to clarify its efficacy, supported by experimental data and detailed methodologies.
Data Presentation: Summary of Meta-Analysis Findings
The efficacy of this compound remains controversial, with meta-analyses presenting conflicting results. While in-vitro experiments consistently show that oximes like this compound are effective reactivators of inhibited AChE, clinical benefits are not clearly established.[1][2] Several systematic reviews have concluded that this compound does not significantly improve patient outcomes and may even cause harm.[3][4]
The table below summarizes key findings from a meta-analysis of six randomized controlled trials (RCTs) involving 646 patients, comparing the addition of this compound to atropine versus atropine alone.[3]
| Outcome Measure | This compound + Atropine Group (n=326) | Atropine Alone Group (n=320) | Relative Risk (RR) (95% CI) | P-value | Heterogeneity (I²) |
| Mortality | 22.4% (73/326) | 14.1% (45/320) | 1.53 (0.97 - 2.41) | 0.07 | 28% |
| Need for Ventilation | 33.7% (110/326) | 26.9% (86/320) | 1.29 (0.97 - 1.71) | 0.08 | 31% |
| Intermediate Syndrome | 43.8% (46/105) | 26.7% (28/105) | 1.63 (1.01 - 2.62) | 0.04 | Not Reported |
Data sourced from a 2020 meta-analysis by Kharel et al. The analysis suggests this compound was not beneficial and was associated with a significant increase in the incidence of intermediate syndrome.
Another meta-analysis reviewing six clinical trials found a significant increase in mortality among patients who received oximes.
-
Mortality: Relative Risk (RR) of 2.17 (95% CI: 1.34 - 3.51), P = 0.0017
-
Need for Ventilation: RR of 1.53 (95% CI: 1.16 - 2.02), P = 0.03
-
Intermediate Syndrome: RR of 1.57 (95% CI: 1.11 - 2.11), P = 0.01
These findings highlight a concerning trend towards worse outcomes in patients treated with oximes. However, it is crucial to note that dosing regimens and the specific type of organophosphate can significantly influence outcomes. Some studies comparing high-dose this compound to low-dose regimens have reported lower mortality and reduced need for ventilation in the high-dose group.
Experimental Protocols
The methodologies of the RCTs included in these meta-analyses are critical for interpretation. The typical protocols are outlined below.
Study Design: Most included studies were randomized controlled trials (RCTs). The risk of bias across studies was variable.
Population:
-
Inclusion Criteria: Patients of any age or gender with a confirmed history and clinical signs of acute organophosphate poisoning.
-
Exclusion Criteria: Studies often excluded patients with co-ingestion of other toxins, pregnancy, or known allergies to the study medications.
Intervention:
-
Treatment Group: Received atropine plus this compound. This compound dosing varied widely across trials, a factor often cited for the heterogeneous results. The WHO-recommended regimen is a 30 mg/kg bolus followed by an 8 mg/kg/hr infusion.
-
Control Group: Received atropine alone or atropine with a placebo.
Primary and Secondary Outcomes:
-
Primary Outcome: The most common primary outcome was all-cause mortality.
-
Secondary Outcomes: Included the need for mechanical ventilation, incidence of intermediate syndrome (a syndrome of muscle weakness occurring 24-96 hours after exposure), total dose of atropine required, and duration of hospital stay.
Data Analysis: Meta-analyses typically use a fixed-effect or random-effects model to pool data. Outcomes are reported as Risk Ratios (RR) or Odds Ratios (OR) with 95% Confidence Intervals (CI). Heterogeneity between studies is assessed using the I² statistic.
Visualized Pathways and Workflows
Mechanism of Action and this compound Intervention
The diagram below illustrates the biochemical mechanism of organophosphate poisoning and the therapeutic action of this compound. OPs bind to and inactivate acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. This compound acts by reactivating the inhibited AChE.
Caption: Mechanism of AChE inhibition by OPs and reactivation by this compound.
Meta-Analysis Workflow
This diagram outlines the systematic process used to conduct a meta-analysis of clinical trials, ensuring a comprehensive and unbiased synthesis of evidence.
Caption: Standard workflow for a systematic review and meta-analysis.
References
- 1. The Efficacy of this compound in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. The Efficacy of this compound in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No evidence that oximes are a useful treatment for organophosphate pesticide poisoning | Cochrane [cochrane.org]
A Comparative Analysis of Pralidoxime and Novel Oxime Reactivators in the Treatment of Organophosphate Poisoning
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the traditional acetylcholinesterase (AChE) reactivator, pralidoxime (2-PAM), with that of more recently developed novel oximes. The information presented herein is supported by experimental data from in vivo and in vitro studies.
Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The standard treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine and an AChE reactivator, with this compound being a widely used option. However, the clinical effectiveness of this compound has been questioned, particularly against certain nerve agents, spurring the development of novel oxime reactivators with potentially broader and more potent activity.[1][2]
This guide will delve into a comparative analysis of this compound and several promising novel oximes, with a focus on the "K-series" (e.g., K-27, K-48) and "H-series" (e.g., HI-6) of compounds.
In Vivo Efficacy: A Survival Analysis
A critical measure of an oxime's effectiveness is its ability to protect against the lethal effects of OP poisoning in animal models. The following tables summarize the relative risk (RR) of death in rats treated with various oximes after exposure to the organophosphate paraoxon. A lower RR indicates a higher protective effect compared to no treatment.
| Oxime | Relative Risk (RR) of Death (95% CI) | Organophosphate | Reference |
| This compound | 0.70 (0.54 - 0.91) | Paraoxon | [3] |
| K-27 | 0.26 (0.19 - 0.35) | Paraoxon | [3] |
| K-48 | 0.34 (0.25 - 0.45) | Paraoxon | [3] |
| Methoxime | 0.38 (0.29 - 0.50) | Paraoxon | |
| BI-6 | 0.53 (0.41 - 0.69) | Paraoxon | |
| K-33 | 0.82 (0.63 - 1.07) | Paraoxon |
Table 1: Comparison of the in vivo protective effect of this compound and novel oximes against paraoxon poisoning in rats. The data clearly indicates that K-27 and K-48 offer significantly better protection than this compound, with K-27 being the most effective in this study.
In Vitro Reactivation Potency
The primary mechanism of action for oximes is the reactivation of OP-inhibited AChE. In vitro studies are crucial for quantifying the intrinsic reactivating potency of these compounds. The following table presents a qualitative ranking and quantitative data on the reactivation of AChE inhibited by various OPs.
| Oxime | Reactivation Potency Ranking (vs. This compound) | Inhibitor | Key Findings | Reference |
| K-27 | Superior | Paraoxon | K-27 demonstrated a 13-fold higher reactivating ability than this compound. | |
| Superior | DFP, Methyl-paraoxon | Generally the most efficacious reactivator. | ||
| K-48 | Superior | Paraoxon | Significantly more potent than this compound. | |
| HI-6 | Superior | Sarin | More efficacious reactivator of sarin-inhibited AChE in pig brain homogenates compared to this compound and obidoxime. | |
| Superior | Soman, VX | Appears to be a more effective antidote against nerve agent poisoning than this compound, especially in the case of soman. | ||
| Obidoxime | Superior | Tabun | More effective than this compound and HI-6 in reactivating tabun-inhibited AChE. | |
| HLö 7 | Superior | Soman, Sarin, Cyclosarin, VX | Showed the highest reactivating potency against a range of nerve agents. |
Table 2: In vitro reactivation potency of this compound and novel oximes. These findings highlight the superior in vitro performance of several novel oximes against specific organophosphates compared to this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are provided below.
In Vivo Survival Studies in Rats
Objective: To determine the protective efficacy of oximes against organophosphate-induced mortality.
Animal Model: Male Wistar rats.
Procedure:
-
Poisoning: Animals are administered a lethal dose (e.g., approximately LD75) of the organophosphate (e.g., paraoxon) via intraperitoneal (i.p.) injection.
-
Treatment: Immediately following the organophosphate administration, a separate i.p. injection of the oxime reactivator is given. Control groups receive only the organophosphate.
-
Observation: Animals are monitored for a set period (e.g., 48 hours), and the time of mortality is recorded.
-
Data Analysis: Survival data is analyzed using statistical methods such as the Cox proportional hazards model to calculate the relative risk of death for each treatment group compared to the control group.
In Vitro AChE Reactivation Assay (Ellman's Method)
Objective: To measure the rate of reactivation of organophosphate-inhibited AChE by oximes.
Principle: This spectrophotometric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
Source of AChE (e.g., human red blood cell lysate)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Oxime reactivators (this compound and novel oximes)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Inhibition: The AChE enzyme is incubated with a specific concentration of the organophosphate to achieve a high level of inhibition (e.g., >95%).
-
Removal of Excess Inhibitor: The inhibited enzyme solution may be purified (e.g., via gel filtration) to remove any unbound organophosphate.
-
Reactivation: The inhibited AChE is then incubated with various concentrations of the oxime to be tested.
-
Measurement of AChE Activity: At specific time intervals, an aliquot of the reactivation mixture is added to a cuvette containing the phosphate buffer, DTNB, and ATCI.
-
Data Acquisition: The change in absorbance at 412 nm is recorded over time. The rate of change is proportional to the AChE activity.
-
Data Analysis: The reactivation rate constants (k_r), the affinity of the oxime for the inhibited enzyme (K_D), and the second-order rate constant (k_2) are calculated from the kinetic data.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by oximes.
Caption: General experimental workflow for the evaluation of novel oxime reactivators.
Concluding Remarks
The presented data strongly suggests that several novel oxime reactivators, particularly K-27 and K-48, exhibit superior efficacy compared to this compound in both in vivo and in vitro models of organophosphate poisoning. The H-series oximes, such as HI-6 and HLö 7, also demonstrate significant advantages, especially against specific nerve agents like sarin and soman.
While this compound remains a clinically used antidote, the compelling preclinical evidence for these novel compounds warrants further investigation and development. The quest for a broad-spectrum oxime, effective against a wide range of organophosphates and with a favorable safety profile, is a critical area of research in toxicology and drug development. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of these potentially life-saving therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] A KNIME Workflow to Assist the Analogue Identification for Read-Across, Applied to Aromatase Activity | Semantic Scholar [semanticscholar.org]
- 3. Five oximes (K-27, K-33, K-48, BI-6 and methoxime) in comparison with this compound: survival in rats exposed to the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Pralidoxime Efficacy in Organophosphate Poisoning: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the efficacy of pralidoxime in treating organophosphate (OP) poisoning. It includes an objective analysis of this compound's performance against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and Biomarkers in Organophosphate Poisoning
Organophosphate compounds, commonly used as pesticides and nerve agents, exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, respiratory distress, and potentially death.[1]
This compound, an oxime, is a standard antidote administered to reactivate OP-inhibited AChE.[2] Its principal action is to bind to the organophosphate-enzyme complex and remove the phosphoryl group from the enzyme's active site, thereby restoring its function.[2] However, the clinical efficacy of this compound has been a subject of debate, with studies showing variable outcomes depending on the specific organophosphate, the dose of this compound, and the timing of administration.[3]
To objectively evaluate the effectiveness of this compound and alternative treatments, researchers rely on biomarkers that can provide a measurable indication of the therapeutic response. The primary biomarkers used in this context are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Key Biomarkers for this compound Efficacy
Acetylcholinesterase (AChE)
AChE activity, typically measured in red blood cells, serves as a direct surrogate for the activity of synaptic AChE, the primary target of organophosphates. The degree of AChE inhibition correlates with the severity of poisoning, and its reactivation is a key indicator of this compound's effectiveness.
Butyrylcholinesterase (BChE)
Butyrylcholinesterase (also known as pseudocholinesterase) is found in plasma and is also inhibited by organophosphates. While BChE levels are routinely measured as a marker of OP exposure, their utility in monitoring the efficacy of oxime treatment is considered limited. Several studies have shown that BChE levels do not consistently correlate with the severity of poisoning or predict clinical outcomes such as the need for ventilation or mortality. Furthermore, this compound has demonstrated variable and often poor reactivation of BChE.
Comparative Analysis of this compound and Alternative Treatments
The standard treatment for organophosphate poisoning typically involves the administration of atropine, an antimuscarinic agent that counteracts the effects of excess acetylcholine, in conjunction with an oxime like this compound. However, the added benefit of this compound has been questioned, leading to the investigation of alternative therapeutic strategies.
This compound in Combination with Atropine
Clinical trials comparing the efficacy of atropine plus this compound versus atropine alone have yielded conflicting results. Some studies have shown no significant difference in mortality, the need for mechanical ventilation, or the duration of hospital stay between the two treatment groups.
Atropine Monotherapy
Given the inconsistent clinical benefits observed with this compound, some treatment protocols emphasize the adequacy of atropine and supportive care, particularly in resource-limited settings. The rationale is that while this compound aims to reverse the underlying enzyme inhibition, atropine effectively manages the life-threatening muscarinic symptoms.
Alternative Oximes
The limitations of this compound have spurred the development of novel oximes with potentially broader and more potent AChE reactivating capabilities. Compounds like obidoxime and trimedoxime have shown superior reactivation efficacy against certain organophosphates in in-vitro studies. However, the clinical data for these alternatives remain less extensive than for this compound.
Bioscavengers
A novel therapeutic approach involves the use of bioscavengers, which are biological molecules that can stoichiometrically bind to and neutralize organophosphates in the bloodstream before they reach their target tissues. Fresh frozen plasma (FFP), which contains BChE, has been investigated as a potential bioscavenger. Studies have shown that FFP administration can increase BChE levels in poisoned patients. While one study reported no development of intermediate syndrome and zero mortality in the group receiving FFP with atropine and this compound, another pilot study did not find a significant improvement in clinical outcomes with FFP or albumin compared to saline.
Data Presentation: Biomarker Levels and Clinical Outcomes
The following tables summarize quantitative data from various studies, comparing biomarker levels and clinical outcomes associated with different treatment regimens for organophosphate poisoning.
| Treatment Group | N | AChE Reactivation at 1 hour (mean increase, mU/µmol Hb) | Mortality Rate (%) | Reference(s) |
| This compound (1g bolus) | - | 139 (95% CI 94–184) | - | |
| This compound (2g loading dose + 0.5g/h infusion) | - | 170 (95% CI 134–205) | - | |
| This compound + Atropine | 121 | Substantial for diethyl OPs, moderate for dimethyl OPs | 24.8 | |
| Placebo + Atropine | 114 | No reactivation | 15.8 | |
| Atropine + this compound | 60 | - | 18.33 | |
| Atropine alone | 60 | - | 13.33 |
Table 1: Acetylcholinesterase (AChE) Reactivation and Mortality Rates in Different Treatment Groups.
| Treatment Group | N | Change in BuChE Levels | Incidence of Intermediate Syndrome (%) | Mortality Rate (%) | Reference(s) |
| Fresh Frozen Plasma (FFP) | 19 | Significant increase (250 ± 44 to 1,241 ± 364 U/L) | 53 | 21.1 (4/19) | |
| Albumin | 20 | Non-significant increase (146 ± 18 to 220 ± 61 U/L) | 25 | 25.0 (5/20) | |
| Saline | 19 | Non-significant increase (160 ± 30 to 259 ± 78 U/L) | 26 | 10.5 (2/19) | |
| This compound + Atropine | 21 | - | 28.6 | 14.3 | |
| Plasma + Atropine + this compound | 12 | Increase of ~461.7 ± 142.1 IU/L per two bags | 0 | 0 |
Table 2: Butyrylcholinesterase (BChE) Levels and Clinical Outcomes with Bioscavenger Therapy and this compound.
| Clinical Outcome | This compound + Atropine (N=121) | Placebo + Atropine (N=114) | Reference(s) |
| Need for Intubation (%) | 21.5 | 21.1 | |
| Median Duration of Intubation (days) | - | - | - |
| Mean Duration of Hospital Stay (days) | 7.02 ± 1.12 | 5.68 ± 1.87 |
Table 3: Comparison of Clinical Outcomes in a Randomized Controlled Trial of this compound.
Correlation of Biomarkers with Clinical Outcomes
A critical aspect of biomarker validation is establishing a clear correlation with clinical outcomes. One study demonstrated that in patients receiving this compound, a higher red cell AChE activity at 1 hour and 24 hours post-treatment was associated with significantly lower mortality. Specifically, at 1 hour, the case fatality was 9.7% in patients with AChE activity >199 mU/µmol Hb compared to 50.0% in those with activity <100 mU/µmol Hb.
In contrast, studies investigating BChE have generally found a poor correlation between its activity and the severity of poisoning or clinical outcomes, suggesting it is not a reliable prognostic indicator.
Experimental Protocols
Measurement of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity (Ellman's Method)
The most widely used method for determining both AChE and BChE activity is the spectrophotometric assay developed by Ellman and colleagues.
Principle: The assay is based on the hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective enzyme. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB-), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4 or 8.0)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Substrate solution (e.g., 14 mM acetylthiocholine iodide or butyrylthiocholine iodide in deionized water)
-
Enzyme source (e.g., red blood cell lysate for AChE, plasma for BChE)
-
(Optional) this compound or other reactivators for in-vitro reactivation studies
Procedure (General Outline):
-
Sample Preparation: Prepare red blood cell lysates for AChE measurement or use plasma/serum for BChE measurement. Samples may require dilution in phosphate buffer.
-
Reaction Mixture: In a microplate well or cuvette, combine the phosphate buffer, DTNB solution, and the sample.
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a spectrophotometer.
-
Calculation: The enzyme activity is calculated from the rate of change in absorbance using the Beer-Lambert law.
Modifications for Organophosphate Poisoning Studies: When assessing samples from individuals exposed to organophosphates, modifications to the standard Ellman's method may be necessary to account for potential interference from the OP compound or the administered oximes. These can include adjustments to reagent concentrations and incubation times.
Visualizations
Signaling Pathway of Organophosphate Poisoning and this compound Action
Caption: Organophosphate inhibition of AChE and its reactivation by this compound.
Experimental Workflow for Cholinesterase Activity Assay
Caption: Workflow for measuring cholinesterase activity using the Ellman's method.
Logical Relationship of Treatment, Biomarkers, and Clinical Outcome
Caption: Relationship between treatment, biomarker response, and clinical outcome.
References
A Comparative Guide to Pralidoxime Administration Routes in Organophosphate Poisoning Treatment
For Researchers, Scientists, and Drug Development Professionals
Pralidoxime (2-PAM) is a critical antidote for organophosphate (OP) nerve agent and pesticide poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system that is inhibited by OP compounds.[1][2] The effectiveness of this compound is highly dependent on its timely administration and the ability to achieve and maintain therapeutic plasma concentrations.[3] This guide provides a comparative analysis of different this compound administration routes, supported by experimental data, to inform research and development in the field of medical countermeasures.
Performance Comparison of Administration Routes
The route of this compound administration significantly impacts its pharmacokinetic and pharmacodynamic profile. The most common routes are intravenous (IV) and intramuscular (IM), with recent research exploring alternative routes like intranasal and intraosseous for faster or more convenient delivery.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound for different administration routes based on studies in healthy volunteers and animal models. Achieving a minimum plasma concentration of 4 mg/L is generally considered necessary for effective AChE reactivation.[3][4]
| Administration Route | Dose | Cmax (mg/L) | Tmax (hours) | Bioavailability (%) | Elimination Half-life (hours) | Species | Reference |
| Intravenous (IV) | 1-2 g | Varies (initial peak) | Immediate | 100% | ~1.2-1.5 | Human | |
| 10, 25, 50 mg/kg | Proportional to dose | Immediate | 100% | ~0.49 | Rat | ||
| Intramuscular (IM) | 700 mg | ~10.4 | ~0.5 | Not specified | Not specified | Human | |
| 700 mg (with atropine & avizafone) | ~15.2 | ~0.25 | Not specified | Not specified | Human | ||
| 10, 25, 50 mg/kg | Proportional to dose | ~0.17 | 89-99% | ~0.9 | Rat | ||
| Intraosseous (IO) | Not specified | Not specified | Reduced by >8x vs IM | Not specified | Not specified | Swine | |
| Intranasal | 13 mg/kg (formulated) | Not specified | Not specified | Not specified | Not specified | Mouse |
Key Findings:
-
Intravenous (IV) administration provides immediate and 100% bioavailability, making it the gold standard for rapid therapeutic action in clinical settings. However, continuous infusion is often required to maintain therapeutic plasma levels, as bolus injections can lead to concentrations falling below the therapeutic threshold in as little as 1.5 hours.
-
Intramuscular (IM) administration offers a practical alternative, especially in pre-hospital settings. Studies show that co-administration with atropine and avizafone can lead to faster absorption and higher maximal concentrations compared to this compound alone. IM administration generally results in a slower decline of plasma concentrations compared to the IV route.
-
Intraosseous (IO) administration has emerged as a rapid alternative, with studies in swine demonstrating a more than eight-fold reduction in the time required to reach therapeutic plasma concentrations compared to the IM route.
-
Intranasal administration of specially formulated this compound, such as in chitosomes, has shown promise in animal models for brain AChE reactivation, suggesting a potential direct nose-to-brain delivery pathway.
Acetylcholinesterase (AChE) Reactivation
The ultimate measure of this compound's efficacy is its ability to reactivate inhibited AChE.
| Administration Route | Model System | AChE Reactivation | Key Findings | Reference |
| Intravenous (IV) | Human (OP poisoning) | Significant with 2g loading dose followed by infusion | A 2g loading dose followed by a 0.5 g/h infusion reactivated diethyl OP-inhibited butyrylcholinesterase (BuChE), though the effect was not sustained. A 1g bolus showed no significant BuChE reactivation. | |
| Intramuscular (IM) | Rat (Paraoxon-poisoned) | Rapid and complete but transient reversal of respiratory toxicity | While blood cholinesterase activity was reactivated over a 210-minute period, the correction of respiratory toxicity was transient (< 30 minutes). | |
| Intranasal | Mouse (Paraoxon-poisoned) | Up to 35% brain AChE reactivation | Formulated this compound (in chitosomes) showed significantly higher brain AChE reactivation compared to free 2-PAM administered intranasally. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
This compound Pharmacokinetic Study in Healthy Volunteers (IM Administration)
-
Study Design: Open, randomized, single-dose, two-way, cross-over design.
-
Subjects: Healthy human volunteers.
-
Treatments:
-
Treatment A: Intramuscular injection of this compound (700 mg).
-
Treatment B: Two intramuscular injections of a combination of this compound (350 mg), atropine (2 mg), and avizafone (20 mg).
-
-
Blood Sampling: Blood samples were collected at pre-dose, and at 0.0833, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Analysis: Plasma was separated by centrifugation and stored at -80°C. This compound concentrations were quantified using a validated LC/MS-MS method. Protein precipitation was performed with acetonitrile containing an internal standard (diazepam-D5).
-
Data Analysis: Pharmacokinetic parameters were determined using both non-compartmental and compartmental modeling approaches.
In Vivo AChE Reactivation Study (Intranasal Administration)
-
Animal Model: BALB/c mice.
-
Poisoning: Mice were exposed to the organophosphate paraoxon (0.6 mg/kg, intraperitoneally).
-
Treatment: One hour after paraoxon administration, mice received either:
-
No antidote.
-
Free this compound (2-PAM) at 13 mg/kg (intranasally).
-
Formulated 2-PAM (in chitosomes) at 13 mg/kg (intranasally).
-
-
Endpoint: Two hours post-paraoxon exposure (one hour post-treatment), brains were removed and processed for AChE activity assays.
-
Data Analysis: AChE activity levels were expressed as a percentage of the activity in naïve mice. Statistical analysis was performed using the Mann-Whitney test.
Visualizing the Concepts
Diagrams can aid in understanding complex processes and relationships.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Workflow for a comparative pharmacokinetic study of intramuscular this compound.
Conclusion
The choice of this compound administration route is a critical determinant of its therapeutic success. While intravenous administration remains the standard for hospitalized patients due to its rapid onset and complete bioavailability, intramuscular delivery, particularly with absorption enhancers, offers a vital tool for pre-hospital care. Emerging routes like intraosseous and intranasal administration hold significant promise for further improving the speed and efficacy of this compound delivery, especially in mass casualty scenarios. Continued research into novel formulations and delivery systems is essential to optimize the treatment of organophosphate poisoning.
References
- 1. A this compound Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase reactivator: this compound chloride | Pharmaguideline [pharmaguideline.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synergistic Dance of Pralidoxime and Atropine in Organophosphate Poisoning: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interplay between pralidoxime and atropine is crucial in the ongoing battle against organophosphate poisoning. This guide provides a comprehensive comparison of atropine monotherapy versus a combination therapy with this compound, supported by clinical data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Organophosphate (OP) compounds, commonly found in pesticides and nerve agents, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in a cholinergic crisis characterized by a triad of muscarinic, nicotinic, and central nervous system (CNS) effects.[1][3] The standard treatment protocol involves the administration of atropine, a muscarinic receptor antagonist, and an oxime, such as this compound, which aims to reactivate the inhibited AChE.[4]
Atropine competitively blocks the muscarinic effects of ACh, addressing symptoms like excessive salivation, lacrimation, bronchospasm, and bradycardia. However, it has no effect on the nicotinic symptoms, such as muscle fasciculations and paralysis, which are primarily responsible for respiratory failure, the leading cause of death in OP poisoning. This compound, on the other hand, is a nucleophilic agent that directly targets the phosphorylated AChE, removing the organophosphate and restoring the enzyme's function. This reactivation of AChE is critical for reversing the neuromuscular blockade. The synergistic hypothesis, therefore, is that the combination of atropine and this compound provides a more comprehensive treatment by addressing both the muscarinic and nicotinic consequences of organophosphate toxicity.
Comparative Efficacy: Clinical Data on Monotherapy vs. Combination Therapy
The clinical efficacy of adding this compound to atropine therapy has been a subject of debate. While the biochemical rationale for its use is strong, clinical trials have yielded conflicting results. Several studies have compared the outcomes of patients treated with atropine alone versus those receiving a combination of atropine and this compound. The following table summarizes key quantitative data from some of these studies.
| Study | Treatment Groups | Number of Patients | Mortality Rate | Mean Hospital Stay (Days) | Ventilator Requirement |
| Baruah et al. (2023) | Group A: Atropine + this compound | 54 | 14.8% (8/54) | 3.71 ± 1.92 | Not Reported |
| Group B: Atropine alone | 49 | 14.3% (7/49) | 3.14 ± 2.01 | Not Reported | |
| Unnamed Study (2023) | Group AP: Atropine + this compound | 70 | No significant difference from Group A | No significant difference from Group A | Not Reported |
| Group A: Atropine alone | 64 | No significant difference from Group AP | No significant difference from Group AP | Not Reported | |
| Unnamed Study (2021) | Atropine + this compound | 60 | 18.33% (11/60) | 7.02 ± 1.12 | 5% (3/60) |
| Atropine alone | 60 | 13.33% (8/60) | 5.68 ± 1.87 | 8.33% (5/60) | |
| Eddleston et al. (2009) | This compound | 121 | 24.8% (30/121) | Not Reported | Not Reported |
| Placebo | 114 | 15.8% (18/114) | Not Reported | Not Reported | |
| Meta-analysis (2020) | This compound Group | 326 | 22.4% (73/326) | Not Reported | Trend towards increase with this compound (p=0.08) |
| Control Group | 320 | 14.1% (45/320) | Not Reported | Not Reported |
These studies highlight the ongoing controversy. While some studies show no statistically significant difference in mortality or hospital stay between the two treatment regimens, a meta-analysis even suggested a trend towards increased mortality in the this compound group. It is important to note that factors such as the specific type of organophosphate, the severity of poisoning, and the timing of antidote administration can significantly influence outcomes.
Experimental Protocols
The methodologies employed in clinical trials evaluating the efficacy of atropine and this compound are critical for interpreting the results. A typical experimental protocol involves the following steps:
-
Patient Selection and Randomization: Patients presenting with a history and clinical signs of organophosphate poisoning are recruited. Diagnosis is often confirmed by measuring red blood cell acetylcholinesterase (AChE) activity, with a significant reduction (e.g., >30% below normal) being a key inclusion criterion. Patients are then randomly allocated to receive either atropine alone or atropine in combination with this compound.
-
Treatment Administration:
-
Atropine: An initial intravenous bolus of 1.8-3 mg is typically administered, with the dose doubled every five minutes until signs of atropinization (e.g., pupil dilation, facial flushing, clear lungs on auscultation, and a stable heart rate) are achieved. This is followed by a maintenance infusion to sustain the therapeutic effect.
-
This compound: A common regimen involves a loading dose of 30 mg/kg or a 2 g bolus administered intravenously over 20-30 minutes, followed by a continuous infusion of 8 mg/kg/hr or 0.5 g/hr.
-
-
Outcome Measures: The primary outcome is typically all-cause mortality. Secondary outcomes often include the need for and duration of mechanical ventilation, the total dose of atropine required, the time to AChE recovery, and the length of hospital or ICU stay.
Visualizing the Molecular Battleground and Therapeutic Intervention
To better understand the synergistic action of atropine and this compound, it is essential to visualize the underlying signaling pathways and the experimental approach to their evaluation.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 4. drugs.com [drugs.com]
High-Dose Pralidoxime Demonstrates Superior Efficacy in Organophosphate Poisoning: A Head-to-Head Comparison
A growing body of evidence from multiple clinical studies indicates that high-dose pralidoxime regimens are more effective than standard-dose protocols in treating organophosphate (OP) poisoning, a life-threatening condition resulting from exposure to certain pesticides and nerve agents. These studies consistently show that higher doses of this critical antidote lead to lower mortality rates, reduced need for mechanical ventilation, and decreased incidence of intermediate syndrome.
Organophosphate compounds exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system. This compound (2-PAM) works by reactivating the inhibited AChE, thereby restoring normal nerve function. However, the optimal dosing of this compound has been a subject of debate for years. This guide provides a head-to-head comparison of high-dose versus standard-dose this compound, summarizing quantitative data from key clinical trials and detailing their experimental protocols.
Quantitative Comparison of Clinical Outcomes
The following tables summarize the key findings from comparative studies, highlighting the differences in clinical outcomes between high-dose and standard-dose this compound regimens.
| Study | High-Dose Regimen | Standard-Dose/Control Regimen | Mortality Rate | Need for Mechanical Ventilation | Intermediate Syndrome | Atropine Dose (mg) | Duration of Hospital Stay (days) |
| Duệ et al. (2014) | Flexible high-dose (Mean total: 20.0 ± 12.7 g) | Historical control (Mean total: 7.2 ± 4.1 g) | 1.9% vs. 13% (P=0.004) | Significantly lower in high-dose group (P=0.025) | Significantly lower in high-dose group (P=0.011) | 100.2 ± 119.1 vs. 231.8 ± 225.5 (P<0.001) | 6.2 ± 4.8 vs. 8.2 ± 5.8 (P=0.035) |
| Pawar et al. (2006) | 2 g bolus, then 1 g/h infusion for 48h | 2 g bolus, then 1 g every 4h for 48h | 1% vs. 8% | 64% vs. 88% (P=0.0001) | Not explicitly reported | Significantly lower in high-dose group | Not explicitly reported |
| Mahesh et al. (2013) | 2 g bolus, then 8 mg/kg/h infusion for 5 days | 2 g bolus, then 1 g every 6h for 5 days | Lower in high-dose group (not statistically significant, P=0.17) | 12/37 (32.4%) vs. 22/45 (48.9%) (not statistically significant, P=0.13) | 0% vs. 33.3% (P<0.001) | 345.0 ± 90.6 vs. 933.1 ± 162.3 (P=0.001) | Not explicitly reported |
Detailed Experimental Protocols
The methodologies employed in these key comparative studies provide a framework for understanding the evidence supporting high-dose this compound.
Duệ et al. (2014): A Flexible High-Dose Protocol
-
Study Design: A comparative study with a historical control group.
-
Patient Population: 108 patients with OP poisoning in the study group and 54 in the control group.
-
Inclusion Criteria: Patients admitted with a diagnosis of OP poisoning.
-
Exclusion Criteria: Not specified in the provided summary.
-
High-Dose Regimen (Study Group): A flexible dose regimen where the initial dose was based on clinical severity and the maintenance dose was adjusted based on plasma cholinesterase (PChE) activity and the required dose of atropine. The mean total dose was 20.0 ± 12.7 g.
-
Standard-Dose Regimen (Control Group): The mean total dose of this compound was 7.2 ± 4.1 g.
-
Outcome Measures: Mortality rate, atropine dose, duration of hospital stay, incidence of intermediate syndrome, and need for mechanical ventilation.
Pawar et al. (2006): Continuous Infusion vs. Intermittent Bolus
-
Study Design: A randomized controlled trial.
-
Patient Population: 200 patients with moderately severe organophosphorus insecticide self-poisoning.
-
Inclusion Criteria: Patients with moderately severe poisoning.
-
Exclusion Criteria: Severely ill patients were excluded.
-
High-Dose Regimen: A 2 g loading dose of this compound iodide over 30 minutes, followed by a continuous infusion of 1 g/h for 48 hours.[1]
-
Standard-Dose Regimen: A 2 g loading dose over 30 minutes, followed by 1 g every 4 hours for 48 hours.[1]
-
Outcome Measures: Mortality, need for intubation and ventilator support, muscle weakness, atropine requirement, and incidence of pneumonia.
Mahesh et al. (2013): WHO Regimen vs. Standard Regimen
-
Study Design: A randomized, open-label, prospective study.
-
Patient Population: 82 patients with moderate clinical severity of OP poisoning.
-
Inclusion Criteria: Patients with moderate OP poisoning.
-
Exclusion Criteria: Co-ingestion of other poisons, severe co-morbid conditions.
-
High-Dose Regimen (WHO Regimen): A 2 g intravenous bolus of this compound iodide, followed by a continuous infusion at 8 mg/kg/h for 5 days.
-
Standard-Dose Regimen: A 2 g intravenous bolus, followed by 1 g every 6 hours for 5 days.
-
Outcome Measures: Need for intubation, duration of mechanical ventilation, atropine requirement, development of intermediate syndrome, and death.
Visualizing the Science: Mechanism and Workflow
To better understand the underlying principles and the design of these clinical investigations, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in reactivating acetylcholinesterase.
Caption: Experimental workflow for a this compound clinical trial.
Conclusion
The available clinical evidence strongly suggests that high-dose this compound regimens, particularly those involving a loading dose followed by a continuous infusion, are superior to standard-dose, intermittent bolus regimens in the management of organophosphate poisoning. The data consistently point towards improved survival, reduced need for respiratory support, and a lower incidence of complications such as intermediate syndrome. These findings have significant implications for clinical practice and should prompt a re-evaluation of treatment protocols for OP poisoning to incorporate higher, more sustained dosing of this compound. Further research may be beneficial to refine dosing strategies for specific types of organophosphates and patient populations.
References
The Contested Role of Pralidoxime in Organophosphate Poisoning: A Comparative Guide to Morbidity and Mortality Reduction
An objective analysis of the clinical evidence surrounding pralidoxime and its alternatives in the management of organophosphate poisoning for researchers, scientists, and drug development professionals.
Organophosphate (OP) poisoning is a significant global health concern, responsible for a substantial number of morbidities and mortalities annually. The cornerstone of treatment has traditionally involved the administration of atropine to counteract muscarinic effects, and an oxime, most commonly this compound, to reactivate inhibited acetylcholinesterase (AChE). However, the clinical efficacy of this compound in reducing morbidity and mortality has been a subject of considerable debate. Numerous clinical trials and systematic reviews have yielded conflicting results, prompting a re-evaluation of its routine use and an exploration of alternative therapeutic strategies.
This guide provides a comprehensive comparison of this compound with other treatment modalities, supported by experimental data from key clinical studies.
The Mechanism of Action and the "Aging" Conundrum
Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of AChE, leading to its inactivation. This results in the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, causing a toxidrome characterized by both muscarinic and nicotinic overstimulation.[1]
This compound's primary function is to act as a nucleophilic agent that breaks the covalent bond between the organophosphate and the AChE enzyme, thereby reactivating it.[2][3] However, the effectiveness of this reactivation is time-sensitive and dependent on a process known as "aging." Aging is a time-dependent conformational change in the phosphorylated AChE, where the enzyme becomes resistant to reactivation by oximes.[4] This process underscores the critical importance of early administration of this compound.[3]
This compound vs. Placebo/Atropine Monotherapy: A Review of Clinical Trial Data
The efficacy of adding this compound to atropine therapy has been scrutinized in several randomized controlled trials (RCTs) and meta-analyses, with inconsistent findings. While some studies suggest a potential benefit, particularly with higher or continuous doses, a significant body of evidence indicates no improvement in mortality or morbidity, and in some cases, potential harm.
| Study / Meta-Analysis | This compound Group (n) | Control Group (n) | This compound Dosage | Key Findings |
| Eddleston et al. (2009) [RCT] | 121 | 114 (Placebo) | 2 g loading dose, then 0.5 g/h infusion for up to 7 days | Mortality: 24.8% vs. 15.8% (Adjusted HR 1.69, 95% CI 0.88–3.26, p=0.12). Need for Intubation: 21.5% vs. 21.1%. No significant benefit observed. |
| Kharel et al. (2020) [Meta-Analysis] | 326 | 320 (Atropine alone) | Varied | Mortality: RR 1.53 (95% CI 0.97–2.41, p=0.07). Need for Ventilator Support: RR 1.29 (95% CI 0.97–1.71, p=0.08). Intermediate Syndrome: RR 1.63 (95% CI 1.01–2.62, p=0.04) - significantly higher in the this compound group. |
| Syed et al. (2014) [RCT] | 25 | 25 (Placebo) | WHO regimen: 30 mg/kg loading dose, then 8 mg/kg/h infusion | Mortality: 28% vs. 26%. No significant difference in mortality, ventilation duration, or ICU stay. |
| Pawar et al. (2006) [RCT] | 100 | 100 (Bolus dose) | 1 g loading dose, then 1 g/h infusion for 48h | Mortality: 1% vs. 8% in moderately poisoned patients (p<0.05). High-dose continuous infusion showed benefit over intermittent bolus injections. |
| Das & Dalal (2018) [RCT] | 60 | 60 (Atropine alone) | Standard dose | Mortality: 18.33% vs. 13.33%. Ventilator Requirement: 5% vs. 8.33%. Hospital Stay: Longer in the this compound group (7.02 vs. 5.68 days, p<0.001). No appreciable benefit. |
Experimental Protocols of Key this compound Trials
The varied outcomes of clinical trials may be partially attributable to differences in their design and execution.
Eddleston et al. (2009): A Double-Blind, Randomized, Placebo-Controlled Trial
-
Inclusion Criteria: Patients with self-poisoning from OP insecticides requiring atropine.
-
Exclusion Criteria: Age <14 years, pregnancy, prior receipt of this compound.
-
Intervention: this compound chloride (2 g loading dose over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days) or saline placebo. Both groups received atropine and supportive care.
-
Primary Outcome: All-cause mortality during hospital admission.
-
Secondary Outcomes: Need for intubation, duration of intubation, and time to death.
Syed et al. (2014): A Randomized, Double-Blinded, Placebo-Controlled Trial
-
Inclusion Criteria: Patients with a history of OP intake, age >14 years, and clinical signs of OP poisoning.
-
Exclusion Criteria: Age <14 or >60 years, pregnancy, prior this compound administration, carbamate poisoning, chronic illnesses, ≥12 hours between poisoning and treatment initiation.
-
Intervention: WHO-recommended this compound regimen (30 mg/kg loading dose over 30 minutes followed by 8 mg/kg/h continuous infusion for a maximum of 7 days) or saline placebo. Both groups received standard care including atropine.
-
Primary Outcome: Mortality.
-
Secondary Outcomes: Hemodynamic parameters, atropine requirements, duration of mechanical ventilation, and ICU stay.
Comparative Analysis of Alternatives to this compound
The uncertainty surrounding this compound's efficacy has led to the investigation of other therapeutic options, including different oximes and adjunctive therapies.
Atropine Monotherapy
As the control in many studies, atropine monotherapy serves as the baseline for comparison. The data presented in the table above suggests that the addition of this compound to atropine does not consistently offer a significant advantage over atropine alone in terms of mortality and the need for ventilation.
Other Oximes: Obidoxime
In-vitro and animal studies have suggested that obidoxime may be a more potent reactivator of AChE than this compound for certain types of organophosphates. However, there is a notable lack of large-scale, head-to-head randomized controlled trials in humans comparing the clinical efficacy of obidoxime to this compound with clear mortality and morbidity endpoints.
Adjunctive Therapies: Magnesium Sulfate and Sodium Bicarbonate
Magnesium sulfate and sodium bicarbonate have been explored as adjunctive treatments in OP poisoning. Magnesium is thought to have a stabilizing effect on neuromuscular junctions and may reduce the presynaptic release of acetylcholine. Sodium bicarbonate-induced alkalinization is proposed to enhance the elimination of some organophosphates and may improve the efficacy of oximes.
| Treatment | Proposed Mechanism | Key Findings from Clinical Trials |
| Magnesium Sulfate | Inhibition of acetylcholine release, neuromuscular blockade. | Conflicting results. Some studies suggest a reduction in ICU stay and need for ventilation, while others show no significant difference in mortality. A 2024 review noted inconsistent evidence. One trial showed mortality rates of 9.1% (MgSO4 day 1), 20% (MgSO4 throughout stay), and 8.3% (no MgSO4), with no statistical significance. |
| Sodium Bicarbonate | Enhanced elimination of some OPs, potential enhancement of oxime efficacy. | Limited and inconclusive evidence. A Cochrane review found only two small RCTs, with only the higher-dose study showing a slight, non-significant benefit. The review concluded there is insufficient evidence for its routine use. A trial with higher-dose sodium bicarbonate showed a reduction in total atropine dose and hospital stay. |
Experimental Protocols for Alternative Therapies
Magnesium Sulfate in OP Poisoning (Dahal et al., 2022)
-
Study Design: Prospective open-label clinician-initiated intervention trial with historical controls.
-
Inclusion Criteria: Patients admitted with a diagnosis of OP poisoning.
-
Intervention: Group A received 4 g/day of IV magnesium sulfate on day 1. Group B received the same dose throughout the hospital stay. Group C were historical controls who did not receive magnesium sulfate. All patients received standard care with atropine; oximes were not used.
-
Primary Outcome: In-hospital mortality.
-
Secondary Outcomes: Development of intermediate syndrome, requirement and duration of mechanical ventilation, and length of hospital stay.
Sodium Bicarbonate in OP Poisoning (Balali-Mood et al.)
-
Study Design: Randomized clinical trial.
-
Intervention: The treatment group received high doses of sodium bicarbonate infusion (5 mEq/kg over 1 hour, followed by 5-6 mEq/kg daily) to maintain an arterial pH between 7.45 and 7.55. The control group received standard therapy.
-
Outcomes: Total atropine dose, duration of hospitalization.
Conclusion
The role of this compound in reducing morbidity and mortality in organophosphate poisoning remains a contentious issue. A substantial body of evidence from randomized controlled trials and meta-analyses fails to demonstrate a consistent clinical benefit when this compound is added to standard therapy with atropine. The phenomenon of "aging" of the inhibited acetylcholinesterase enzyme provides a partial explanation for these variable outcomes, emphasizing the critical window for effective intervention.
While some studies suggest that higher or continuous infusion doses of this compound may be more effective, this has not been universally confirmed and some studies even suggest potential harm. Alternatives such as atropine monotherapy remain a key comparator, and while other oximes like obidoxime show promise in preclinical studies, robust human clinical trial data is lacking. Adjunctive therapies like magnesium sulfate and sodium bicarbonate have been investigated, but the evidence for their routine use is currently insufficient and conflicting.
For researchers, scientists, and drug development professionals, the existing data underscores a critical need for further research. Future studies should focus on well-designed, large-scale randomized controlled trials that stratify patients by the type of organophosphate, the severity of poisoning, and the time to treatment. Furthermore, the development and clinical testing of novel, more effective oximes or other therapeutic agents are imperative to improve outcomes for patients with organophosphate poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkalinisation for organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of sodium bicarbonate to treat organophosphorus pesticide poisoning | Cochrane [cochrane.org]
Comparative Efficacy of Pralidoxime Against Different Classes of Organophosphates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pralidoxime's efficacy against various classes of organophosphates (OPs), supported by experimental data. The information is presented to facilitate informed decisions in research and development involving OP poisoning antidotes.
Organophosphate compounds, widely used as pesticides and developed as nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as excessive secretions, muscle fasciculations, paralysis, and in severe cases, respiratory failure and death.[1][2] this compound (2-pyridine aldoxime methyl chloride) is an oxime-based antidote designed to reactivate OP-inhibited AChE.[3][4] However, its clinical efficacy is a subject of ongoing debate and appears to be highly dependent on the specific organophosphate, the dose of this compound, and the timing of its administration.[5]
The primary mechanism of this compound involves a nucleophilic attack on the phosphorus atom of the organophosphate bound to the AChE active site. This action cleaves the phosphate-enzyme bond, regenerating the functional enzyme. The success of this reactivation is critically time-dependent due to a process called "aging," where a dealkylation of the phosphorylated enzyme strengthens the bond, making it resistant to reactivation by oximes.
Quantitative Comparison of this compound Efficacy
The efficacy of this compound varies significantly across different chemical classes of organophosphates. A key distinction lies between diethyl and dimethyl organophosphates. Experimental evidence suggests that this compound is more effective at reactivating AChE inhibited by diethyl organophosphates compared to dimethyl organophosphates.
The following table summarizes in vitro data on the reactivation of acetylcholinesterase by this compound after inhibition by various organophosphates.
| Organophosphate Class | Specific Compound | Enzyme Source | This compound Concentration | Reactivation (% of control) | Reference |
| Nerve Agent | Sarin (GB) | Rat Brain Homogenate | 10⁻³ M | > 50% | |
| VX | Rat Brain Homogenate | 10⁻³ M | > 50% | ||
| Russian VX | Rat Brain Homogenate | 10⁻³ M | ~40% | ||
| Soman (GD) | Rat Brain Homogenate | 10⁻³ M | < 10% | ||
| Tabun (GA) | Rat Brain Homogenate | 10⁻³ M | < 10% | ||
| Cyclosarin (GF) | Rat Brain Homogenate | 10⁻³ M | No significant reactivation | ||
| Pesticide (Diethyl) | Paraoxon | Rat Brain Homogenate | 10⁻³ M | > 60% | |
| Chlorpyrifos | Rat Brain Homogenate | 10⁻³ M | ~30% | ||
| Pesticide (Dimethyl) | Dichlorvos | Rat Brain Homogenate | 10⁻³ M | Not specified, but generally poor | |
| Malathion | Human Whole Blood | 0.1 mg/ml and 1.0 mg/ml | No significant reactivation |
Note: Efficacy is highly dependent on experimental conditions. At lower, more therapeutically relevant concentrations (e.g., 10⁻⁵ M), the reactivation efficacy of this compound was found to be poor for all tested organophosphates in the cited study.
Experimental Protocols
In Vitro Reactivation of Acetylcholinesterase
A common method to assess the in vitro efficacy of this compound is through spectrophotometric measurement of AChE activity, often using a modified Ellman's method.
Objective: To determine the percentage of reactivation of OP-inhibited AChE by this compound.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or tissue homogenate (e.g., rat brain).
-
Specific organophosphate inhibitor.
-
This compound chloride.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Acetylthiocholine (ATC) as the substrate.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.
-
Inhibition: Incubate the AChE solution with a specific concentration of the organophosphate for a defined period (e.g., 30 minutes) to achieve significant inhibition (e.g., >95%).
-
Reactivation: Add this compound solution at various concentrations to the inhibited enzyme preparation and incubate for a specific time (e.g., 10 minutes).
-
Enzyme Activity Measurement: a. To initiate the enzymatic reaction, add ATC and DTNB to the enzyme samples (uninhibited control, inhibited control, and this compound-treated). b. The hydrolysis of ATC by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. c. Measure the rate of color change by monitoring the absorbance at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
Calculation of Reactivation: The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100
In Vivo Assessment of this compound Efficacy in an Animal Model
Animal models are crucial for evaluating the in vivo efficacy of antidotes against OP poisoning.
Objective: To determine the protective effect of this compound against OP-induced lethality.
Materials:
-
Laboratory animals (e.g., mice or rats).
-
Organophosphate agent.
-
This compound chloride.
-
Atropine sulfate (often used as an adjunct therapy).
-
Vehicle for drug administration (e.g., saline).
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for a specified period.
-
Determination of LD50: Determine the median lethal dose (LD50) of the organophosphate in the chosen animal model through dose-ranging studies.
-
Experimental Groups: Divide the animals into several groups:
-
Control group (receives vehicle only).
-
OP-exposed group (receives a lethal dose, e.g., 1x or 2x LD50, of the organophosphate).
-
Treatment group(s) (receives the lethal dose of OP followed by administration of this compound at different doses and/or time points). An atropine-treated group is also often included for comparison.
-
-
Administration: Administer the organophosphate (e.g., via subcutaneous or intraperitoneal injection). After a specified time, administer the therapeutic agents (this compound and/or atropine) via a suitable route (e.g., intraperitoneal or intramuscular injection).
-
Observation: Monitor the animals for a defined period (e.g., 24 hours) for clinical signs of toxicity and mortality.
-
Data Analysis: Compare the survival rates between the different groups using appropriate statistical methods (e.g., Chi-squared or Fisher's exact test). The protective index can be calculated as the ratio of the LD50 of the OP in treated animals to the LD50 in untreated animals.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: Organophosphate Poisoning Signaling Pathway.
Caption: this compound's Mechanism of Action.
Caption: In Vitro Experimental Workflow.
Conclusion
The efficacy of this compound as an antidote for organophosphate poisoning is not universal and is highly dependent on the chemical structure of the organophosphate. While it shows promise against certain nerve agents and diethyl OP pesticides, its effectiveness against dimethyl OPs and some highly toxic nerve agents like soman is limited. The data presented in this guide, along with the detailed experimental protocols, are intended to provide a foundation for further research and development of more effective and broad-spectrum oxime reactivators. Future studies should focus on obtaining comprehensive kinetic data (k_r values) for a wider range of organophosphates to allow for more precise comparisons and to guide the development of next-generation antidotes.
References
Safety Operating Guide
Proper Disposal of Pralidoxime: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This document provides essential, step-by-step guidance for the proper disposal of pralidoxime, a cholinesterase reactivator, to ensure the safety of personnel and the protection of the environment.
This compound, while vital as an antidote for organophosphate poisoning, is also a chemical that requires careful handling and disposal due to its potential environmental hazards. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice.
Procedural Guidance for this compound Disposal
The following steps outline the recommended procedure for the disposal of this compound and any contaminated materials. This process is designed to minimize risk and ensure compliance with environmental regulations.
Step 1: Initial Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Personnel involved in the handling and disposal of this compound should wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Step 2: Segregation and Labeling of Waste
All this compound waste, whether in solid form, in solution, or as contaminated labware, must be segregated from general laboratory waste. Use a designated, leak-proof, and clearly labeled waste container. The label should include:
-
The name of the chemical (this compound)
-
The appropriate hazard symbols
-
The date of accumulation
Step 3: Disposal of Unused or Expired this compound
Unused or expired this compound should not be disposed of down the drain or in regular trash. The recommended methods of disposal are:
-
Licensed Professional Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[1] This is the most common and recommended method for ensuring regulatory compliance.
-
Controlled Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing.[1] This should only be carried out by a licensed facility equipped to handle chemical waste.
-
Licensed Chemical Destruction Plant: Removal to a licensed chemical destruction plant is another viable option for the safe disposal of this compound.[1]
Step 4: Handling and Disposal of Spills
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, and dispose of all cleaning materials as hazardous waste.
Step 5: Disposal of Contaminated Labware and Packaging
Any labware, such as beakers, vials, or syringes, that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill after being punctured to prevent reuse.[1]
Quantitative Data Summary
| Parameter | Data | Source |
| Chemical Identity | This compound Chloride | N/A |
| CAS Number | 51-15-0 | N/A |
| Molecular Formula | C₇H₉ClN₂O | N/A |
| RCRA Waste Code | Not specifically listed. A hazardous waste determination should be conducted based on its characteristics. | N/A |
| UN Number | Not regulated for transport. | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (Hazard Statement H410). | |
| LC50 (Fish, 96 hr) | Data not available in the searched resources. | N/A |
Experimental Protocol: OECD Guideline 203 for Fish Acute Toxicity Test
To determine the aquatic toxicity of a substance like this compound, a standardized experimental protocol such as the OECD Guideline for Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test, would be employed. The following is a detailed methodology for this key experiment.
Objective: To determine the concentration of a chemical that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.
Methodology:
-
Acclimation: Fish are acclimated to the laboratory conditions for at least 12 days before the test begins. During this period, they are held in water of the same quality and at the same temperature as that to be used in the test.
-
Test Solutions: A series of test solutions of different concentrations of the test substance (e.g., this compound) are prepared. A control group with no test substance is also included.
-
Exposure: A group of fish (typically 7-10) is introduced into each test chamber containing the different concentrations of the test substance and the control. The exposure period is 96 hours.
-
Observations: The fish are observed at 24, 48, 72, and 96 hours, and the number of dead or moribund fish in each test chamber is recorded.
-
Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 value and its confidence limits using appropriate statistical methods, such as probit analysis.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and chemical stewardship.
References
Essential Safety and Logistical Information for Handling Pralidoxime
For researchers, scientists, and drug development professionals, the safe handling and disposal of Pralidoxime are paramount. This guide provides immediate, procedural, and step-by-step information to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid powder form, adherence to appropriate personal protective equipment protocols is mandatory to prevent skin contact, eye irritation, and inhalation.[1][2][3]
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required in case of insufficient ventilation or when handling large quantities to prevent inhalation of dust. |
| Protective Clothing | Lab coat, long-sleeved garments, and closed-toe shoes | To minimize skin exposure. |
Safe Handling and Operational Plan
Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of this compound dust.
-
Avoid generating dust when handling the solid form.
-
Ground all equipment containing the material to prevent static discharge.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Keep containers tightly closed in a cool, well-ventilated area.
-
Store away from incompatible materials such as oxidizing agents and alkalis.
Spill Management Protocol
In the event of a this compound spill, immediate and systematic action is crucial to contain the material and prevent exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
